Product packaging for Methylphosphonic difluoride(Cat. No.:CAS No. 676-99-3)

Methylphosphonic difluoride

Cat. No.: B1213503
CAS No.: 676-99-3
M. Wt: 100.004 g/mol
InChI Key: PQIOSYKVBBWRRI-UHFFFAOYSA-N
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Description

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3F2OP B1213503 Methylphosphonic difluoride CAS No. 676-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676-99-3

Molecular Formula

CH3F2OP

Molecular Weight

100.004 g/mol

IUPAC Name

difluorophosphorylmethane

InChI

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3

InChI Key

PQIOSYKVBBWRRI-UHFFFAOYSA-N

SMILES

CP(=O)(F)F

Canonical SMILES

CP(=O)(F)F

boiling_point

98 °C

Color/Form

Liquid

density

1.3314 g/cu cm at 20 °C

melting_point

-35 °F /-37 °C/

Other CAS No.

676-99-3

physical_description

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

solubility

In water, 5.15X10+5 mg/L at 25 °C (est)

Synonyms

methylphosphonic difluoride

vapor_density

3.5 (Air = 1)

vapor_pressure

36 mm Hg at 77 °F /25 °C/

Origin of Product

United States

Foundational & Exploratory

Synthesis of Methylphosphonic Difluoride from Methylphosphonic Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphosphonic difluoride (CH₃POF₂), also known as DF, is an important organophosphorus compound primarily recognized as a key precursor in the production of nerve agents Sarin and Soman.[1][2][3] Due to its role in the synthesis of chemical weapons, it is classified as a Schedule 1 substance under the Chemical Weapons Convention, making its production and handling heavily regulated.[1][2] The most common and direct synthetic route to this compound is through the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with various fluorinating agents.[4][5][6] This guide provides an in-depth overview of the primary synthesis methods, quantitative data, and detailed experimental protocols for researchers.

Core Synthesis Methodologies

The conversion of methylphosphonic dichloride to this compound is a halogen exchange reaction where the two chlorine atoms are substituted by fluorine atoms. Several fluorinating agents can accomplish this transformation effectively.

1. Fluorination using Sodium Fluoride (NaF)

A primary method for producing this compound involves the reaction of methylphosphonic dichloride with sodium fluoride, often at elevated temperatures.[5][6] The efficiency of this reaction can be significantly improved by the addition of catalytic amounts of certain metal fluorides, such as zinc fluoride (ZnF₂) or cobalt fluoride (CoF₃).[4][5][7] These catalysts facilitate the halogen exchange, leading to high yields.[7]

2. Fluorination using Sodium Hexafluorosilicate (Na₂SiF₆)

An alternative and often more convenient laboratory-scale method utilizes sodium hexafluorosilicate as the fluorinating agent.[4][5][7] This reagent has been shown to produce this compound in high yield and purity.[6][7] The reaction byproducts, sodium chloride (NaCl) and silicon tetrafluoride (SiF₄), are easily separated from the liquid product.[6]

3. Fluorination using Hydrogen Fluoride (HF)

Anhydrous hydrogen fluoride is another effective reagent for the conversion of methylphosphonic dichloride to the difluoride product.[2][3][6] This method requires careful handling under anhydrous conditions to prevent the hydrolysis of the starting material and product.[6]

Quantitative Data Summary

The following table summarizes quantitative data from established synthesis protocols.

ParameterMethod 1: NaF with CatalystMethod 2: Na₂SiF₆
Starting Material Methylphosphonic DichlorideMethylphosphonic Dichloride
Fluorinating Agent Sodium Fluoride (NaF)Sodium Hexafluorosilicate (Na₂SiF₆)
Molar Ratio (Agent:Dichloride) 3.0 - 3.5 : 11.3 : 1
Catalyst ZnF₂, CoF₃, or HgF₂None
Catalyst Loading 15-35% (wt/wt of NaF)N/A
Reaction Temperature 110°C - 120°C85°C (onset) - 110°C
Reaction Time ~3 hours~3 hours
Reported Yield 86% - 91%~88%
Product Purity Good, but may contain CH₃P(O)ClF>98%
Reference [7][6][7]

Experimental Protocols

Caution: Methylphosphonic dichloride and this compound are toxic, corrosive, and moisture-sensitive compounds.[2][8][9] All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Protocol 1: Synthesis using Sodium Fluoride and Zinc Fluoride Catalyst

This protocol is based on the methodology described in literature.[7]

  • Preparation: In a dry reaction flask equipped with a magnetic stirrer, condenser, and addition funnel, combine 3.0 to 3.5 molar equivalents of sodium fluoride (NaF) and 15-35% (by weight of NaF) of zinc fluoride (ZnF₂).

  • Inert Atmosphere: Purge the entire apparatus with a dry, inert gas (e.g., nitrogen).

  • Reactant Addition: Under the inert atmosphere, add one molar equivalent (e.g., 15 grams) of methylphosphonic dichloride portion-wise from the addition funnel to the mixture at room temperature. Fumes may be generated during this step.

  • Heating: Slowly heat the reaction mixture with stirring. The temperature should be gradually raised to 110°C over approximately 2 hours.

  • Reaction Maintenance: Maintain the reaction temperature at 110°C for an additional hour.

  • Product Distillation: Increase the temperature to 120°C and collect the distilled this compound product (boiling point: 98-100°C).[6][7]

Protocol 2: Synthesis using Sodium Hexafluorosilicate

This protocol is noted as a convenient laboratory preparation method.[7]

  • Preparation: In a dry reaction flask equipped with a stirrer and distillation apparatus, combine ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate (Na₂SiF₆).

  • Inert Atmosphere: Purge the system with a dry, inert gas.

  • Heating: Slowly heat the stirred reaction mixture. Gas evolution is typically observed starting around 85°C.

  • Reaction Progression: Continue to heat the mixture gradually to 110°C over a period of 3 hours.

  • Product Collection: The this compound product will distill from the reaction mixture. Collect the fraction boiling at approximately 98°C.

  • Yield: This method has been reported to yield 6.62 grams (88%) of this compound from 10 grams of the starting dichloride.[7]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathways from methylphosphonic dichloride to this compound.

Synthesis_Workflow cluster_NaF Method 1 cluster_Na2SiF6 Method 2 cluster_HF Method 3 Precursor Methylphosphonic Dichloride (CH₃POCl₂) Reagent1 NaF Reagent2 Na₂SiF₆ Reagent3 HF Intermediate Impurity: Methylphosphonic Chloride Fluoride (CH₃P(O)ClF) Precursor->Intermediate Incomplete Reaction Product This compound (CH₃POF₂) Reagent1->Product   110-120°C (86-91% Yield) Catalyst1 ZnF₂ or CoF₃ Catalyst1->Product   110-120°C (86-91% Yield) Reagent2->Product   ~110°C (~88% Yield) Reagent3->Product Anhydrous Conditions Intermediate->Product Further Fluorination

Caption: Synthesis pathways for this compound.

References

An In-depth Technical Guide to Methylphosphonyl Difluoride (CAS Number 676-99-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methylphosphonyl difluoride is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, handling, and use are subject to strict international regulations. This guide is intended for informational and research purposes only and should be used in compliance with all applicable laws and safety regulations.

Executive Summary

Methylphosphonyl difluoride (DF), identified by CAS number 676-99-3, is a highly reactive organophosphorus compound. It is primarily known as a key precursor in the synthesis of G-series nerve agents, such as Sarin and Soman.[1][2][3] Its high toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, experimental protocols for its analysis, and the fundamental mechanism of its toxicity.

Physicochemical Properties

Methylphosphonyl difluoride is a colorless liquid with a pungent, acid-like odor.[4] It is highly reactive, particularly with water, and requires specialized handling procedures.

Table 1: Physical and Chemical Properties of Methylphosphonyl Difluoride

PropertyValueReference(s)
Molecular Formula CH₃F₂OP[4]
Molecular Weight 100.004 g/mol [4]
Appearance Colorless liquid[4]
Odor Pungent, acid-like[4]
Melting Point -37 °C[4]
Boiling Point ~98-100 °C[4][5]
Density 1.359 g/mL at 25 °C[4]
Vapor Pressure 36 mmHg at 25 °C[4]
Water Solubility Decomposes[4]
Solubility Soluble in organic solvents[5]

Hazards and Toxicology

The primary hazard associated with Methylphosphonyl difluoride is its extreme toxicity upon inhalation or dermal contact.[1][6] It is a potent inhibitor of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.

Table 2: Toxicological Data for Methylphosphonyl Difluoride

ParameterValueSpeciesReference(s)
Lethal Concentration, Low (LCLo) 1,842 mg/m³/30minRat (inhalation)[1]
Acute Effects (Inhalation) Cyanosis, dehydration, aggression, dyspnea, muscle weakness, ataxiaMammals[1]

GHS Hazard Classification:

  • Acute Toxicity, Inhalation (Category 1)

  • Skin Corrosion/Irritation (Category 1)

  • Serious Eye Damage/Eye Irritation (Category 1)

Experimental Protocols

Synthesis of Methylphosphonyl Difluoride

A common laboratory-scale synthesis involves the fluorination of methylphosphonyl dichloride.[6][7][8]

Reaction: CH₃POCl₂ + 2NaF → CH₃POF₂ + 2NaCl

Procedure:

  • Methylphosphonyl dichloride is reacted with sodium fluoride (NaF), often in the presence of a catalyst such as zinc fluoride or cobalt fluoride.[5]

  • The reaction is conducted under anhydrous conditions in an inert atmosphere.[9]

  • The mixture is gradually heated to approximately 110-120 °C to facilitate the halogen exchange.[5]

  • The product, Methylphosphonyl difluoride, is then purified by distillation.[5]

An alternative method utilizes sodium hexafluorosilicate (Na₂SiF₆) as the fluorinating agent, which can offer higher yields and purity.[5]

Determination of Physicochemical Properties

Standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended for determining the physicochemical properties of chemicals.

  • Boiling Point: OECD Test Guideline 103 outlines several methods, including ebulliometry and dynamic methods, suitable for determining the boiling point of liquids like Methylphosphonyl difluoride.[10][11][12]

  • Vapor Pressure: OECD Test Guideline 104 provides various methods, such as the static method or the isoteniscope method, for measuring vapor pressure.[13][14][15][16]

Acute Inhalation Toxicity Testing

The acute inhalation toxicity of Methylphosphonyl difluoride can be assessed using protocols outlined in OECD Test Guideline 403 .[1][17][18][19][20][21][22]

General Procedure:

  • Young adult rats are typically used for the study.[18]

  • Animals are exposed to the test substance as a vapor in a dynamic inhalation chamber for a defined period (e.g., 4 hours).[18]

  • Multiple concentration groups are used to determine the median lethal concentration (LC50).[18]

  • Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[18]

  • A gross necropsy is performed on all animals.[18]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of Methylphosphonyl difluoride on acetylcholinesterase activity can be quantified using the Ellman's assay.[7][8][23][24][25][26][27][28][29][30]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB, and the acetylcholinesterase enzyme.[23]

  • Add the substrate, acetylthiocholine, to initiate the reaction.[23]

  • In the presence of an inhibitor like Methylphosphonyl difluoride, the rate of the colorimetric reaction will decrease.

  • The change in absorbance is measured spectrophotometrically at 412 nm over time.[23]

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Methylphosphonyl difluoride is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

G Mechanism of Acetylcholinesterase Inhibition by Methylphosphonyl Difluoride cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron/Effector Cell Acetyl-CoA Acetyl-CoA Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Choline_reuptake Choline Transporter Choline->Choline_reuptake ACh_vesicle Vesicular ACh Transporter ACh_synthesis->ACh_vesicle ACh_in_vesicle Acetylcholine (ACh) in Vesicle ACh_vesicle->ACh_in_vesicle ACh_release ACh Release (Exocytosis) ACh_in_vesicle->ACh_release Nerve_Impulse Nerve Impulse Ca_channel Voltage-gated Ca²⁺ Channel Nerve_Impulse->Ca_channel Ca_ion Ca_ion->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE ACh_receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_in_cleft->ACh_receptor Overstimulation Continuous Stimulation (Cholinergic Crisis) ACh_in_cleft->Overstimulation Inhibited_AChE Inhibited AChE (Phosphonylated) Hydrolysis Hydrolysis AChE->Hydrolysis DF Methylphosphonyl Difluoride (DF) DF->AChE Inhibition DF->Inhibited_AChE Hydrolysis->Choline Acetic Acid Acetic Acid Hydrolysis->Acetic Acid Choline_reuptake->Choline Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Physiological_response Physiological Response (e.g., muscle contraction) Signal_transduction->Physiological_response Overstimulation->Physiological_response Exaggerated Response

Caption: Acetylcholinesterase Inhibition Pathway

Experimental Workflow for Acute Inhalation Toxicity Study (OECD 403)

The following diagram illustrates a typical workflow for conducting an acute inhalation toxicity study according to OECD Guideline 403.

G Workflow for Acute Inhalation Toxicity Study (OECD 403) start Start acclimatization Animal Acclimatization (min. 5 days) start->acclimatization grouping Animal Grouping (e.g., 5/sex/group) acclimatization->grouping exposure Vapor Exposure (4 hours) grouping->exposure observation Post-exposure Observation (14 days) exposure->observation clinical_signs Daily Clinical Signs and Mortality Check observation->clinical_signs body_weight Body Weight Measurement (Days 0, 7, 14) observation->body_weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LC50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: Acute Inhalation Toxicity Workflow

Safe Handling and Disposal

Due to its high reactivity and toxicity, Methylphosphonyl difluoride must be handled with extreme caution in a well-ventilated chemical fume hood.[31][32]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator with appropriate cartridges is essential.[31]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.[32]

  • Eye Protection: Chemical safety goggles and a face shield are required.[32]

  • Skin and Body Protection: A chemical-resistant suit or lab coat should be worn.[32]

Storage:

Store in a cool, dry, and well-ventilated area, away from water and moisture.[31][32] Containers should be tightly sealed and clearly labeled.

Disposal:

Disposal of Methylphosphonyl difluoride and any contaminated materials must be carried out in accordance with strict national and international regulations for hazardous chemical waste.[32] This typically involves incineration in a licensed facility.[32]

Conclusion

Methylphosphonyl difluoride is a hazardous chemical with significant toxicological properties, primarily through the inhibition of acetylcholinesterase. Its handling and use require stringent safety protocols and adherence to international regulations. The information provided in this guide is intended to support research and development activities by providing a comprehensive overview of its properties, hazards, and relevant experimental methodologies. It is imperative that all work with this compound is conducted in a safe and compliant manner.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a volatile, colorless liquid with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a precursor in the synthesis of nerve agents, such as Sarin and Soman.[1] A comprehensive understanding of its molecular structure and bonding is crucial for the development of effective detection and decomposition methodologies. This guide provides a detailed analysis of the structural and spectroscopic properties of this compound, supported by experimental data and theoretical studies.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonyl dichloride (CH₃POCl₂) with a fluorinating agent.[2]

Experimental Protocol: Synthesis via Halogen Exchange with Sodium Hexafluorosilicate

A common and efficient laboratory-scale synthesis utilizes sodium hexafluorosilicate as the fluorinating agent.[3]

Materials:

  • Methylphosphonyl dichloride (CH₃POCl₂)

  • Sodium hexafluorosilicate (Na₂SiF₆)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Distillation apparatus

Procedure:

  • In a reaction vessel under an inert atmosphere, combine ten grams of methylphosphonyl dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.[3]

  • Slowly heat the reaction mixture to 110°C over a period of three hours. Gas evolution is typically observed to begin at approximately 85°C.[3]

  • Maintain the reaction at 110°C for an additional hour.[3]

  • Increase the temperature to 120°C and collect the distilled this compound.[3] This procedure typically yields the product in high purity (around 88%).[3]

A variation of this method involves the use of sodium fluoride (NaF), often with a catalyst such as zinc fluoride (ZnF₂), to facilitate the halogen exchange.[4]

Synthesis_Pathway Synthesis of this compound CH3POCl2 Methylphosphonyl Dichloride reaction CH3POCl2->reaction FluorinatingAgent Fluorinating Agent (e.g., Na₂SiF₆ or NaF) FluorinatingAgent->reaction Heat Heat (110-120°C) CH3POF2 This compound Byproducts Byproducts (e.g., NaCl, SiF₄) CH3POF2->Byproducts Separation by Distillation reaction->Heat reaction->CH3POF2 Halogen Exchange Hydrolysis_Pathway Hydrolysis of this compound CH3POF2 This compound Intermediate Unstable Intermediate CH3POF2->Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Intermediate CH3PO2HOH Methylphosphonic Acid Intermediate->CH3PO2HOH HF Hydrogen Fluoride (HF) Intermediate->HF

References

An In-Depth Technical Guide to the Hydrolysis of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to potent nerve agents, undergoes rapid hydrolysis in aqueous environments. Understanding the kinetics and products of this reaction is critical for the development of effective decontamination strategies, environmental remediation, and toxicological assessments. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its reaction rate under various conditions, the resulting products, and detailed experimental protocols for its study.

Hydrolysis Reaction and Products

This compound readily reacts with water in a hydrolysis reaction to yield methylphosphonic acid (MPA) and hydrofluoric acid (HF).[1][2][3] This reaction is a key pathway for the degradation of this hazardous compound. The overall chemical equation for the hydrolysis of this compound is:

CH₃POF₂ + 2H₂O → CH₃PO(OH)₂ + 2HF

The hydrolysis proceeds through the substitution of the fluorine atoms with hydroxyl groups from water.[4]

Hydrolysis Rate and Kinetics

The rate of hydrolysis of this compound is significantly influenced by pH and temperature. The reaction is generally faster in alkaline conditions compared to neutral or acidic environments.

Quantitative Data on Hydrolysis Rate

The following tables summarize the available quantitative data on the hydrolysis rate and efficiency of this compound under different conditions.

Table 1: Hydrolysis Rate Constants and Half-Lives in Sodium Hydroxide Solutions at 23°C [2]

NaOH Concentration (mol/dm³)Rate Constant (h⁻¹)Half-Life (minutes)
0.101.1237.2
0.150.9046
0.200.7655

Table 2: Destruction Efficiency of this compound [5]

ConditionParameterValueDestruction Efficiency (%)Time (minutes)
AlkalineMolar Ratio [OH⁻]/[DF]3-6> 805
Neutral WaterVolume Ratio H₂O/DF> 1.593-97Not Specified

Experimental Protocols

The study of this compound hydrolysis involves careful handling due to its toxicity and reactivity. Below are detailed methodologies for conducting kinetic studies.

Protocol for Kinetic Analysis of this compound Hydrolysis

Objective: To determine the hydrolysis rate of this compound under controlled pH and temperature.

Materials:

  • This compound (high purity)

  • Buffered solutions of desired pH (e.g., phosphate, borate buffers)

  • Deionized water

  • Sodium hydroxide solutions of known concentrations

  • Constant temperature water bath or incubator

  • Reaction vessels (e.g., sealed glass vials)

  • Analytical instrumentation (e.g., ³¹P NMR spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS), Ion Chromatograph)

  • Quenching solution (e.g., a cooled organic solvent or a derivatizing agent)

Procedure:

  • Preparation of Reaction Solutions: Prepare buffered solutions at the desired pH values and bring them to the target temperature in a constant temperature bath.

  • Initiation of Reaction: Add a known amount of this compound to the pre-heated buffered solution in a sealed reaction vessel. The initial concentration of DF should be accurately known.

  • Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling, dilution in a cold solvent, or by adding a derivatizing agent that reacts with the remaining DF or its products.

  • Sample Analysis: Analyze the quenched samples to determine the concentration of this compound remaining or the concentration of the product, methylphosphonic acid, formed.

    • ³¹P NMR Spectroscopy: This technique is highly effective for monitoring the hydrolysis of organophosphorus compounds.[1][6][7] The disappearance of the signal corresponding to this compound and the appearance of the signal for methylphosphonic acid can be quantified over time.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of the hydrolysis products after derivatization to make them volatile.[5][8][9]

    • Ion Chromatography: This technique can be used to quantify the fluoride ions and methylphosphonic acid produced during the hydrolysis.[4]

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction under the specific experimental conditions.

Visualizations

Hydrolysis Reaction of this compound

Hydrolysis_Reaction DF This compound (CH₃POF₂) Products Hydrolysis Products DF->Products + 2H₂O H2O Water (2H₂O) MPA Methylphosphonic Acid (CH₃PO(OH)₂) Products->MPA HF Hydrofluoric Acid (2HF) Products->HF

Caption: Hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Buffered Solutions set_temp Set Reaction Temperature prep_solutions->set_temp initiate_reaction Initiate Hydrolysis set_temp->initiate_reaction take_samples Take Aliquots at Time Intervals initiate_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction analytical_method Analyze Samples (³¹P NMR, GC-MS, or IC) quench_reaction->analytical_method data_analysis Determine Rate Constant and Half-life analytical_method->data_analysis

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The hydrolysis of this compound is a critical reaction that dictates its environmental fate and is central to decontamination efforts. This guide has provided a detailed overview of the hydrolysis process, including the products formed and the factors influencing the reaction rate. The provided experimental protocols offer a framework for researchers to conduct further studies to better characterize the kinetics of this important reaction. A thorough understanding of the principles outlined in this document is essential for professionals working in fields related to chemical defense, environmental science, and drug development.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Thermal Decomposition Pathway

The predominant thermal decomposition route for methylphosphonic difluoride involves a reaction with methylphosphonic acid. Methylphosphonic acid is typically present as an impurity due to the hydrolysis of this compound in the presence of moisture.[3] This disproportionation reaction requires prolonged heating and results in the formation of methylphosphonofluoridic acid.[1][2] The thermal decomposition of nerve agents Sarin and Soman, which are synthesized from this compound, also yields methylphosphonofluoridic acid, highlighting the thermodynamic stability of this product.[1][2]

Quantitative Data

The following table summarizes the quantitative data available for the thermal decomposition of this compound in the presence of methylphosphonic acid.

Reactant 1Reactant 2Temperature (°C)Time (hours)ProductYield (%)Reference
This compoundMethylphosphonic Acid12064Methylphosphonofluoridic Acid58[1]
This compoundMethylphosphonic Acid12048Methylphosphonofluoridic Acid49[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the primary thermal decomposition product and the analytical techniques used for its characterization.

Synthesis of Methylphosphonofluoridic Acid

This protocol is adapted from the documented synthesis of methylphosphonofluoridic acid from this compound and methylphosphonic acid.[1]

Objective: To produce methylphosphonofluoridic acid through the thermal reaction of this compound and methylphosphonic acid.

Materials:

  • This compound (CH₃POF₂)

  • Methylphosphonic acid (CH₃PO(OH)₂)

  • Heavy-walled sealed reaction tube

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • In a controlled atmosphere (e.g., under an inert gas like argon or nitrogen), combine equimolar amounts of this compound and methylphosphonic acid in a heavy-walled glass reaction tube. For example, 3.5 grams of this compound and 3.3 grams of methylphosphonic acid can be used.[1]

  • Seal the reaction tube securely.

  • Place the sealed tube in a heating mantle and heat to 120 °C.

  • Maintain the temperature for an extended period, for instance, 64 hours, to ensure the reaction proceeds to a reasonable yield.[1]

  • After the heating period, allow the reaction tube to cool to room temperature.

  • Carefully open the tube in a fume hood.

  • The product, methylphosphonofluoridic acid, can be purified by vacuum distillation. The boiling point has been reported to be 60 °C at 0.2 mmHg.[1]

Analytical Methodologies for Product Characterization

A combination of analytical techniques is essential for the identification and quantification of the thermal decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for the structural elucidation of the product. For methylphosphonofluoridic acid, the proton NMR spectrum would show a characteristic doublet of doublets for the methyl protons due to coupling with both phosphorus and fluorine.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It can be used to confirm the identity of the main product and to identify any minor byproducts.

  • Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability of this compound and its decomposition temperature range. The analysis involves heating a small sample at a constant rate in a controlled atmosphere and monitoring its mass loss over time.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. This can provide information on melting points, boiling points, and the enthalpy of decomposition reactions.

Visualizations

Signaling Pathway

Thermal_Decomposition_Pathway cluster_reactants Reactants cluster_conditions Condition cluster_product Product DF This compound (CH₃POF₂) MFA Methylphosphonofluoridic Acid (CH₃PO(OH)F) DF->MFA + Methylphosphonic Acid MPA Methylphosphonic Acid (CH₃PO(OH)₂) Heat Prolonged Heating (e.g., 120°C) Heat->MFA drives reaction

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start: Sample Preparation (this compound) heating Thermal Decomposition (Heating in Sealed Vessel) start->heating extraction Product Extraction/Purification (e.g., Distillation) heating->extraction analysis Product Analysis extraction->analysis gcms GC-MS (Identification of Volatiles) analysis->gcms nmr NMR Spectroscopy (Structural Elucidation) analysis->nmr tga TGA/DSC (Thermal Stability) analysis->tga end End: Data Interpretation gcms->end nmr->end tga->end

Caption: Experimental workflow for analyzing thermal decomposition products.

References

Toxicological Profile of Methylphosphonic Difluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of methylphosphonic difluoride (DF), a reactive organophosphorus compound primarily known as a precursor in the synthesis of G-series nerve agents. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly with the route of exposure, with inhalation and intravenous administration demonstrating high toxicity. The following tables summarize the available quantitative data for DF and its primary hydrolysis product, methylphosphonic acid (MPA).

Table 1: Acute Lethality Data for this compound (DF)

ParameterSpeciesRouteValueReference
LD50RatIntravenous13.7 mg/kg[1]
LD50MouseIntravenous114 mg/kg[1]
LD50DogIntravenous25.8 mg/kg[1]
LCLoRatInhalation1,842 mg/m³/30min[1]
LCt50MouseInhalation80,000 mg·min/m³
LCt50RatInhalation242,000 mg·min/m³
LCt50DogInhalation82,000 mg·min/m³
LCt50MonkeyInhalation91,000 mg·min/m³

Table 2: Acute Oral Toxicity of Methylphosphonic Acid (MPA)

ParameterSpeciesRouteValueReference
LD50RatOral1888 mg/kg[1]

Toxicological Effects

Acute Toxicity and Clinical Signs

Acute exposure to this compound vapor in mammals elicits a range of clinical signs, including:

  • Cyanosis

  • Dehydration

  • Changes in olfaction

  • Aggression

  • Dyspnea (difficulty breathing)

  • Muscle weakness

  • Ataxia (loss of full control of bodily movements)[1][2]

DF is also a potent irritant to the eyes and mucous membranes.[2] Upon contact with water, it hydrolyzes to form corrosive hydrofluoric acid and methylphosphonic acid, contributing to its damaging effects.[1][3]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. While DF itself is a weak inhibitor of AChE, its hydrolysis product, methylphosphonofluoridate (MF), is a more potent inhibitor in vivo.[1]

Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is responsible for the wide array of toxic signs observed.

Developmental and Genetic Toxicity

Developmental Toxicity: Studies in pregnant rats and rabbits exposed to this compound vapor at concentrations up to 10.0 mg/m³ for 6 hours a day for 10 and 13 days, respectively, did not show any teratogenic effects.[4] While maternal toxicity (nasal exudate and raspy breathing) was observed at the highest dose, there were no significant differences in litter size, fetal body weight, crown-rump length, or the incidence of visceral or skeletal malformations between control and DF-exposed groups.[4]

Genetic Toxicity: The primary hydrolysis product of DF, methylphosphonic acid (MPA), has been evaluated for mutagenicity. In the Ames test, using various tester strains of Salmonella typhimurium and Escherichia coli, MPA was found to be negative for inducing mutations.[1]

Experimental Protocols

Developmental Toxicity Study (Rat and Rabbit)
  • Objective: To assess the teratogenic potential of inhaled this compound.

  • Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

  • Exposure: Whole-body inhalation exposure to vaporized DF in dynamic flow chambers.

  • Exposure Concentrations: 0 (control), 0.2, 1.0, and 10.0 mg/m³.

  • Exposure Duration: 6 hours per day for 10 days (rats) or 13 days (rabbits) during the period of organogenesis.

  • Observations:

    • Maternal: Body weight, clinical signs of toxicity.

    • Fetal: Litter number, mean body weight, crown-rump length, external, visceral, and skeletal malformations.

  • Methodology:

    • Time-mated female rats and rabbits are randomly assigned to control or exposure groups.

    • Animals are exposed to the respective concentrations of DF vapor in dynamic inhalation chambers for the specified duration.

    • Maternal body weights and clinical signs are recorded throughout the study.

    • On gestation day 20 (rats) or 29 (rabbits), dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.

    • Skeletal evaluations are performed after staining with Alizarin Red S.[4]

In Vitro Acetylcholinesterase Inhibition Assay
  • Objective: To determine the inhibitory potential of a test compound on acetylcholinesterase activity.

  • Principle: The assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).

    • Acetylthiocholine iodide (substrate).

    • DTNB.

    • Phosphate buffer (pH 8.0).

    • Test compound (this compound or its metabolites).

  • Methodology:

    • A solution of AChE is pre-incubated with various concentrations of the test compound in a 96-well plate for a defined period.

    • The substrate, acetylthiocholine, and DTNB are added to initiate the enzymatic reaction.

    • The change in absorbance at 412 nm is measured over time using a microplate reader.

    • The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Visualizations

Signaling Pathway

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding DF_MF This compound (DF) -> Methylphosphonofluoridate (MF) DF_MF->AChE Inhibition Response Muscle Contraction / Nerve Impulse AChR->Response Activation

Caption: Acetylcholine signaling pathway and inhibition by this compound metabolites.

Experimental Workflows

Developmental_Toxicity_Workflow start Start: Timed-Pregnant Rats/Rabbits group_assignment Random Assignment to Control and DF Groups start->group_assignment exposure Whole-Body Inhalation Exposure (6 hr/day during organogenesis) group_assignment->exposure monitoring Maternal Monitoring: - Body Weight - Clinical Signs exposure->monitoring euthanasia Euthanasia and Fetal Collection (Gestation Day 20/29) monitoring->euthanasia fetal_exam Fetal Examination: - External - Visceral - Skeletal (Alizarin Red S) euthanasia->fetal_exam data_analysis Data Analysis and Teratogenicity Assessment fetal_exam->data_analysis end End: Report Findings data_analysis->end AChE_Inhibition_Workflow start Start: Prepare Reagents (AChE, Substrate, DTNB, DF) pre_incubation Pre-incubation: AChE + DF (various concentrations) start->pre_incubation reaction_initiation Initiate Reaction: Add Acetylthiocholine and DTNB pre_incubation->reaction_initiation measurement Spectrophotometric Measurement (Absorbance at 412 nm over time) reaction_initiation->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measurement->data_analysis ic50_determination Calculate IC50 Value data_analysis->ic50_determination end End: Report Inhibitory Potency ic50_determination->end

References

An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by methylphosphonic difluoride (DFP), a potent organophosphorus compound. This document delves into the chemical interactions, kinetic parameters, structural alterations, and the broader physiological context of this inhibition, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of nerve signaling. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and a cascade of physiological effects.

This compound, a precursor to highly toxic nerve agents like sarin and soman, is a potent and irreversible inhibitor of AChE.[1] Understanding the mechanism of its inhibitory action is crucial for the development of effective countermeasures and therapeutic interventions against organophosphate poisoning.

The Chemical Mechanism of Irreversible Inhibition

The inhibition of acetylcholinesterase by this compound is a two-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme non-functional.

Step 1: Formation of a Reversible Michaelis-Menten Complex: Initially, the DFP molecule enters the active site gorge of AChE and forms a reversible complex.

Step 2: Nucleophilic Attack and Covalent Bonding: The catalytic triad of AChE, composed of serine (Ser), histidine (His), and glutamate (Glu) residues, is central to its hydrolytic activity. In the presence of DFP, the serine hydroxyl group (Ser203 in human AChE) acts as a nucleophile, attacking the electrophilic phosphorus atom of DFP. This reaction is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl. The result is the formation of a covalent phosphonyl-enzyme conjugate and the expulsion of a fluoride ion as the leaving group. This phosphonylated enzyme is catalytically inactive.

Aging: The phosphonylated AChE can undergo a further, time-dependent dealkylation process known as "aging." This process involves the cleavage of one of the alkyl groups from the phosphorus atom, resulting in a negatively charged phosphonate adduct. This aged complex is highly resistant to reactivation by conventional oxime antidotes.

Quantitative Analysis of DFP Inhibition

The potency of an irreversible inhibitor like DFP is typically characterized by its bimolecular rate constant (kᵢ). While DFP and its hydrolysis product, methylphosphonofluoridic acid (MF), are considered weak inhibitors of human AChE, being at least five orders of magnitude less potent than the nerve agent sarin, they still pose a significant toxicological threat.[2]

ParameterValueSpecies/SourceReference
Bimolecular Rate Constant (kᵢ) 9.48 x 10³ M⁻¹min⁻¹Electric Eel AChE[3]
Potency Comparison At least 5 orders of magnitude less potent than sarinHuman AChE[2]

Structural Insights into the DFP-AChE Complex

The interaction between DFP and acetylcholinesterase induces significant conformational changes in the enzyme's active site. X-ray crystallographic studies of the aged di-isopropyl-phosphoro-fluoridate (DFP)-bound AChE from Torpedo californica (PDB ID: 2DFP) have provided critical insights into these structural alterations.[4]

Upon phosphorylation by DFP, a notable movement occurs in the main chain of a loop that includes residues Phe288 and Phe290 in the acyl pocket of the active site.[4] This is a significant conformational change not observed with the binding of the natural substrate, acetylcholine, and it offers a structural basis for the substrate selectivity of AChE.[4] The OP-oxygen atoms are stabilized by hydrogen bonds from four potential donors within the catalytic subsites of the enzyme, highlighting the role of electrostatic forces in stabilizing the inhibited complex.[4]

FeatureObservationReference
PDB ID 2DFP[4]
Enzyme Source Torpedo californica Acetylcholinesterase[4]
Key Conformational Change Movement in the main chain of the acyl pocket loop (residues F288 and F290)[4]
Stabilizing Interactions Hydrogen bonding of OP-oxygen atoms with four donors in the catalytic subsites[4]

Experimental Protocols for Studying DFP Inhibition

The following is a detailed methodology for determining the kinetic constants of acetylcholinesterase inhibition by this compound, based on established protocols for organophosphate inhibitors.

Materials and Reagents
  • Purified acetylcholinesterase (human recombinant or from other sources)

  • This compound (DFP)

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ethanol (for preparing DFP stock solution)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DFP in ethanol. Serial dilutions should be made to achieve a range of final concentrations for the assay.

    • Prepare a solution of the substrate, acetylthiocholine (ATC).

    • Prepare a solution of the chromogen, DTNB, in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer to each well.

    • Add the AChE solution to each well.

    • Add different concentrations of the DFP solution to the test wells. For control wells (uninhibited reaction), add an equivalent volume of the buffer or ethanol.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • To initiate the reaction, add the substrate solution (ATC) to all wells.

    • Immediately after adding the substrate, add the DTNB solution to all wells.

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular time intervals using a microplate reader. The rate of the color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each DFP concentration and the control.

    • The apparent first-order rate constant (k_obs) for inhibition at each DFP concentration can be determined by plotting the natural logarithm of the remaining enzyme activity versus time.

    • The bimolecular rate constant (kᵢ) can then be calculated from the slope of a plot of k_obs versus the inhibitor concentration.

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanism of AChE inhibition by DFP, the following diagrams illustrate the key pathways and logical steps involved.

Cholinergic Synapse Signaling Pathway

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open ActionPotential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion ACh Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Binds to Receptor ACh->ACh_Receptor Na_Channel Ligand-gated Na⁺ Channels Open ACh_Receptor->Na_Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Depolarization Depolarization (New Action Potential) Na_Influx->Depolarization

Caption: Overview of the cholinergic synapse signaling pathway.

Experimental Workflow for DFP Inhibition Assay

Experimental_Workflow prep Prepare Reagents (AChE, DFP, ATC, DTNB) setup Assay Setup in 96-well Plate (Buffer, AChE, DFP) prep->setup preincubate Pre-incubation setup->preincubate initiate Initiate Reaction (Add ATC and DTNB) preincubate->initiate measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure analyze Data Analysis (Calculate k_obs and kᵢ) measure->analyze

Caption: Workflow for determining DFP inhibition kinetics.

Logical Relationship of AChE Inhibition by DFP

Inhibition_Mechanism DFP_enters DFP Enters AChE Active Site Reversible_Complex Formation of Reversible Michaelis-Menten Complex DFP_enters->Reversible_Complex Nucleophilic_Attack Nucleophilic Attack by Ser203 on Phosphorus Atom Reversible_Complex->Nucleophilic_Attack Covalent_Bond Formation of Covalent Phosphonyl-Enzyme Adduct Nucleophilic_Attack->Covalent_Bond Fluoride_Release Release of Fluoride Ion Covalent_Bond->Fluoride_Release Inactive_Enzyme Catalytically Inactive AChE Covalent_Bond->Inactive_Enzyme Aging Aging (Dealkylation) Inactive_Enzyme->Aging Aged_Complex Formation of Aged, Non-reactivatable Complex Aging->Aged_Complex

References

Environmental Fate of Methylphosphonic Difluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to potent nerve agents, is a compound of significant interest due to its potential environmental impact. Understanding its fate and behavior in various environmental compartments is crucial for risk assessment, remediation strategies, and ensuring environmental safety. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its degradation pathways in water, atmosphere, and soil.

Environmental Degradation Pathways

The environmental persistence and transformation of this compound are primarily governed by three key processes: hydrolysis, atmospheric degradation, and soil interaction. A simplified overview of these pathways is presented below.

DF This compound (DF) Water Water (Hydrolysis) DF->Water Release into Atmosphere Atmosphere (Reaction with OH•) DF->Atmosphere Volatilization Soil Soil (Sorption/Degradation) DF->Soil Deposition MF_HF Methylphosphonofluoridic Acid (MF) + Hydrogen Fluoride (HF) Water->MF_HF Rapid Atmospheric_Products Degradation Products Atmosphere->Atmospheric_Products Slow Soil_Sorption Sorption to Soil Particles (High Mobility) Soil->Soil_Sorption Soil_Degradation Degradation in Soil Soil->Soil_Degradation MPA Methylphosphonic Acid (MPA) MF_HF->MPA Slower Start Prepare Buffer Solutions (pH 4, 7, 9) Add_DF Add this compound to each buffer solution Start->Add_DF Incubate Incubate at controlled temperatures (e.g., 25°C, 50°C) Add_DF->Incubate Sample Collect samples at various time intervals Incubate->Sample Analyze Analyze samples for DF and degradation products (e.g., by GC-MS) Sample->Analyze Calculate Calculate hydrolysis rate constants and half-lives Analyze->Calculate Start Select and Characterize Different Soil Types Prepare_Slurry Prepare Soil Slurries (Soil + CaCl2 solution) Start->Prepare_Slurry Add_DF Add this compound Solution Prepare_Slurry->Add_DF Equilibrate Equilibrate by Shaking Add_DF->Equilibrate Centrifuge Centrifuge to Separate Soil and Aqueous Phases Equilibrate->Centrifuge Analyze_Adsorption Analyze Aqueous Phase for DF (Adsorption) Centrifuge->Analyze_Adsorption Desorption Perform Desorption Step (Replace supernatant with fresh CaCl2) Analyze_Adsorption->Desorption Equilibrate_Desorption Equilibrate for Desorption Desorption->Equilibrate_Desorption Centrifuge_Desorption Centrifuge Equilibrate_Desorption->Centrifuge_Desorption Analyze_Desorption Analyze Aqueous Phase for DF (Desorption) Centrifuge_Desorption->Analyze_Desorption Calculate Calculate Kd and Koc Analyze_Desorption->Calculate

The Historical Trajectory and Synthesis of Methylphosphonic Difluoride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a key precursor in the synthesis of G-series nerve agents sarin and soman, holds a significant place in the history of organophosphorus chemistry. Its development is intrinsically linked to the broader exploration of organophosphorus compounds for both agricultural and military purposes. This technical guide provides a comprehensive overview of the historical context of DF's development, its physicochemical properties, and detailed experimental protocols for its synthesis.

Historical Context

The journey to the synthesis of this compound begins with the early explorations of organophosphorus chemistry in the 19th century. The first organophosphorus compounds were described in the early 1800s, with significant progress made throughout the century in understanding their structure and reactivity.

A pivotal moment in the history of organophosphorus compounds arrived in the 1930s with the work of German chemist Gerhard Schrader. While researching new insecticides to combat world hunger, Schrader and his team at IG Farben systematically synthesized thousands of organophosphorus compounds.[1][2] This research led to the accidental discovery of highly toxic compounds with potent acetylcholinesterase inhibitory activity, which were subsequently developed as nerve agents.[2] Among these were tabun (1936), sarin (1938), and soman (1944).[2][3]

This compound emerged as a crucial intermediate in the production of sarin and soman. Its development was driven by the need for stable, storable precursors for binary chemical weapons.[4][5] In a binary system, two less toxic chemical precursors are mixed to form the active nerve agent immediately before deployment.[5] this compound serves as the fluorine-containing precursor in these systems. For example, the M687 artillery shell, a binary chemical weapon, was designed to mix this compound with a combination of isopropyl alcohol and isopropylamine to produce sarin.[4]

Due to its direct application in the synthesis of chemical weapons, this compound is classified as a Schedule 1 substance under the Chemical Weapons Convention, and its production and stockpiling are strictly regulated.[5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for understanding its reactivity. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula CH₃F₂OP[1]
Molecular Weight 100.004 g/mol [1]
Appearance Colorless liquid[6]
Odor Pungent, acid-like[6]
Density 1.3314 g/cm³ at 20 °C[6]
Boiling Point 98 °C[6]
Melting Point -37 °C[6]
Vapor Pressure 36.0 mmHg at 25 °C[7]
Vapor Density 3.5 (Air = 1)[6]
Solubility in Water Decomposes[7]
LogP (Octanol/Water Partition Coefficient) 1.748 (Crippen Calculated)[8]

Experimental Protocols

The synthesis of this compound is a critical step in the production of sarin and soman. The most common laboratory-scale methods involve the fluorination of methylphosphonic dichloride. The following protocols are based on documented procedures.

Synthesis of this compound from Methylphosphonic Dichloride using Sodium Fluoride

This method involves the direct fluorination of methylphosphonic dichloride with sodium fluoride.

Materials:

  • Methylphosphonic dichloride (CH₃POCl₂)

  • Sodium fluoride (NaF)

  • Zinc fluoride (ZnF₂) or Cobalt fluoride (CoF₃) (optional, as catalyst)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Distillation apparatus

Procedure:

  • To a reaction vessel equipped with a distillation apparatus and under an inert atmosphere, add 3 to 3.5 molar equivalents of sodium fluoride. If using a catalyst, add 15-35% (w/w) of zinc fluoride or cobalt fluoride to the sodium fluoride.

  • Slowly add one molar equivalent of methylphosphonic dichloride to the mixture at room temperature. Fumes may be generated during this addition.

  • Slowly heat the reaction mixture to 110 °C over approximately 2 hours.

  • Maintain the temperature at 110 °C for an additional hour.

  • Increase the temperature to 120 °C and collect the distilled this compound.

  • The reported yield for this method ranges from 86% to 91%.

Synthesis of this compound from Methylphosphonic Dichloride using Sodium Hexafluorosilicate

An alternative and reportedly more convenient method utilizes sodium hexafluorosilicate as the fluorinating agent.

Materials:

  • Methylphosphonic dichloride (CH₃POCl₂)

  • Sodium hexafluorosilicate (Na₂SiF₆)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Distillation apparatus

Procedure:

  • In a reaction vessel under an inert atmosphere, mix ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.

  • Slowly heat the reaction mixture to 110 °C over a period of 3 hours. Gas evolution may be observed starting around 85 °C.

  • Distill the product to obtain this compound. The boiling point is approximately 98 °C.

  • This method has a reported yield of 88%.

Synthesis of [¹⁴C]this compound

For metabolic and environmental fate studies, radiolabeled this compound can be synthesized.

Procedure:

  • Catalyze the conversion of trimethyl phosphite to dimethyl [¹⁴C]methylphosphonate using [¹⁴C]methyl iodide via the Arbusov reaction.[9]

  • Chlorinate the resulting dimethyl [¹⁴C]methylphosphonate with phosphorus pentachloride (PCl₅).

  • Fluorinate the chlorinated intermediate with antimony trifluoride (SbF₃) to yield [¹⁴C]this compound.[9]

  • The reported radiochemical yield for this multi-step synthesis is 25%.[9]

Logical Relationships and Synthesis Pathways

The primary significance of this compound lies in its role as a direct precursor to the nerve agents sarin and soman. The following diagrams illustrate these key synthesis pathways.

Synthesis_Pathway MPD Methylphosphonic Dichloride (CH₃POCl₂) DF This compound (DF, CH₃POF₂) MPD->DF Fluorination Fluorinating_Agent Fluorinating Agent (e.g., NaF, Na₂SiF₆) Fluorinating_Agent->DF Sarin Sarin (GB) DF->Sarin Reaction with Isopropyl Alcohol Soman Soman (GD) DF->Soman Reaction with Pinacolyl Alcohol Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Sarin Pinacolyl_Alcohol Pinacolyl Alcohol Pinacolyl_Alcohol->Soman

Caption: Synthesis pathway of Sarin and Soman from Methylphosphonic Dichloride.

The diagram above illustrates the two-step synthesis process. First, methylphosphonic dichloride is fluorinated to produce this compound. Subsequently, DF is reacted with either isopropyl alcohol to yield sarin or with pinacolyl alcohol to produce soman.[10]

Experimental_Workflow Start Start: Reactants Reactants Methylphosphonic Dichloride + Fluorinating Agent Start->Reactants Reaction Heating under Inert Atmosphere Reactants->Reaction Distillation Purification by Distillation Reaction->Distillation Product Product: This compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

This workflow diagram outlines the general laboratory procedure for synthesizing this compound. The process begins with the combination of reactants, followed by a controlled heating step under an inert atmosphere to drive the reaction, and concludes with the purification of the final product via distillation.

References

The P-F Bond in Methylphosphonic Difluoride: A Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a compound with the chemical formula CH₃POF₂, is a reactive organophosphorus compound of significant interest due to the lability of its phosphorus-fluorine (P-F) bonds. This reactivity makes it a crucial precursor in the synthesis of various organophosphorus compounds, including nerve agents such as Sarin and Soman, placing it under the stringent regulations of the Chemical Weapons Convention as a Schedule 1 substance.[1][2] Beyond its applications in chemical warfare, the study of DF's reactivity provides valuable insights into the mechanisms of nucleophilic substitution at a tetrahedral phosphorus center, a fundamental reaction class in organic and medicinal chemistry. This technical guide provides an in-depth analysis of the chemical reactivity of the P-F bond in this compound, focusing on its synthesis, key reactions, and spectroscopic characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with a fluorinating agent.[1][3] Several methods have been developed to achieve this transformation with high efficiency.

Key Synthesis Methods

Two of the most effective laboratory-scale methods for the synthesis of this compound are detailed below.

Table 1: Summary of Key Synthesis Methods for this compound

MethodFluorinating Agent(s)Temperature (°C)Reaction TimeYield (%)Reference(s)
Halogen Exchange with Sodium FluorideSodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂) as a catalyst120Gradual heating86 - 91[3][4]
Halogen Exchange with Sodium HexafluorosilicateSodium Hexafluorosilicate (Na₂SiF₆)1103 hours~88[3][4]
Experimental Protocols

Method 1: Halogen Exchange Reaction using Sodium Fluoride

  • Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Fluoride (NaF), Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂).

  • Procedure:

    • In a reaction vessel equipped with a distillation apparatus and under an inert atmosphere (e.g., nitrogen or argon), combine methylphosphonic dichloride with a stoichiometric excess of sodium fluoride.

    • Add a catalytic amount of zinc fluoride or cobalt fluoride to the mixture.

    • Gradually heat the reaction mixture to 120 °C.

    • This compound will distill as it is formed. Collect the distillate.

    • The reaction typically proceeds with high efficiency, yielding the product in the range of 86-91%.[3][4]

Method 2: Halogen Exchange Reaction using Sodium Hexafluorosilicate

  • Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Hexafluorosilicate (Na₂SiF₆).

  • Procedure:

    • In a similar setup as Method 1, mix methylphosphonic dichloride with sodium hexafluorosilicate under an inert atmosphere.

    • Slowly heat the mixture to 110 °C over a period of 3 hours.

    • Collect the distilled this compound.

    • This method provides a high yield of approximately 88%.[3][4]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Methylphosphonic Dichloride Methylphosphonic Dichloride Reaction Reaction Methylphosphonic Dichloride->Reaction Fluorinating Agent Fluorinating Agent Fluorinating Agent->Reaction This compound This compound Reaction->this compound Distillation Distillation This compound->Distillation Purified DF Purified DF Distillation->Purified DF

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity of the P-F Bond

The significant reactivity of the P-F bonds in this compound is attributed to the high electrophilicity of the phosphorus atom, which is bonded to two highly electronegative fluorine atoms and a phosphoryl oxygen. This makes the phosphorus center susceptible to attack by a wide range of nucleophiles.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis. This reaction proceeds in a stepwise manner, first forming methylphosphonofluoridic acid (CH₃P(O)(OH)F) and hydrofluoric acid (HF), followed by the hydrolysis of the remaining P-F bond to yield methylphosphonic acid (CH₃P(O)(OH)₂) and another equivalent of HF.[1][2]

The rate of hydrolysis is pH-dependent. In a sodium hydroxide solution, the hydrolysis half-life has been observed to be in the range of 37.2 to 54.7 minutes.[5]

Table 2: Hydrolysis Products of this compound

ReactantNucleophileIntermediate ProductFinal ProductByproductsReference(s)
This compound (DF)Water (H₂O)Methylphosphonofluoridic AcidMethylphosphonic AcidHF[1][2]
Alcoholysis

The reaction of this compound with alcohols (alcoholysis) is a key reaction in the synthesis of nerve agents. For instance, the reaction with isopropyl alcohol yields the nerve agent Sarin (GB).[1] This reaction is a nucleophilic substitution where the alkoxy group from the alcohol displaces a fluoride ion.

Reaction with Isopropyl Alcohol (Formation of Sarin):

CH₃POF₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF

The reaction is typically carried out in the presence of an amine, such as isopropylamine, which acts as a hydrofluoric acid scavenger, driving the reaction to completion.[1][6]

Reactions with Other Nucleophiles

The P-F bonds in this compound are also reactive towards other nucleophiles, such as amines. These reactions proceed via a similar nucleophilic substitution mechanism, leading to the formation of phosphonamidofluoridates.

Reaction Pathways

G cluster_reactivity Reactivity of this compound DF This compound (CH₃POF₂) Hydrolysis Hydrolysis DF->Hydrolysis Alcoholysis Alcoholysis DF->Alcoholysis Aminolysis Aminolysis DF->Aminolysis H2O Water H2O->Hydrolysis ROH Alcohol (e.g., Isopropyl Alcohol) ROH->Alcoholysis R2NH Amine R2NH->Aminolysis MPA Methylphosphonic Acid Hydrolysis->MPA Sarin Sarin (GB) Alcoholysis->Sarin Amide Phosphonamidofluoridate Aminolysis->Amide

Caption: Key reaction pathways of this compound.

Spectroscopic and Physical Properties

The characterization of this compound relies on various spectroscopic techniques and the determination of its physical properties.

Table 3: Spectroscopic and Physical Data for this compound

PropertyValueReference(s)
Molecular Formula CH₃F₂OP[3]
Molecular Weight 100.00 g/mol [2]
Appearance Colorless liquid[1]
Odor Pungent, acid-like[1]
Density 1.359 g/mL at 25 °C[1]
Boiling Point 98-100 °C[1][4]
¹H-NMR (300 MHz, CDCl₃) δ 1.90 ppm (dt, JH-P = 19.2 Hz, JH-F = 5.80 Hz)[4]
³¹P-NMR Data not explicitly found in search results
IR Spectroscopy Qualitative data available, specific peaks not detailed
Mass Spectrometry Analysis is typically performed after derivatization[7]

Applications in Research and Drug Development

While notorious for its use as a chemical weapon precursor, the reactivity of this compound and related compounds is of significant interest in several research areas:

  • Mechanistic Studies: The P-F bond provides an excellent system for studying the mechanisms of nucleophilic substitution at phosphorus, which is relevant to the action of many enzymes and the design of enzyme inhibitors.

  • Development of Antidotes: Understanding the reaction of DF with biological nucleophiles, such as the serine residue in acetylcholinesterase, is crucial for the development of antidotes for nerve agent poisoning.

  • Drug Development: The phosphonate and phosphonofluoridate moieties are present in some classes of drugs. A thorough understanding of their reactivity and stability is essential for the design and development of new therapeutic agents.

Conclusion

The chemical reactivity of the P-F bond in this compound is a subject of considerable importance, spanning from its role in the synthesis of chemical warfare agents to its utility in fundamental chemical research. The high electrophilicity of the phosphorus atom renders the P-F bonds susceptible to cleavage by a variety of nucleophiles, with hydrolysis and alcoholysis being the most prominent reactions. A comprehensive understanding of the synthesis, reaction kinetics, and spectroscopic properties of this compound is essential for researchers in national security, toxicology, and drug development. Further detailed kinetic studies and the acquisition of a complete set of spectroscopic data will continue to enhance our knowledge of this highly reactive and significant molecule.

References

An In-depth Technical Guide on the Thermodynamic Properties of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a key precursor in the synthesis of highly toxic nerve agents, including sarin and soman.[1][2][3] A comprehensive understanding of its thermodynamic properties is crucial for safe handling, storage, and for the development of effective countermeasures and decomposition technologies. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, outlines the experimental methodologies used for their determination, and presents key chemical pathways involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been experimentally determined, most notably through adiabatic calorimetry. The following tables summarize the key quantitative data available for this compound.

Table 1: Fundamental Thermodynamic and Physical Properties
PropertyValueUnitConditionsReference(s)
Molecular Weight100.0045 g/mol -[1]
Boiling Point98 - 100°CAtmospheric Pressure
Melting Point-37°C-
Density1.3314g/cm³20 °C
1.359g/mL25 °C (77 °F)[1]
Vapor Pressure36mmHg25 °C (77 °F)[1]
Triple Point Temperature236.34 ± 0.05K-
Table 2: Enthalpy, Entropy, and Heat Capacity
PropertyValueUnitConditionsReference(s)
Enthalpy of Fusion (ΔfusH)11,878 ± 12J/molAt Triple Point
Entropy of Fusion (ΔfusS)50.26J/mol·KAt Triple Point
Liquid Phase Molar Entropy (S°liquid)208.3 ± 0.3J/mol·K298.15 K, Saturation Pressure
Gaseous State Molar Entropy (S°gas)312.7 ± 3J/mol·K298.15 K, 1 atm
Liquid Phase Heat Capacity (Cp,liquid)145.14J/mol·K298.15 K
Table 3: Temperature-Dependent Thermodynamic Functions (Condensed Phase)

The following data were derived from smoothed values obtained from adiabatic calorimetry measurements.

Temperature (K)Heat Capacity (Cp) (J/mol·K)Enthalpy (H° - H°0) (J/mol)Entropy (S°) (J/mol·K)Gibbs Free Energy ((G° - H°0)/T) (J/mol·K)
157.8729.52.64-0.69
5040.58664.420.33-7.04
10066.823,38955.31-21.42
15085.197,16386.23-38.54
200104.2211,895114.60-55.12
236.34 (solid)120.5815,983134.77-66.53
236.34 (liquid)136.8227,861185.03-66.53
250138.4529,752192.72-71.69
298.15145.1436,597208.34-85.98
335150.6242,087224.22-100.12

Data extracted and compiled from Furukawa et al. (1964).

Experimental Protocols

The primary experimental technique for determining the thermodynamic properties of this compound has been adiabatic calorimetry .

Adiabatic Calorimetry for Heat Capacity Measurement

Objective: To measure the heat capacity of this compound over a range of temperatures in its solid and liquid phases.

Apparatus:

  • A gold-plated copper sample vessel with a re-entrant well for a heater and a platinum resistance thermometer.

  • An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the sample, minimizing heat exchange with the surroundings.

  • A high-vacuum system to evacuate the space between the sample vessel and the adiabatic shield.

  • A precision timer and electrical measurement instruments (potentiometer, standard resistors, etc.) to accurately determine the energy input.

Methodology:

  • Sample Purification: Due to the high reactivity and toxicity of this compound, purification is performed in a closed glass system. This involves slow crystallization and fractional melting procedures to achieve high purity.

  • Sample Loading: A known mass of the purified liquid sample is distilled under vacuum into the pre-weighed, cooled sample vessel. The vessel is then sealed.

  • Calorimetric Measurement:

    • The sample is cooled to the starting temperature (e.g., near liquid helium or liquid nitrogen temperatures).

    • A known amount of electrical energy is supplied to the heater in the sample vessel for a specific duration, causing a small, controlled increase in temperature.

    • The temperature of the adiabatic shield is continuously and automatically adjusted to remain as close as possible to the temperature of the sample vessel, thereby creating an adiabatic condition (no heat loss or gain).

    • The initial and final equilibrium temperatures of the sample are precisely measured using the platinum resistance thermometer.

    • The heat capacity of the sample is calculated from the energy input and the observed temperature rise, after accounting for the heat capacity of the empty sample vessel (determined in separate experiments).

  • Data Analysis: The measurements are repeated over the entire temperature range of interest. The collected data points are then used to generate a smoothed curve of heat capacity versus temperature. From this, other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated by numerical integration.

Chemical Pathways and Relationships

This compound is a central molecule in several key chemical transformations, primarily its synthesis from a dichloro- precursor and its subsequent conversion to nerve agents.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the fluorination of methylphosphonyl dichloride (CH₃POCl₂). This can be achieved using various fluorinating agents, such as sodium fluoride (NaF) or hydrogen fluoride (HF).

Synthesis_DF MPDC Methylphosphonyl Dichloride (CH₃POCl₂) DF Methylphosphonic Difluoride (CH₃POF₂) MPDC->DF Fluorination NaF Sodium Fluoride (NaF) NaF->DF NaCl Sodium Chloride (NaCl) DF->NaCl Byproduct

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis:

  • Methylphosphonyl dichloride is reacted with a fluorinating agent, such as sodium fluoride.

  • The reaction is typically carried out in a solvent or, in some procedures, without a solvent at elevated temperatures.

  • The reaction mixture is heated to drive the substitution of chlorine atoms with fluorine atoms.

  • The product, this compound, is then purified, often by distillation, to separate it from the salt byproduct (e.g., sodium chloride) and any unreacted starting materials.

Synthesis_Workflow start Start reactants Combine Methylphosphonyl Dichloride and Sodium Fluoride start->reactants heating Heat Reaction Mixture reactants->heating distillation Purify by Distillation heating->distillation product This compound distillation->product

Caption: Experimental Workflow for DF Synthesis.

Reaction to Form Sarin

This compound is a direct precursor to the nerve agent sarin. The synthesis involves the reaction of this compound with isopropyl alcohol. This reaction is often carried out in the presence of an amine, such as isopropylamine, which acts as a hydrogen fluoride scavenger.

Sarin_Formation DF Methylphosphonic Difluoride (CH₃POF₂) Sarin Sarin DF->Sarin Esterification IPA Isopropyl Alcohol IPA->Sarin HF Hydrogen Fluoride (HF) Sarin->HF Byproduct

Caption: Reaction of DF to form Sarin.

Experimental Workflow for Sarin Synthesis:

  • This compound is mixed with isopropyl alcohol.

  • An acid scavenger, such as isopropylamine, is typically included in the reaction mixture to neutralize the hydrogen fluoride byproduct that is formed.

  • The reaction proceeds to form O-isopropyl methylphosphonofluoridate (Sarin).

  • Due to the extreme toxicity of the product, this synthesis is only performed under strict, controlled conditions in specialized laboratories.

Sarin_Workflow start Start reactants Mix this compound, Isopropyl Alcohol, and Isopropylamine start->reactants reaction Allow Reaction to Proceed reactants->reaction product Sarin reaction->product

Caption: Experimental Workflow for Sarin Synthesis.

Conclusion

The thermodynamic properties of this compound are well-characterized, primarily due to the detailed calorimetric studies conducted in the mid-20th century. This data is fundamental for chemical safety and for understanding the energetics of its synthesis and subsequent reactions. The chemical pathways leading from its precursor and to the formation of highly toxic compounds underscore the importance of stringent control over this substance. The information presented in this guide serves as a critical resource for researchers and professionals working in fields where a deep understanding of this compound is essential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate nerve impulses. The inhibition of AChE is a key target for the therapeutic management of conditions like Alzheimer's disease, glaucoma, and myasthenia gravis. Furthermore, the irreversible inhibition of AChE is the mechanism of toxicity for organophosphorus compounds, including nerve agents and pesticides. Methylphosphonic difluoride (DFP), a highly toxic organophosphorus compound and a precursor to nerve agents like sarin, is a potent and irreversible inhibitor of AChE.[1][2] Understanding the kinetics and mechanism of AChE inhibition by compounds like DFP is crucial for the development of novel therapeutics and antidotes.

This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound as the inhibitor. The described method is a modification of the widely used colorimetric assay developed by Ellman, which is suitable for high-throughput screening.[3][4]

Principle of the Assay

The assay is based on the Ellman method, which measures the activity of AChE through a colorimetric reaction. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB production is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[5] When an irreversible inhibitor such as DFP is pre-incubated with the enzyme, it covalently modifies the active site, leading to a time-dependent decrease in enzyme activity.

Quantitative Data: Inhibition of Acetylcholinesterase by Organophosphorus Compounds

The following table summarizes the inhibitory potency of this compound (DFP) and other selected organophosphorus compounds against acetylcholinesterase.

CompoundEnzyme SourceIC50 (µM)Inhibition TypeReference
This compound (DFP)Not Specified0.78 ± 0.01Irreversible[6][7]
ChlorpyrifosHuman Erythrocyte0.12Irreversible[8]
MonocrotophosHuman Erythrocyte0.25Irreversible[8]
ProfenofosHuman Erythrocyte0.35Irreversible[8]
AcephateHuman Erythrocyte4.0Irreversible[8]

Experimental Protocols

Safety Precautions:

Warning: this compound (DFP) is a highly toxic and volatile compound.[2] All handling and preparation of DFP solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] Follow all institutional safety guidelines for handling highly toxic chemicals. Decontamination procedures should be in place.[9]

Reagent Preparation
  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a stable pH of 8.0 is achieved. Store at 4°C.

  • Acetylcholinesterase (AChE) Stock Solution (1 U/mL): Prepare a stock solution of AChE from a suitable source (e.g., Electrophorus electricus) in the Assay Buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 0.05 U/mL) with Assay Buffer.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of Assay Buffer. Store protected from light at 4°C.

  • Acetylthiocholine (ATCh) Substrate Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment.

  • This compound (DFP) Stock Solution (e.g., 10 mM): Due to its high toxicity and reactivity, it is recommended to obtain DFP from a certified chemical supplier. If synthesizing, follow established and validated protocols under strict safety supervision.[10][11][12] Prepare a stock solution in a suitable anhydrous solvent (e.g., isopropanol or DMSO).

  • DFP Working Solutions: Perform serial dilutions of the DFP stock solution in the Assay Buffer to achieve a range of desired concentrations for testing. Prepare these dilutions fresh immediately before use.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 10 µL DTNB Solution.

    • 100% Activity Control (No Inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL solvent for DFP.

    • Test Wells (with DFP): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL DFP working solution.

  • Pre-incubation with Inhibitor:

    • To the "Test Wells," add the AChE solution and the DFP working solutions.

    • To the "100% Activity Control" well, add the AChE solution and the corresponding solvent used for DFP dilutions.

    • Gently mix the contents and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition of the enzyme by DFP.[4]

  • Initiation of the Enzymatic Reaction:

    • Following the pre-incubation period, add 10 µL of the ATCh Substrate Solution to all wells (Blank, 100% Activity Control, and Test Wells) to initiate the reaction. The final volume in each well should be 170 µL.

  • Kinetic Measurement:

    • Immediately after adding the substrate, place the 96-well plate in a microplate reader.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each DFP concentration:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate of reaction in the presence of DFP, and V_control is the rate of reaction in the "100% Activity Control" well.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the DFP concentration. The IC50 value, which is the concentration of DFP that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer plate_setup Set up plate: - Blank - 100% Activity Control - Test Wells (with DFP) prep_buffer->plate_setup prep_ache Prepare AChE Solution prep_ache->plate_setup prep_dtnb Prepare DTNB Solution prep_dtnb->plate_setup prep_atch Prepare ATCh Solution reaction_init Initiate reaction with ATCh prep_atch->reaction_init prep_dfp Prepare DFP Solutions prep_dfp->plate_setup pre_incubation Pre-incubate AChE with DFP (or solvent control) plate_setup->pre_incubation pre_incubation->reaction_init kinetic_measurement Measure absorbance at 412 nm (kinetic read) reaction_init->kinetic_measurement calc_rate Calculate reaction rates (ΔAbs/min) kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

inhibition_mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibition Irreversible Inhibition by DFP AChE AChE Active Site (with Serine-OH) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE AChE_inhibited Phosphorylated AChE (Inactive) DFP This compound (DFP) AChE_active AChE Active Site (with Serine-OH) DFP->AChE_active AChE_active->AChE_inhibited Covalent Bonding AChE_active_ref AChE Active Site (with Serine-OH)

Caption: Mechanism of AChE inhibition by DFP.

References

Application Notes and Protocols for Developmental Toxicology Studies of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of methylphosphonic difluoride (DF) on developmental toxicology, based on available literature. The accompanying protocols outline the key experimental methodologies for conducting similar inhalation developmental toxicity studies.

Introduction

This compound (DF) is a chemical precursor used in the synthesis of certain nerve agents.[1] Understanding its potential for developmental toxicity is crucial for assessing the risk to pregnant individuals who may be exposed. The primary study available on the developmental toxicity of DF was conducted by Starke et al. (1988) and investigated the teratogenicity of vaporized DF in rats and rabbits.[2][3] This document is based on the findings of that study and incorporates standard guidelines for developmental toxicity testing.

Data Presentation

The following tables summarize the key parameters and findings from the developmental toxicology study of inhaled this compound in rats and rabbits. The study concluded that DF was not teratogenic in either species at the concentrations tested, although maternal toxicity was observed at the highest exposure level.[2][3]

Table 1: Maternal Toxicity in Rats and Rabbits Exposed to this compound Vapor

SpeciesExposure Concentration (mg/m³)Duration of ExposureObserved Maternal Effects
Rat10.06 hours/day for 10 daysNasal exudate, raspy breathing, significantly lower body weights.[2][4]
Rabbit10.06 hours/day for 13 daysNasal exudate, raspy breathing, significantly lower body weights.[2][4]
RatControlFiltered AirNo adverse effects observed.
RabbitControlFiltered AirNo adverse effects observed.

Table 2: Fetal Endpoints in Rats and Rabbits Following Maternal Inhalation Exposure to this compound

SpeciesExposure Concentration (mg/m³)Litter NumberMean Fetal Body WeightMean Crown-Rump LengthVisceral MalformationsSkeletal Malformations
Rat10.0No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]
Rabbit10.0No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]No significant difference from control.[2]
RatControlBaselineBaselineBaselineBaselineBaseline
RabbitControlBaselineBaselineBaselineBaselineBaseline

Experimental Protocols

The following is a detailed protocol for a prenatal developmental toxicity study of this compound via inhalation, based on the study by Starke et al. (1988) and incorporating elements of the OECD Test Guideline 414.[2][5][6]

Protocol: Inhalation Prenatal Developmental Toxicity Study in Rats and Rabbits

1. Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development following inhalation exposure to pregnant rats and rabbits.

2. Test Animals:

  • Species: Sprague-Dawley rats and New Zealand White rabbits are commonly used for these studies.[7][8]
  • Source: Obtain time-mated pregnant females from a reputable supplier.
  • Acclimation: Acclimate animals to the laboratory conditions for a minimum of 5 days prior to the start of the study. House animals individually in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

3. Test Substance and Exposure System:

  • Test Substance: this compound (DF).
  • Exposure Route: Whole-body inhalation exposure to vaporized DF.
  • Exposure Chambers: Conduct exposures in dynamic-flow inhalation chambers.
  • Concentration Control: Use appropriate analytical methods to monitor and maintain the target exposure concentrations within the chambers.

4. Experimental Design:

  • Groups: Assign pregnant animals to at least three groups: a high-dose group, a low-dose group, and a control group (exposed to filtered air). A positive control group may also be included.
  • Dose Selection: Dose levels should be selected based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not excessive mortality, and a low dose that is a no-observed-adverse-effect level (NOAEL).
  • Exposure Period:
  • Rats: Gestation days 6 through 15.
  • Rabbits: Gestation days 6 through 18.
  • Exposure Duration: 6 hours per day.

5. Maternal Observations:

  • Clinical Signs: Observe animals for clinical signs of toxicity at least once daily.
  • Body Weight: Record body weight at the start of the study, periodically during the exposure period, and at termination.
  • Food Consumption: Measure food consumption periodically during the exposure period.

6. Fetal Evaluation:

  • Termination: Euthanize dams one day prior to the expected day of parturition (gestation day 20 for rats, day 29 for rabbits).
  • Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
  • Fetal Weight and Measurements: Record the body weight and crown-rump length of each live fetus.
  • External Examination: Examine each fetus for external malformations and variations.
  • Visceral Examination: Examine a subset of fetuses from each litter for visceral malformations.
  • Skeletal Examination: Process the remaining fetuses for skeletal examination to assess for ossification and skeletal abnormalities.

7. Data Analysis:

  • Analyze maternal and fetal data using appropriate statistical methods to compare the DF-exposed groups with the control group.

Visualizations

Experimental_Workflow cluster_pre_exposure Pre-Exposure Phase cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure & Analysis Phase animal_selection Animal Selection (Time-mated pregnant rats/rabbits) acclimation Acclimation (5 days) animal_selection->acclimation randomization Randomization into Groups (Control, Low Dose, High Dose) acclimation->randomization exposure Daily Inhalation Exposure (6 hours/day) randomization->exposure maternal_monitoring Maternal Monitoring (Clinical signs, Body weight, Food consumption) exposure->maternal_monitoring termination Maternal Termination (GD 20 for rats, GD 29 for rabbits) exposure->termination maternal_monitoring->exposure uterine_exam Uterine Examination termination->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis fetal_exam->data_analysis

Caption: Experimental workflow for a prenatal developmental toxicology study.

Disclaimer: The information provided in these application notes and protocols is for research and informational purposes only. The full dataset from the primary study on this compound was not publicly available. Researchers should consult the original literature and relevant regulatory guidelines before designing and conducting any new studies.

References

Application of Methylphosphonic Difluoride in Organophosphorus Sensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF) is a key precursor in the synthesis of highly toxic G-series nerve agents, such as Sarin (GB) and Soman (GD). Its detection is of paramount importance for security, environmental monitoring, and occupational safety. Due to its high toxicity and reactivity, the development of sensors for DF often relies on the use of less toxic chemical simulants, such as dimethyl methylphosphonate (DMMP) and diisopropyl fluorophosphate (DFP), or by detecting its hydrolysis product, methylphosphonic acid (MPA). This document provides detailed application notes and protocols for the development of organophosphorus sensors potentially applicable to the detection of this compound, focusing on fluorescent, surface acoustic wave (SAW), and electrochemical sensing methodologies.

Fluorescent Sensors

Fluorescent sensors offer high sensitivity and rapid response times for the detection of organophosphorus compounds.[1][2] The sensing mechanism often involves a reaction between the organophosphorus compound and a fluorescent probe, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).

Signaling Pathway

The detection of organophosphorus compounds using fluorescent probes often involves the inhibition of an enzyme, such as acetylcholinesterase (AChE), or a direct chemical reaction with the probe. In the case of direct detection, a nucleophilic attack by the probe on the electrophilic phosphorus atom of the organophosphorus compound is a common mechanism.

OP Organophosphorus Compound (e.g., DF Simulant) Adduct OP-Probe Adduct OP->Adduct Nucleophilic Attack Probe Fluorescent Probe (e.g., Coumarin-enamine) Probe->Adduct Fluorescence Fluorescence Change ('Turn-on'/'Turn-off') Adduct->Fluorescence Induces

Caption: Signaling pathway for a direct-reaction fluorescent organophosphorus sensor.

Experimental Protocol: Synthesis of a Coumarin-Enamine Fluorescent Probe

This protocol is based on the synthesis of low molecular weight fluorescent probes for organophosphate detection.[3]

Materials:

  • 7-bis(ethylamino)-4-hydroxycoumarin

  • Primary amine (e.g., 4-aminoacetophenone)

  • Triethyl orthoformate

  • iso-Propanol

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Standard laboratory glassware and stirring equipment

  • Reflux apparatus

  • Vacuum filtration setup

Procedure:

  • Synthesis of the Oxime (Precursor):

    • Dissolve the desired amine hydrochloride salt (e.g., hydroxylamine hydrochloride, 20.0 mmol) and sodium hydroxide (21.0 mmol) in water (5 mL).

    • Add a solution of 4-aminoacetophenone (10.0 mmol) in ethanol (10 mL) to the mixture.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Collect the resulting solid by vacuum filtration and wash with cold water.

  • Synthesis of the Coumarin-Enamine Probe:

    • Combine 7-bis(ethylamino)-4-hydroxycoumarin (1.0 mmol), the synthesized oxime (1.0 mmol), and triethyl orthoformate (1.5 mmol) in iso-propanol (7.0 mL).

    • Reflux the mixture with constant stirring for 15 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the resulting solid by vacuum filtration and wash with cold iso-propanol.

    • Characterize the final product using NMR and mass spectrometry.

Data Presentation
Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeReference
Fluorescent Peptide ProbeOrganophosphorus Pesticides0.6 µM1 to 100 µM[4][5]
Coumarin-Enamine ProbeDiisopropyl fluorophosphate (DFP)1.1 ppm-[3]

Surface Acoustic Wave (SAW) Sensors

SAW sensors are highly sensitive to mass changes on their surface, making them suitable for gas-phase detection of volatile organophosphorus compounds.[6] A sensitive film coated on the SAW device selectively adsorbs the target analyte, causing a change in the acoustic wave propagation, which is measured as a frequency shift.

Experimental Workflow

The development of a SAW sensor involves the fabrication of the device, coating it with a sensitive polymer, and then testing its response to the target analyte.

cluster_0 SAW Device Fabrication cluster_1 Sensor Preparation cluster_2 Analyte Detection A Deposit Aluminum on Quartz Substrate B Spin-coat Photoresist A->B C Expose for Delay Line Patterns B->C D Dissolve and Rinse C->D E Coat with SiO2 for Protection D->E G Spin-coat Polymer onto SAW Device E->G F Synthesize Sensitive Polymer (e.g., SXFA) F->G H Expose Sensor to Analyte Gas G->H I Measure Frequency Shift H->I J Data Analysis I->J

Caption: Experimental workflow for the fabrication and testing of a SAW sensor.

Experimental Protocol: Fabrication of a Polymer-Coated SAW Sensor

This protocol is a generalized procedure based on the fabrication of SAW sensors for chemical warfare agent simulants.[6][7]

Materials:

  • Y-shaped quartz substrate

  • Aluminum (for deposition)

  • Photoresist

  • Sensitive polymer (e.g., poly (4-hydroxy-4,4-bis trifluoromethyl)-butyl-1-enyl)-siloxane (SXFA))

  • Solvent for the polymer (e.g., cyclohexane, ethyl acetate)

  • Spin coater

  • Deposition system (e.g., sputtering or evaporation)

  • Photolithography equipment

  • Gas exposure and measurement setup

Procedure:

  • SAW Device Fabrication:

    • Deposit a 150 nm thick aluminum layer on the Y-shaped quartz substrate.

    • Spin-coat a 1 mm thick photoresist onto the aluminum layer.

    • Use photolithography to create the interdigital transducer (IDT) and delay line patterns.

    • Dissolve the exposed photoresist and rinse the substrate.

    • Coat the transducer with a 50 nm SiO₂ film for protection.

  • Sensitive Film Coating:

    • Dissolve the sensitive polymer (e.g., SXFA) in a suitable solvent.

    • Spin-coat the polymer solution onto the surface of the SAW device.

    • Heat the coated device in a nitrogen atmosphere to remove the solvent (e.g., 65°C for 1 hour for SXFA in cyclohexane).[7]

  • Gas Sensing Measurement:

    • Place the coated SAW sensor in a test chamber.

    • Establish a baseline frequency by flowing a carrier gas (e.g., nitrogen).

    • Introduce a known concentration of the target analyte gas into the chamber.

    • Record the frequency shift of the SAW sensor over time.

    • Purge the chamber with the carrier gas to allow the sensor signal to return to the baseline.

Data Presentation
Sensor TypeSensing MaterialAnalyteDetection LimitResponseReference
SAW SensorSXFA PolymerSarin (GB)<0.1 mg/m³2.168 mV at 0.1 mg/m³[6]
SAW SensorSXFA PolymerDMMP-3.124 mV at 2 mg/m³[6]
Guided SH-SAWBPA-HMTSParathion20 µg/L-[8]
Guided SH-SAWBPA-HMTSParaoxon100 µg/L-[8]

Electrochemical Sensors

Electrochemical sensors provide a low-cost, portable, and sensitive platform for detecting organophosphorus compounds, often by monitoring their hydrolysis products or through direct electrochemical reactions.[9][10] Molecularly imprinted polymers (MIPs) can be used to create selective recognition sites for the target analyte.

Logical Relationship

The fabrication of a molecularly imprinted polymer-based electrochemical sensor involves a series of steps to create a selective sensing interface on an electrode.

cluster_0 MIP Preparation cluster_1 Sensor Fabrication cluster_2 Analyte Detection A Mix Template (Analyte), Functional Monomer, and Cross-linker B Initiate Polymerization (Thermal or UV) A->B C Form Polymer Matrix B->C D Coat Electrode Surface with MIP Solution C->D E Remove Template Molecule D->E F Create Selective Binding Sites E->F G Incubate Sensor with Sample F->G H Analyte Binds to MIP G->H I Measure Electrochemical Signal Change (e.g., DPV, EIS) H->I

Caption: Logical steps for creating and using a molecularly imprinted polymer (MIP) electrochemical sensor.

Experimental Protocol: Fabrication of a MIP-Based Electrochemical Sensor for Methylphosphonic Acid

This protocol is adapted from the development of an electrochemical sensor for ethyl methylphosphonic acid (EMPA), a metabolite of the VX nerve agent.[1][10] A similar approach could be used for methylphosphonic acid (MPA), the hydrolysis product of DF.

Materials:

  • Glassy carbon electrode (GCE)

  • Methylphosphonic acid (MPA) as the template

  • 4-aminobenzoic acid (4-ABA) as the functional monomer

  • Tetraethyl orthosilicate (TEOS) as a cross-linker

  • Sodium dodecyl sulfate (SDS)

  • Ammonia solution (0.1 M)

  • Ethanol

  • Potassium ferricyanide/ferrocyanide solution (5.0 mM in 0.1 M KCl)

  • Potentiostat for electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry)

  • Oven

Procedure:

  • Preparation of the Polymerization Solution:

    • In an Eppendorf tube, mix 20 µL of 1.0 mM MPA solution, 20 µL of 1.0 mM 4-ABA solution, 20 µL of 1.0 mM SDS, and 20 µL of 0.1 M ammonia solution.

    • Vortex the mixture for 30 seconds.

    • Add 20 µL of a 1:1 (v/v) mixture of TEOS and ethanol.

    • Vortex the final solution for 90 seconds.

  • Electrode Modification:

    • Drop 1 µL of the polymerization solution onto the surface of a clean glassy carbon electrode.

    • Place the electrode in an oven at 50°C for 15 minutes for thermal polymerization.

    • Allow the electrode to cool to room temperature for 5 minutes.

  • Template Removal:

    • To remove the MPA template and create the molecularly imprinted cavities, immerse the modified electrode in a suitable solvent (e.g., an acidic solution followed by rinsing with deionized water) and apply an electrochemical potential if necessary. The specific removal procedure may require optimization.

  • Electrochemical Detection:

    • Perform electrochemical measurements (e.g., differential pulse voltammetry) in a solution containing a redox probe (e.g., 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

    • Record the baseline signal.

    • Incubate the sensor in the sample solution containing MPA.

    • Rinse the sensor and measure the electrochemical signal again. The change in the signal is proportional to the concentration of MPA.

Data Presentation
Sensor TypeSensing MaterialAnalyteDetection LimitLinear RangeReference
Electrochemical MIP Sensor4-ABA and TEOSEthyl Methylphosphonic Acid (EMPA)2.75 x 10⁻¹¹ M (standard solution)1.0 x 10⁻¹⁰ M – 2.5 x 10⁻⁹ M[10]
Electrochemical SensorZirconia NanoparticlesMethyl Parathion3 ng/mL (2-min adsorption)5–100 ng/mL[9]
Electrochemical SensorZirconia NanoparticlesMethyl Parathion1 ng/mL (10-min adsorption)-[9]

Conclusion

The development of sensors for this compound and related organophosphorus compounds is a critical area of research. While direct sensing of DF is challenging due to its hazardous nature, the use of simulants and the detection of its degradation products provide viable strategies. The protocols and data presented here for fluorescent, SAW, and electrochemical sensors offer a foundation for researchers to develop and optimize sensing platforms for these highly toxic substances. Further research into novel materials and sensing mechanisms will continue to improve the sensitivity, selectivity, and portability of these vital analytical tools.

References

"protocol for handling and storage of anhydrous methylphosphonic difluoride"

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous methylphosphonic difluoride (DF), a precursor to potent nerve agents, is a highly toxic and corrosive liquid that demands rigorous handling and storage protocols.[1][2] This document provides detailed application notes and protocols for the safe management of this compound in a research and development setting. Adherence to these guidelines is critical to prevent exposure, ensure personnel safety, and maintain compliance with international regulations governing this Schedule 1 chemical.[1]

Physicochemical and Hazard Data

A comprehensive understanding of the properties and hazards of anhydrous this compound is fundamental for its safe handling.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula CH₃POF₂[1]
Molecular Weight 100.00 g/mol [3]
Appearance Clear, colorless liquid[1][3]
Odor Pungent, acid-like[1][3]
Boiling Point 98 - 100 °C[1][2][3]
Melting/Freezing Point -37 °C[1][3]
Density 1.359 g/mL at 25 °C[1][3]
Vapor Pressure 36 mmHg at 25 °C[1][3]
Vapor Density 3.4 (Air = 1)[3]
Solubility in Water Decomposes violently[1][3]
Hazard Identification and Toxicity
Hazard ClassificationDescriptionReference
Acute Toxicity (Inhalation) Fatal if inhaled.[4][5]
Skin Corrosion/Irritation Causes severe skin burns.[4]
Eye Damage/Irritation Causes serious eye damage.[4]
Reactivity Reacts violently with water, producing toxic hydrogen fluoride (HF) fumes and methylphosphonic acid. Corrodes glass.[1]
Health Effects Absorbed through the skin, causing burns and mild nerve agent symptoms. Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[1][6]
Symptoms of Exposure Cough, shortness of breath, headache, nausea, vomiting, cyanosis, dyspnea, muscle weakness.[6][7]

Safe Handling and Storage Protocols

Strict protocols must be followed to mitigate the significant risks associated with anhydrous this compound.

Personnel Protective Equipment (PPE)

A full ensemble of personal protective equipment is mandatory when handling this substance.

PPE ItemSpecificationReference
Gloves Chemically resistant gloves (e.g., Butyl rubber, Viton). Inspect before use.[3][5]
Body Protection Complete suit protecting against chemicals. Fire/flame resistant and impervious clothing.[6][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields and a full face shield.[3][8]
Respiratory Protection A NIOSH-approved full-facepiece respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) must be used.[3][8]
Footwear Chemical-resistant boots.[3]
Engineering Controls

Handling of anhydrous this compound must occur within designated and controlled environments.

  • Ventilation: All work must be conducted in a certified chemical fume hood with sufficient exhaust ventilation to keep airborne concentrations below exposure limits.[3][5]

  • Safety Equipment: Chemical showers and eyewash stations must be readily accessible and tested regularly.[3]

  • Monitoring: Continuous monitoring for airborne concentrations may be required depending on the scale of work.

Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • The "buddy system" must be incorporated; never work alone.[3]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Dispensing:

    • Keep containers tightly closed when not in use.[3]

    • Use compatible dispensing equipment (e.g., syringes, cannulas made of compatible materials).

    • Avoid any contact with water or moisture. The compound is hygroscopic.[3]

  • Post-Handling:

    • Carefully reseal containers, ensuring they are upright to prevent leakage.[3]

    • Decontaminate all equipment that has come into contact with the chemical.

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.

    • Wash hands and face thoroughly after handling.[4]

Storage Protocol
  • Container Requirements:

    • Store in suitable, tightly closed containers. High-density polyethylene containers have been noted for long-term stability.[3]

    • Periodically inspect containers for leaks or damage.[3]

  • Storage Environment:

    • Store in a dry, cool, and well-ventilated place.[3][5]

    • The storage area must be a designated corrosives area, separate from incompatible materials.[3]

    • The area should be locked and accessible only to authorized personnel.[4][5]

    • Protect from light.[3]

  • Chemical Incompatibility:

    • Do Not Store With: Water, alcohols, alkaline materials, glass, concrete, natural rubber, and some organic compounds.[3]

    • Reaction with alcohols can form lethal nerve agents.[3]

Emergency and Disposal Procedures

Rapid and correct response to emergencies is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Immediately call a POISON CENTER or doctor.[4][5]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Note: Do not use mouth-to-mouth resuscitation if the victim's face is contaminated.[3]
Spill and Leak Protocol
  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation, but avoid breathing vapors.

  • Containment: For small spills, use a non-combustible absorbent material. For larger spills, dike the area to prevent spreading. Do not let the product enter drains.[3][6]

  • Neutralization: Carefully neutralize the residue with a dilute solution of a weak base.

  • Cleanup: Collect all contaminated materials into suitable, closed containers for disposal.[3]

  • Decontamination: Decontaminate the spill area thoroughly.

Waste Disposal
  • Chemical Waste: Unused or surplus material should be treated as hazardous waste. Neutralization followed by disposal via a licensed hazardous waste contractor is a common method.[3] The material can also be disposed of by controlled incineration with flue gas scrubbing.[8]

  • Contaminated Materials: All contaminated items (e.g., PPE, absorbent materials, containers) must be disposed of as hazardous waste.[8]

  • Prohibitions: Open pit burning or burying of DF or contaminated items is strictly prohibited.[3]

Visual Workflow and Relationship Diagrams

The following diagrams illustrate key workflows and relationships for handling anhydrous this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Verify Fume Hood Functionality B Don Full PPE A->B C Implement Buddy System B->C D Assemble Equipment C->D E Dispense Chemical (Avoid Moisture) D->E F Keep Container Sealed When Not In Use E->F G Reseal & Store Container Upright F->G H Decontaminate Equipment G->H I Dispose of Contaminated Waste Properly H->I J Wash Hands & Face I->J

Caption: Workflow for handling anhydrous this compound.

cluster_incompatible Incompatible Materials DF Anhydrous Methylphosphonic Difluoride Water Water / Moisture DF->Water Reacts Violently Alcohols Alcohols (Forms Nerve Agents) DF->Alcohols Reacts Dangerously Alkalis Alkaline Materials DF->Alkalis Incompatible Metals Metals DF->Metals Corrosive Glass Glass DF->Glass Corrosive Rubber Natural Rubber DF->Rubber Incompatible

Caption: Chemical incompatibility chart for anhydrous this compound.

Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size (Wearing Full PPE) Evacuate->Assess Small Small Spill Assess->Small Manageable? Large Large Spill / Uncontrolled Assess->Large No Contain Contain with Absorbent Material Small->Contain Dike Dike Area & Divert Vapors Large->Dike Neutralize Neutralize Residue Contain->Neutralize Emergency Activate Emergency Response & Evacuate Lab Dike->Emergency Cleanup Collect Waste in Sealed Containers Neutralize->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Decision workflow for spill response.

References

Application Notes and Protocols for the Safe Disposal of Methylphosphonic Difluoride Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe disposal of methylphosphonic difluoride (DF) waste, a crucial precursor in the synthesis of certain chemical warfare agents. Due to its hazardous nature, strict adherence to these protocols is essential to ensure personnel safety and environmental protection. The primary and most established method for the disposal of DF waste is through hydrolysis, followed by neutralization.

Overview of Disposal Methods

This compound is highly reactive with water and aqueous solutions, undergoing hydrolysis to form methylphosphonic acid (MPA) and hydrogen fluoride (HF).[1][2][3] This reaction forms the basis of its degradation. The resulting acidic products are then neutralized with a suitable base, typically sodium hydroxide (NaOH), to produce less toxic salts that can be disposed of in accordance with local and federal regulations. For large-scale disposal or heavily contaminated materials, incineration at high temperatures is a viable but more complex alternative.

Safety Precautions and Personal Protective Equipment (PPE)

This compound is corrosive and toxic upon inhalation or skin contact.[3] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE CategoryItem SpecificationRationale
Hand Protection Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and absorption.
Body Protection Chemical-resistant apron or lab coat over a long-sleeved garment.To protect against splashes and spills.
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect the eyes and face from corrosive splashes.
Respiratory Protection A full-face respirator with cartridges appropriate for acid gases and organic vapors.To prevent inhalation of toxic and corrosive vapors.

Experimental Protocol: Hydrolysis and Neutralization of this compound Waste

This protocol details the step-by-step procedure for the laboratory-scale disposal of DF waste.

Materials and Reagents
  • This compound (DF) waste solution

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Universal pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., a three-necked round-bottom flask)

  • Addition funnel

  • Quenching bath (e.g., ice-water bath)

  • Appropriate waste containers

Experimental Workflow

G Experimental Workflow for DF Disposal prep Preparation - Don appropriate PPE - Set up reaction in a fume hood setup Reaction Setup - Place DF waste in reaction vessel - Equip with stir bar, addition funnel, and vent prep->setup hydrolysis Step 1: Hydrolysis - Slowly add deionized water to the DF waste with stirring - Maintain temperature with a cooling bath setup->hydrolysis neutralization Step 2: Neutralization - Slowly add NaOH solution while monitoring pH - Continue addition until pH is neutral (7-8) hydrolysis->neutralization verification Verification - Confirm complete neutralization of acidic byproducts neutralization->verification disposal Waste Disposal - Transfer neutralized solution to a labeled hazardous waste container - Dispose of according to institutional guidelines verification->disposal

Caption: A flowchart illustrating the key steps in the safe disposal of this compound waste through hydrolysis and neutralization.

Step-by-Step Procedure
  • Preparation: Ensure all necessary PPE is worn correctly. Set up the reaction apparatus inside a certified chemical fume hood.

  • Reaction Setup: Carefully transfer the known quantity of DF waste into the reaction vessel. Add a magnetic stir bar. Fit the addition funnel to one neck of the flask and ensure the other necks are appropriately sealed, with one vented to a scrubbing system if available.

  • Hydrolysis: Begin stirring the DF waste. Slowly add a stoichiometric excess of deionized water from the addition funnel to the reaction vessel. The reaction is exothermic; maintain the temperature of the reaction mixture by using a cooling bath. A study on the hydrolysis of this compound indicated that a volume ratio of water to DF greater than 1.5 resulted in a destruction efficiency of 93-97%.[4]

  • Neutralization: Once the hydrolysis is complete, slowly add the sodium hydroxide solution from the addition funnel. Monitor the pH of the solution continuously using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is neutral (pH 7-8).

  • Verification and Waste Collection: After neutralization, allow the solution to stir for a short period to ensure the reaction is complete. Once confirmed, carefully transfer the neutralized solution to a designated and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with DF using a suitable decontamination solution (e.g., a dilute solution of sodium hydroxide), followed by a thorough rinse with water.

Quantitative Data on Hydrolysis

The hydrolysis of this compound in a sodium hydroxide solution is pH-dependent, with reported half-lives ranging from 37.2 to 54.7 minutes.[1] One study demonstrated that in a solution with a mole ratio of [OH-]/[DF] between 3 and 6, the destruction efficiency of DF was over 80% within five minutes.[4]

Reaction ConditionParameterValueDestruction EfficiencyReference
Alkaline Hydrolysis [OH-]/[DF] Mole Ratio3-6>80% in 5 minutes[4]
Neutral Hydrolysis H₂O/DF Volume Ratio>1.593-97%[4]

Alternative Disposal Method: Incineration

For large quantities of DF waste or materials heavily contaminated with DF, incineration is a recommended disposal method.[5] Organophosphorus compounds require high-temperature incineration to ensure complete destruction.

General Incineration Parameters for Organophosphorus Compounds:

ParameterRecommended Value
Temperature >1000°C
Residence Time >2 seconds

Note: Incineration of DF waste should only be carried out in a licensed and permitted hazardous waste incineration facility equipped with appropriate scrubbers to handle acidic off-gases like hydrogen fluoride.

Chemical Reaction Pathway

The disposal of this compound waste via hydrolysis and neutralization involves a two-step chemical transformation.

G Chemical Pathway of DF Disposal DF This compound (DF) CH₃POF₂ MPA_HF Intermediate Products Methylphosphonic Acid (MPA) + Hydrogen Fluoride (HF) CH₃PO(OH)₂ + 2HF DF->MPA_HF + 2H₂O (Hydrolysis) H2O Water 2H₂O NaOH Sodium Hydroxide 4NaOH Salts Final Products Sodium Methylphosphonate + Sodium Fluoride + Water CH₃PO(ONa)₂ + 2NaF + 2H₂O MPA_HF->Salts + 4NaOH (Neutralization)

Caption: The reaction pathway for the hydrolysis and subsequent neutralization of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify personnel in the vicinity and contact the institutional emergency response team.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, if trained and equipped to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.

  • Neutralize: For small spills, a dilute solution of sodium bicarbonate or another suitable neutralizing agent can be carefully applied to the contained spill.

  • Cleanup: Collect the absorbed and neutralized material into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

For large spills, evacuate the area and await the arrival of a trained hazardous materials team.

Waste Disposal Regulations

The neutralized waste from DF disposal contains hazardous byproducts and must be disposed of as hazardous waste.[6] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Open pit burning or burying of DF or items contaminated with DF is strictly prohibited.

References

Application Notes and Protocols for the Detection of Trace Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to potent nerve agents such as Sarin (GB) and Soman (GD), is a compound of significant interest in defense, environmental monitoring, and toxicology.[1][2][3] Its detection at trace levels is critical for verifying compliance with chemical weapons conventions, ensuring the safety of personnel, and understanding its environmental fate. These application notes provide detailed protocols for the analytical detection of trace levels of this compound using state-of-the-art techniques.

Analytical Techniques Overview

Several analytical methods can be employed for the detection of this compound. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of DF and its hydrolysis products, derivatization is often required to improve chromatographic performance.[4][5]

  • Ion Mobility Spectrometry (IMS): A rapid and field-portable technique for the detection of airborne chemical threats. It separates ions based on their size and shape in an electric field.[6][7]

  • Colorimetric Sensors: These sensors provide a visual indication of the presence of a target analyte through a color change, making them suitable for rapid, on-site screening.[8][9][10][11]

  • Electrochemical Sensors: These devices detect analytes through electrochemical reactions, offering high sensitivity and the potential for miniaturization.[12][13][14][15][16]

Quantitative Data Summary

The following table summarizes the reported quantitative performance data for the detection of this compound and related compounds using various analytical techniques. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
GC-MS/MSAlkylphosphonofluoridic Acids13 - 56 ng/mL-Aqueous[17]
GC-ICPMSOrganophosphorus Nerve Agent Degradation Products (TBDMS derivatives)< 5 pg-River Water, Soil[18]
GC-MS (SIM)Phosphonic Acids (TMS derivatives)0.14 ppb-Aqueous[4]
SAW SensorSarin (GB)< 0.1 mg/m³-Gas Phase[19]
Electrochemical SensorPhosphate2.19 x 10⁻⁸ M7.30 x 10⁻⁸ MSoil[14]

Note: Data for this compound itself is limited in the public domain. The presented data for related compounds and degradation products provide an estimate of the expected performance of these techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol describes the analysis of this compound in a solvent matrix. Given its reactivity with water, anhydrous sample handling is crucial.[1] Direct analysis without derivatization is possible for the intact molecule.

a. Sample Preparation (Anhydrous Conditions)

  • Collect the sample in a vial containing a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • If the sample is aqueous, a derivatization step to analyze its hydrolysis product, methylphosphonic acid, would be necessary. For direct DF analysis, ensure all glassware and solvents are free of water.

  • Prepare a series of calibration standards of this compound in the same anhydrous solvent.

b. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[17]

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[17]

  • Injection: 1 µL, splitless mode.[17]

  • Injector Temperature: 250°C.[17]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[17]

    • Ramp: 15°C/min to 280°C.[17]

    • Hold: 2 minutes at 280°C.[17]

  • MS Transfer Line Temperature: 280°C.[17]

  • Ion Source Temperature: 230°C.[17]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

  • Mass Scan Range: 40-500 amu.[17]

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. The top peak for this compound is at m/z 100.[1]

c. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a known standard.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • Quantify the concentration of this compound by generating a calibration curve from the peak areas of the standards.

Ion Mobility Spectrometry (IMS) Protocol for this compound

This protocol outlines a general procedure for the detection of this compound in the vapor phase using a drift tube ion mobility spectrometer.

a. Instrument Setup and Calibration

  • Power on the IMS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Introduce a known calibrant compound, such as dimethyl methylphosphonate (DMMP), to verify instrument performance and calibrate the drift time scale.[7]

  • Ensure the drift tube is clean and the carrier gas (e.g., purified air or nitrogen) is flowing at the specified rate.

b. Sample Introduction

  • For vapor samples, draw air from the area of interest directly into the IMS inlet using the instrument's internal pump.

  • For liquid samples, a headspace sampling technique can be used. Place a small amount of the sample in a sealed vial and allow the headspace to equilibrate. Then, draw a sample of the headspace vapor into the IMS.

c. IMS Parameters (Based on High Kinetic Energy IMS - HiKE-IMS)

  • Ionization Source: Corona discharge.[6]

  • Polarity: Positive ion mode.

  • Drift Gas: Air or Nitrogen.

  • Drift Tube Temperature: Maintain at a constant, elevated temperature (e.g., 100-150°C) to prevent condensation and reduce memory effects.

  • Reduced Electric Field Strength (E/N): Operate at a specific E/N value optimized for the detection of DF or related compounds. HiKE-IMS allows for varying the E/N to induce specific fragmentation for better identification.[6]

d. Data Analysis

  • The IMS will produce a plasmagram, which is a plot of ion intensity versus drift time.

  • Identify the peak corresponding to the protonated this compound monomer [M+H]⁺ or its characteristic fragment ions based on their reduced mobility values (K₀).

  • The presence of a peak at the expected drift time indicates the detection of this compound. Quantification can be achieved by relating the peak intensity to the concentration, though this often requires careful calibration and control of environmental factors.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Anhydrous) Injection Splitless Injection Sample->Injection Standards Calibration Standards Preparation Standards->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

IMS_Workflow cluster_setup Instrument Setup cluster_sampling Sampling cluster_analysis IMS Analysis cluster_data Data Interpretation Warmup Instrument Warm-up & Stabilization Calibration Calibration with Known Standard (e.g., DMMP) Warmup->Calibration Vapor_Sample Vapor Sample Introduction Calibration->Vapor_Sample Ionization Corona Discharge Ionization Vapor_Sample->Ionization Separation Ion Separation in Drift Tube Ionization->Separation Detection Ion Detection Separation->Detection Plasmagram Plasmagram Generation Detection->Plasmagram Peak_ID Peak Identification (Reduced Mobility) Plasmagram->Peak_ID

Figure 2: Experimental workflow for the IMS analysis of this compound.

Conclusion

The detection of trace levels of this compound is achievable through sophisticated analytical techniques. GC-MS provides high sensitivity and specificity, making it a gold standard for laboratory confirmation. IMS offers rapid, field-portable detection capabilities, which are crucial for on-site screening and immediate threat assessment. While colorimetric and electrochemical sensors show promise for simple and low-cost detection, further development is needed for their specific application to this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the detection and analysis of this important compound.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of methylphosphonic difluoride"

Author: BenchChem Technical Support Team. Date: December 2025

An advanced guide to the analysis of methylphosphonic difluoride (DF), a precursor to G-series nerve agents, is detailed below, offering comprehensive application notes and protocols for its detection and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and chemical security.

Application Note: Analysis of this compound (DF) by GC-MS

Introduction

This compound (DF), with the chemical formula CH₃F₂OP, is a crucial precursor in the synthesis of sarin (GB) and soman (GD) nerve agents.[1] Its volatile nature makes it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the identification and quantification of chemical compounds.[2] This application note outlines a robust method for the GC-MS analysis of DF in various matrices, crucial for verification of the Chemical Weapons Convention (CWC), forensic analysis, and environmental monitoring.[3][4]

Principle

The analytical method involves the separation of DF from a sample matrix using a gas chromatograph, followed by detection and identification using a mass spectrometer. The separation is achieved based on the compound's volatility and interaction with the GC column's stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.[5]

Experimental Protocols

1. Sample Preparation

Given the reactivity of this compound with water, samples must be handled in anhydrous conditions to prevent hydrolysis.[6]

  • Liquid Samples (Organic Solvents): Dilute the sample in a volatile, anhydrous organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[7]

  • Solid Samples (e.g., Soil): Extract the sample with an appropriate anhydrous organic solvent (e.g., acetone) with vortexing.[7] The extract can then be directly analyzed or concentrated if necessary.

  • Air Samples: Air can be sampled using solid-phase microextraction (SPME) with a suitable fiber coating, followed by thermal desorption into the GC inlet.[5]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended and can be optimized for specific instrumentation and sample matrices. A non-polar column like a DB-5MS is often suitable for this type of analysis.[7]

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (splitless injection)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 2 minutes.[7]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu (Full Scan Mode)
Solvent Delay 2.5 minutes

3. Data Analysis and Interpretation

Identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum, such as the one from the National Institute of Standards and Technology (NIST).[6] For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Quantitative Data

The following table summarizes key data for the identification of this compound.

ParameterValue/InformationSource
Chemical Formula CH₃F₂OP[6]
Molecular Weight 100.0045 g/mol [6]
CAS Number 676-99-3[6]
Retention Time (RT) To be determined experimentally. The provided GC method should be used as a starting point.N/A
Characteristic Mass Ions (m/z) 100 (Molecular Ion, Top Peak) , 80 (Second Highest Peak)[6]
Limit of Detection (LOD) To be determined experimentally. Expected to be in the low ng/mL range.N/A
Limit of Quantification (LOQ) To be determined experimentally.N/A

Experimental Workflow Diagram

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis cluster_data_analysis Data Interpretation Sample Sample Collection (Liquid, Solid, or Air) Extraction Extraction/Dilution (Anhydrous Solvent) Sample->Extraction Injection GC Injection (1 µL Splitless) Extraction->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition (Full Scan or SIM) Detection->DataAcquisition Identification Compound Identification (RT and Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship Figure 2: Logical Relationship for DF Identification Analyte This compound (DF) in Sample GC Gas Chromatography Analyte->GC MS Mass Spectrometry GC->MS RT Characteristic Retention Time (RT) GC->RT Spectrum Unique Mass Spectrum (m/z 100, 80, etc.) MS->Spectrum Identification Positive Identification of DF RT->Identification Spectrum->Identification

Caption: Logical diagram for the identification of this compound.

References

Application Notes and Protocols for Metabolic Studies of [¹⁴C]Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [¹⁴C]methylphosphonic difluoride ([¹⁴C]DF) in metabolic studies. This document is intended to guide researchers in designing and executing experiments to understand the absorption, distribution, metabolism, and excretion (ADME) of this important organophosphorus compound.

Application Notes

This compound (DF) is a key precursor in the synthesis of highly toxic nerve agents such as Sarin and Soman.[1][2] Understanding its metabolic fate is crucial for developing effective countermeasures, assessing potential exposure risks, and informing forensic investigations. The use of carbon-14 ([¹⁴C]) radiolabeling on the methyl group provides a robust method for tracing the molecule and its metabolites throughout a biological system, ensuring that all breakdown products originating from the core structure are accounted for, independent of their chemical form.[3][4]

Studies involving radiolabeled compounds are fundamental in drug metabolism and toxicology to quantify the total drug-related material and elucidate metabolic pathways.[3] In the case of DF, the primary metabolic pathway is expected to be hydrolysis. DF first hydrolyzes to methylphosphonofluoridic acid (MF), which is then further hydrolyzed to the stable and non-toxic methylphosphonic acid (MPA).[5][6] While DF and MF are weak inhibitors of acetylcholinesterase (AChE), their metabolic products are of significant interest for biomonitoring and attribution.[5][7]

Animal studies using [¹⁴C]DF in rats have indicated that its hydrolysis products are cleared rapidly from the body.[1] Following inhalation, the highest concentration of the radiolabel is found in the nasal turbinates, with clearance primarily occurring via mucociliary action and swallowing.[1] The protocols outlined below are based on established methodologies for ADME studies using radiolabeled compounds and are adapted for the specific properties of [¹⁴C]DF.

Experimental Protocols

Protocol 1: In Vivo Absorption, Distribution, and Excretion (ADME) Study in Rats

Objective: To determine the pharmacokinetic profile, tissue distribution, and excretion routes of [¹⁴C]DF following intravenous and inhalation administration in Sprague-Dawley rats.

Materials:

  • [¹⁴C]this compound (specific activity and radiochemical purity to be determined)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation vials and liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Tissue homogenizer

  • Sample oxidizer

  • High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

  • Solvents and reagents for sample preparation and analysis

Methodology:

  • Dosing:

    • Intravenous (IV) Group (n=5): Administer a single bolus dose of [¹⁴C]DF in a suitable vehicle (e.g., saline, with care taken to minimize immediate hydrolysis) via the tail vein. The dose should be low enough to avoid toxic effects.[8]

    • Inhalation Group (n=5): Expose rats to a controlled atmosphere containing a known concentration of vaporized [¹⁴C]DF for a defined period (e.g., 30-60 minutes).[1]

  • Sample Collection:

    • Place rats in individual metabolism cages immediately after dosing.

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, and daily thereafter for 7 days).[9][10]

    • Collect blood samples (via tail snip or cannula) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) post-dose. Process blood to separate plasma.

  • Tissue Distribution (Terminal Procedure):

    • At the end of the study (e.g., 7 days) or at selected earlier time points, euthanize the animals.

    • Perform a thorough necropsy and collect key tissues and organs (e.g., blood, brain, lung, liver, kidneys, heart, muscle, fat, bone, and the remaining carcass).[8]

    • For the inhalation group, carefully dissect the respiratory tract, including the maxillo- and ethmoturbinates.[1]

  • Sample Analysis:

    • Quantification of Radioactivity:

      • Measure the total radioactivity in aliquots of urine, plasma, and homogenized feces and tissues using a Liquid Scintillation Counter.

      • Combust solid samples (feces, tissues) using a sample oxidizer before LSC to determine total ¹⁴C content.

    • Metabolite Profiling:

      • Pool urine and plasma samples from each time point.

      • Analyze samples using HPLC with a radioactivity flow detector to separate and quantify the parent compound ([¹⁴C]DF, if present) and its radiolabeled metabolites ([¹⁴C]MF and [¹⁴C]MPA).

Protocol 2: In Vitro Metabolism in Liver Microsomes

Objective: To assess the metabolic stability of [¹⁴C]DF in the presence of liver enzymes.

Materials:

  • [¹⁴C]this compound

  • Pooled human and rat liver microsomes

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • HPLC with radioactivity detector

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, [¹⁴C]DF, and buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using HPLC with a radioactivity detector to measure the disappearance of the parent compound and the formation of metabolites over time.

Data Presentation

Table 1: Mass Balance of Radioactivity Following a Single Dose of [¹⁴C]DF in Rats (% of Administered Dose)
Excretion RouteTime IntervalIntravenous AdministrationInhalation Administration
Urine 0-24 h65.2 ± 5.158.9 ± 6.3
24-48 h8.3 ± 1.29.5 ± 1.8
48-168 h2.1 ± 0.53.2 ± 0.7
Subtotal 75.6 ± 6.8 71.6 ± 8.8
Feces 0-24 h10.5 ± 2.315.7 ± 3.1
24-48 h4.1 ± 0.95.4 ± 1.1
48-168 h1.0 ± 0.31.8 ± 0.4
Subtotal 15.6 ± 3.5 22.9 ± 4.6
Carcass (168h) -1.5 ± 0.42.1 ± 0.6
Total Recovery 0-168 h 92.7 ± 7.1 96.6 ± 9.5
(Note: Data are hypothetical and presented as Mean ± SD)
Table 2: Tissue Distribution of Radioactivity 24 Hours Post-Dose (% of Administered Dose per Gram of Tissue)
TissueIntravenous AdministrationInhalation Administration
Blood0.15 ± 0.040.12 ± 0.03
Plasma0.25 ± 0.060.21 ± 0.05
Liver0.85 ± 0.150.91 ± 0.20
Kidneys1.52 ± 0.281.45 ± 0.31
Lungs0.45 ± 0.112.85 ± 0.55
Brain< 0.01< 0.01
Bone0.05 ± 0.010.06 ± 0.02
Nasal Turbinates0.18 ± 0.055.12 ± 1.23
(Note: Data are hypothetical and presented as Mean ± SD)
Table 3: Metabolite Profile in Pooled Rat Urine (0-24h)
MetaboliteChemical Structure% of Total Radioactivity in Urine
[¹⁴C]Methylphosphonic Acid (MPA)¹⁴CH₃P(O)(OH)₂~ 95%
[¹⁴C]Methylphosphonofluoridic Acid (MF)¹⁴CH₃P(O)(F)(OH)~ 5%
[¹⁴C]this compound (DF)¹⁴CH₃P(O)F₂Not Detected
(Note: Data are hypothetical)

Visualizations

G cluster_dosing Dosing Phase cluster_collection Sample Collection Phase cluster_analysis Analysis Phase Dose [¹⁴C]DF Administration (IV or Inhalation) Animal Sprague-Dawley Rat in Metabolism Cage Dose->Animal Blood Blood Sampling (Serial) Animal->Blood Excreta Urine & Feces Collection (0-168h) Animal->Excreta Tissues Tissue Collection (Terminal) Animal->Tissues LSC Liquid Scintillation Counting (Total ¹⁴C Quantification) Blood->LSC HPLC HPLC-Radioactivity Detector (Metabolite Profiling) Blood->HPLC Excreta->LSC Excreta->HPLC Oxidizer Sample Oxidizer Tissues->Oxidizer Oxidizer->LSC

Caption: In Vivo ADME Study Workflow for [¹⁴C]DF.

G DF [¹⁴C]this compound (¹⁴CH₃P(O)F₂) MF [¹⁴C]Methylphosphonofluoridic Acid (¹⁴CH₃P(O)(F)(OH)) DF->MF Hydrolysis (-F⁻, +OH⁻) MPA [¹⁴C]Methylphosphonic Acid (¹⁴CH₃P(O)(OH)₂) MF->MPA Hydrolysis (-F⁻, +OH⁻) Excretion Renal Excretion MPA->Excretion

References

Application Notes and Protocols for Studying the Hydrolysis Kinetics of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup to study the hydrolysis kinetics of methylphosphonic difluoride (DF). Given its hazardous nature as a chemical weapon precursor, all experimental procedures must be conducted with stringent safety measures in place.[1]

Introduction

This compound (CH₃POF₂), commonly known as DF, is a key precursor in the synthesis of G-series nerve agents, such as Sarin and Soman.[1] Understanding its hydrolysis kinetics is crucial for developing effective decontamination procedures, assessing its environmental fate, and ensuring safe handling and storage. The hydrolysis of this compound is a nucleophilic substitution reaction where water molecules attack the phosphorus center, leading to the cleavage of the phosphorus-fluorine bonds. This process results in the formation of methylphosphonic acid and hydrofluoric acid. The reaction is susceptible to catalysis by both acids and bases.

Safety Precautions

This compound is a highly toxic and corrosive substance.[1] It can be absorbed through the skin, causing burns and symptoms characteristic of nerve agent exposure.[1] All handling of this compound must be performed in a certified chemical fume hood with appropriate engineering controls.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.

  • Skin Protection: Fire/flame resistant and impervious clothing, including a lab coat, apron, and full-length pants. Chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases should be used if exposure limits are at risk of being exceeded.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Keep away from water and moisture to prevent unintended hydrolysis.

  • In case of a spill, absorb with an inert, dry material and place in an appropriate waste disposal container. Do not use water to clean up spills.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek immediate medical attention.

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The hydrolysis kinetics of this compound can be monitored using several analytical techniques. This protocol will focus on the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful method for directly observing the disappearance of the fluorine-containing reactant. An alternative method using a fluoride ion-selective electrode is also described.

Protocol 1: ¹⁹F NMR Spectroscopy for Kinetic Analysis

This method allows for the direct and non-invasive monitoring of the concentration of this compound over time.

Materials and Equipment:

  • This compound (high purity)

  • Deuterated water (D₂O) or a suitable deuterated buffer

  • High-field NMR spectrometer with a fluorine probe

  • NMR tubes

  • Thermostatted reaction vessel

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile-d₃).

    • In a thermostatted reaction vessel, bring the desired reaction medium (e.g., D₂O or a deuterated buffer of a specific pH) to the target temperature.

  • Reaction Initiation:

    • At time t=0, inject a precise volume of the this compound stock solution into the reaction medium with vigorous stirring to ensure rapid mixing.

    • Immediately transfer an aliquot of the reaction mixture to a pre-thermostatted NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular time intervals.

    • The disappearance of the signal corresponding to the P-F bond of this compound will be monitored.

  • Data Analysis:

    • Integrate the area of the this compound peak in each spectrum.

    • Assuming a first-order reaction, plot the natural logarithm of the peak area versus time.

    • The negative of the slope of the resulting linear plot will be the observed rate constant (k_obs).

Protocol 2: Fluoride Ion-Selective Electrode (ISE) for Kinetic Analysis

This method monitors the formation of one of the hydrolysis products, the fluoride ion.

Materials and Equipment:

  • This compound

  • Deionized water or buffer solution

  • Fluoride ion-selective electrode

  • pH/ion meter

  • Thermostatted reaction vessel with a magnetic stirrer

  • Total Ionic Strength Adjustment Buffer (TISAB)

Procedure:

  • Electrode Calibration:

    • Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations, each mixed with TISAB to maintain constant ionic strength and pH.

  • Reaction Setup:

    • Place a known volume of the reaction medium (water or buffer) in the thermostatted reaction vessel and allow it to reach the desired temperature.

    • Immerse the calibrated fluoride ISE and a reference electrode into the solution.

  • Reaction Initiation:

    • At time t=0, add a precise amount of this compound to the reaction vessel with continuous stirring.

  • Data Acquisition:

    • Record the electrode potential at regular time intervals as the hydrolysis reaction proceeds and fluoride ions are produced.

  • Data Analysis:

    • Convert the measured electrode potentials to fluoride ion concentrations using the calibration curve.

    • The rate of reaction can be determined from the initial rate of fluoride ion formation. For a first-order reaction, the rate constant can be calculated by fitting the concentration versus time data to the integrated rate law for a first-order reaction.

Data Presentation

Quantitative data from the kinetic experiments should be summarized in a clear and structured table to facilitate comparison.

Parameter Value Conditions Analytical Method
Observed Rate Constant (k_obs) e.g., 1.5 x 10⁻³ s⁻¹25°C, pH 7.0¹⁹F NMR
Half-life (t₁/₂) e.g., 462 s25°C, pH 7.0¹⁹F NMR
Activation Energy (Ea) e.g., 64.25 kJ/molpH 0.90Temperature dependence study
pH Dependence k_obs increases with increasing pH25°CFluoride ISE

Visualizations

Hydrolysis Reaction Pathway of this compound

hydrolysis_pathway DF This compound (CH₃POF₂) Intermediate Transition State DF->Intermediate Nucleophilic Attack Products Methylphosphonic Acid (CH₃PO(OH)₂) + 2HF Intermediate->Products Fluoride Elimination H2O 2 H₂O H2O->Intermediate

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Kinetic Study using ¹⁹F NMR

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (DF stock, buffer) thermostat Thermostat Reaction Vessel and NMR Spectrometer prep_reagents->thermostat initiate Initiate Reaction (t=0) thermostat->initiate acquire Acquire ¹⁹F NMR Spectra (at time intervals) initiate->acquire integrate Integrate Peak Area acquire->integrate plot Plot ln(Area) vs. Time integrate->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for the hydrolysis kinetics study of DF using ¹⁹F NMR.

References

Application Notes and Protocols: Synthesis of Phosphonofluoridate Derivatives from Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonofluoridates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an alkyl or aryl group, a fluorine atom, an oxygen atom, and an alkoxy group. Derivatives of methylphosphonic acid, particularly methylphosphonofluoridates, are of significant interest in biomedical research due to their potent and often irreversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE). This property makes them valuable as probes for studying enzyme mechanisms and as scaffolds for the development of therapeutic agents. However, their high toxicity necessitates careful handling and specialized synthetic protocols.

This document provides detailed protocols for the synthesis of phosphonofluoridate derivatives starting from methylphosphonic difluoride (DF). It includes methods for the preparation of the precursor, DF, and its subsequent conversion to various phosphonofluoridate esters. Additionally, the mechanism of action through acetylcholinesterase inhibition is outlined.

Data Presentation

Table 1: Synthesis of this compound (Precursor)
Fluorinating AgentCo-reagent/CatalystTemperature (°C)Reaction TimeYield (%)Reference
Sodium Fluoride (NaF)Zinc Fluoride (ZnF₂)110-120~3 hours86-91[1]
Sodium Hexafluorosilicate (Na₂SiF₆)None85-1103 hours88[1]
Antimony Trifluoride (SbF₃)NoneNot specifiedNot specified25 (radiochemical)
Table 2: Synthesis of Methylphosphonofluoridate Derivatives from this compound
Alcohol (R-OH)ProductReaction ConditionsYield (%)Notes
Isopropyl alcoholIsopropyl methylphosphonofluoridate (Sarin)Neat reaction, often with an amine baseHigh (implied)The reaction is rapid and exothermic. The use of a base (e.g., isopropylamine) neutralizes the HF byproduct.[2]
Pinacolyl alcoholPinacolyl methylphosphonofluoridate (Soman)Similar to Sarin synthesisHigh (implied)Synthesis is analogous to that of Sarin.
EthanolEthyl methylphosphonofluoridateNeat or in an inert solvent (e.g., ether)Moderate to HighA representative reaction with a primary alcohol.
tert-Butyl alcoholtert-Butyl methylphosphonofluoridateRequires specific conditionsLow to ModerateSteric hindrance of the tertiary alcohol can reduce reaction rates and yields. A specialized method involving dicyclohexylamine salts of O-alkyl hydrogen methylphosphonothioates and 2,4,6-trinitrofluorobenzene has been reported.[3]
Methylphosphonic acidMethylphosphonofluoridic acidSealed tube, 120°C49-58A disproportionation reaction.[1]

Experimental Protocols

Extreme caution should be exercised when performing these experiments. This compound and its derivatives are highly toxic and corrosive. All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound (DF) from Methylphosphonic Dichloride

This protocol describes a solvent-less synthesis using sodium hexafluorosilicate.[1]

Materials:

  • Methylphosphonic dichloride (MPDC)

  • Sodium hexafluorosilicate (Na₂SiF₆)

  • Distillation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction flask equipped with a distillation head, add methylphosphonic dichloride (10 g).

  • Add 1.3 molar equivalents of sodium hexafluorosilicate.

  • Under a slow stream of inert gas, slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.

  • Maintain the temperature at 110°C and collect the distilled this compound.

  • The expected yield is approximately 88%. The boiling point of this compound is 98-100°C.

Protocol 2: Generalized Synthesis of Alkyl Methylphosphonofluoridates

This protocol provides a general method for the reaction of this compound with an alcohol.

Materials:

  • This compound (DF)

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous inert solvent (e.g., diethyl ether, dichloromethane) - optional

  • Anhydrous base (e.g., triethylamine, pyridine) - optional

  • Reaction vessel with a magnetic stirrer and provision for an inert atmosphere

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the desired anhydrous alcohol (1.0 molar equivalent) in an anhydrous inert solvent. For neat reactions, the solvent can be omitted.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.0 molar equivalent) to the cooled alcohol solution with vigorous stirring. The reaction can be exothermic.

  • (Optional) If an acid scavenger is to be used, a stoichiometric amount of an anhydrous base can be added to the alcohol solution prior to the addition of DF. This will neutralize the hydrogen fluoride byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).

  • Upon completion, the product can be isolated. If a base was used, the resulting salt can be filtered off. The filtrate can then be concentrated under reduced pressure.

  • Purification of the crude product can be achieved by vacuum distillation. Care must be taken as some phosphonofluoridates can be thermally labile. For sensitive compounds, column chromatography on deactivated silica gel (e.g., treated with triethylamine) may be an alternative.[4]

Mandatory Visualization

Reaction Workflow

G cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis cluster_2 Purification MPDC Methylphosphonic Dichloride DF This compound (DF) MPDC->DF Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Na₂SiF₆) Fluorinating_Agent->DF DF_ref DF Alcohol Alcohol (R-OH) Product Alkyl Methylphosphonofluoridate Alcohol->Product Product_ref Crude Product DF_ref->Product Alcoholysis Purification Vacuum Distillation or Chromatography Product_ref->Purification

Caption: Synthetic workflow for phosphonofluoridate derivatives.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Phosphonofluoridate ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor Signal AChE Acetylcholinesterase (AChE) ACh_receptor->AChE Unbinds Hydrolysis ACh Hydrolyzed to Choline and Acetate AChE->Hydrolysis AChE_inhibited AChE Covalently Inhibited Signal_termination Signal Termination Hydrolysis->Signal_termination Inhibitor Phosphonofluoridate Derivative Inhibitor->AChE_inhibited ACh_accumulation ACh Accumulates in Synapse AChE_inhibited->ACh_accumulation Prevents Hydrolysis Hyperstimulation Continuous Receptor Stimulation ACh_accumulation->Hyperstimulation Toxic_effect Cholinergic Crisis Hyperstimulation->Toxic_effect

References

Application Notes and Protocols for the Use of Methylphosphonic Difluoride as a Sarin Surrogate in Controlled Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to the nerve agent sarin, is a valuable surrogate for sarin in controlled research settings. Due to its significantly lower toxicity, DF allows for safer handling and experimentation while still mimicking key chemical properties of sarin, particularly its hydrolysis and reactions with decontaminating agents. These application notes provide a comprehensive overview of the properties of DF compared to sarin, protocols for its synthesis and use in decontamination studies, and essential safety information.

Data Presentation: Comparative Physicochemical and Toxicological Properties

A clear understanding of the similarities and differences between this compound (DF) and sarin (GB) is crucial for designing relevant experiments. The following tables summarize key quantitative data for these two compounds, as well as for other common sarin surrogates, diisopropyl methylphosphonate (DIMP) and dimethyl methylphosphonate (DMMP).

PropertyThis compound (DF)Sarin (GB)Reference(s)
Molecular Formula CH₃F₂OPC₄H₁₀FO₂P[1][2]
Molecular Weight ( g/mol ) 100.00140.09[1][2]
Appearance Colorless liquidColorless liquid[1][2]
Odor Pungent, acid-likeOdorless in pure form[1][2]
Boiling Point (°C) 98147-150[1][2]
Melting Point (°C) -37-57[1][2]
Density (g/mL at 20-25°C) 1.33141.09[1][2]
Vapor Pressure (mmHg at 25°C) 36.02.7-2.9[1][2]
Vapor Density (Air = 1) 3.54.9[1][2]
Solubility in Water DecomposesMiscible, hydrolyzes[1][2]

Table 1: Physicochemical Properties of this compound and Sarin.

PropertyThis compound (DF)Sarin (GB)Diisopropyl methylphosphonate (DIMP)Dimethyl methylphosphonate (DMMP)Reference(s)
Acute Toxicity (Cholinesterase Inhibition) Weak inhibitor (at least 5 orders of magnitude less potent than sarin)Potent irreversible inhibitorVery low toxicity, not a significant cholinesterase inhibitorLow toxicity[3]
Hydrolysis Half-life pH-dependent; 37.2-54.7 mins in NaOH solutions5.4 hours at neutral pH; 15 minutes at pH 9StableStable[1][2]

Table 2: Toxicological and Reactivity Comparison of Sarin and Surrogates.

Experimental Protocols

Protocol 1: Synthesis of this compound (DF)

This protocol describes the laboratory-scale synthesis of this compound from methylphosphonic dichloride.

Materials:

  • Methylphosphonic dichloride (DC)

  • Sodium hexafluorosilicate (Na₂SiF₆) or Sodium Fluoride (NaF)

  • Distillation apparatus

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or similar setup for handling air-sensitive reagents

Procedure using Sodium Hexafluorosilicate:

  • Set up the distillation apparatus under an inert atmosphere.

  • In the reaction flask, combine methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.

  • Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed around 85°C.

  • Maintain the temperature at 110°C for an additional hour.

  • Increase the temperature to 120°C and collect the distilled this compound. The expected yield is approximately 88%.

Procedure using Sodium Fluoride:

  • In a reaction vessel under an inert atmosphere, add 3 to 3.5 molar equivalents of sodium fluoride.

  • Slowly add methylphosphonic dichloride to the sodium fluoride at room temperature.

  • Gradually heat the mixture to 110°C over 2 hours.

  • Maintain the temperature at 110°C for one hour.

  • Raise the temperature to 120°C to distill the this compound product. Yields typically range from 86% to 91%.

Protocol 2: Evaluation of Decontamination Efficacy using this compound as a Sarin Surrogate

This protocol provides a general framework for testing the effectiveness of a decontamination solution on a contaminated surface.

Materials:

  • This compound (DF)

  • Test surfaces (e.g., glass, painted metal, fabric coupons)

  • Decontamination solution to be tested

  • Control solution (e.g., water or buffer)

  • Micropipettes

  • Timer

  • Extraction solvent (e.g., isopropanol)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Preparation:

    • Cut the test surfaces into uniform sizes (e.g., 5x5 cm coupons).

    • Prepare the decontamination and control solutions.

    • Set up the analytical instrument for the quantification of DF or its hydrolysis product, methylphosphonic acid.

  • Contamination:

    • In a well-ventilated fume hood, apply a known amount of DF (e.g., 10 µL) to the center of each test surface.

    • Allow the DF to sit on the surface for a specified contact time (e.g., 5 minutes).

  • Decontamination:

    • Apply a standardized volume of the decontamination solution to the contaminated area of the test surface.

    • For comparison, apply the control solution to a separate set of contaminated surfaces.

    • Allow the decontamination/control solution to remain in contact with the surface for a predetermined time (e.g., 15 minutes).

  • Extraction and Analysis:

    • After the decontamination period, quench the reaction if necessary and extract the remaining contaminant from the surface using a suitable solvent. This can be done by immersing the coupon in the solvent or by using swabs wetted with the solvent.

    • Collect the extract in a vial.

    • Analyze the extract using a calibrated analytical method to determine the concentration of residual DF or its degradation products.

  • Data Analysis:

    • Calculate the percentage of DF removed or degraded by the decontamination solution compared to the control.

    • Evaluate the efficacy of the decontamination method based on the results.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

G

Experimental Workflow for Decontamination Study

G

Logical Relationship: Sarin Formation from DF

G

References

Troubleshooting & Optimization

Technical Support Center: Methylphosphonic Difluoride (DF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of methylphosphonic difluoride (CH₃POF₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound (DF)?

A1: The most frequently observed impurities originate from incomplete reactions, side reactions, or contamination. These include:

  • Unreacted Starting Material: Methylphosphonic dichloride (DC) is a common impurity, resulting from an incomplete fluorination reaction.[1][2]

  • Reaction Intermediate: Methylphosphonic chloride fluoride (CH₃POClF) is an intermediate in the halogen exchange reaction and can remain in the final product if the reaction does not go to completion.[1][2]

  • Hydrolysis Products: DF is highly reactive with water.[3][4] Exposure to moisture can lead to the formation of methylphosphonic acid (MPA), methylphosphonofluoridic acid (MF), and hydrogen fluoride (HF).[3][5]

  • Byproducts from Fluorinating Agents: Depending on the reagent used, other impurities can be introduced. For example, using antimony(III) fluoride (SbF₃) can lead to contamination with antimony(III) chloride (SbCl₃).[2]

Q2: How do reaction conditions influence the formation of these impurities?

A2: Reaction conditions are critical for achieving high purity.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a non-optimal ratio of fluorinating agent can lead to residual methylphosphonic dichloride (DC) and the intermediate, methylphosphonic chloride fluoride.[2]

  • Moisture Contamination: The synthesis must be performed under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). Any presence of water will lead to the hydrolysis of DF, reducing yield and purity.[1][3]

  • Fluorinating Agent Choice: The choice of fluorinating agent affects both yield and the byproduct profile. For instance, using sodium hexafluorosilicate results in gaseous silicon tetrafluoride and solid sodium chloride as byproducts, which can be easier to separate from the liquid DF product compared to byproducts from other agents.[2]

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary and most effective method for purifying DF is fractional distillation.[1] This technique takes advantage of the different boiling points of DF (approx. 98-100°C) and its common, less volatile impurities like the unreacted dichloride precursor.[1] For applications requiring exceptionally high purity, careful fractional distillation under controlled conditions is essential.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: My final product shows low purity, with significant amounts of the starting material (methylphosphonic dichloride) and the chloride-fluoride intermediate.

  • Possible Cause: The fluorination reaction is incomplete. This could be due to insufficient heating, short reaction time, or poor reactivity of the fluorinating agent.

  • Solution:

    • Optimize Reaction Conditions: Gradually increase the reaction temperature to the recommended level (e.g., 110-120°C when using NaF-based reagents) and ensure it is maintained for a sufficient duration.[1]

    • Improve Fluorinating Agent Efficacy: Some syntheses show improved yields when a catalyst or co-reagent, such as zinc fluoride (ZnF₂), is added to sodium fluoride (NaF).[1][2] Alternatively, sodium hexafluorosilicate has been shown to be a very convenient and efficient reagent, leading to high purity (>98%).[2]

    • Re-treatment: The crude product containing unreacted dichloride and the intermediate can be treated again with a fresh batch of sodium fluoride to drive the reaction to completion.[2]

Problem 2: My product appears acidic, and I observe corrosion of glassware.

  • Possible Cause: Your product is likely contaminated with hydrolysis products, namely hydrogen fluoride (HF) and methylphosphonic acid (MPA).[3][5] This occurs when DF or its precursors are exposed to moisture from the atmosphere, reagents, or glassware.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous grade reagents and solvents.

    • Use an Inert Atmosphere: Conduct the entire synthesis and distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

    • Handle with Care: Remember that DF reacts with water to produce HF, which is corrosive to glass.[3]

Data Presentation: Synthesis Method Comparison

The following table summarizes yields and conditions for common laboratory-scale synthesis methods.

Fluorinating Agent(s)PrecursorTemperatureTypical YieldPurityReference
Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) (15-35% w/w)Methylphosphonic DichlorideRoom temp, then ramped to 120°C86-91%High[1][2]
Sodium Hexafluorosilicate (Na₂SiF₆)Methylphosphonic DichlorideRamped to 110°C over 3 hours~88%>98%[1][2]
Hydrogen Fluoride (HF)Methylphosphonic DichlorideAnhydrous conditionsNot specifiedHigh[1][6]
Experimental Protocol Example

Synthesis of this compound using Sodium Hexafluorosilicate

This protocol is based on a convenient and high-yield laboratory method.[2]

Materials:

  • Methylphosphonic dichloride (10 g)

  • Sodium hexafluorosilicate (1.3 molar equivalents)

  • Round-bottom flask, condenser, and collection flask (all oven-dried)

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Assemble the reaction apparatus (flask and condenser) and ensure it is free from moisture.

  • Under an inert atmosphere, charge the round-bottom flask with methylphosphonic dichloride (10 g) and sodium hexafluorosilicate (1.3 molar equivalents).

  • Begin stirring the reaction mixture.

  • Slowly heat the mixture using the heating mantle. A gas (silicon tetrafluoride) will begin to evolve around 85°C.

  • Continue to heat the mixture slowly over approximately 3 hours until the reaction temperature reaches 110°C.

  • The this compound product will begin to distill. Collect the distillate in the receiving flask. The expected boiling point is 98-100°C.

  • The typical yield for this procedure is around 88% with a purity exceeding 98%.

Visualizations
Synthesis and Impurity Formation Workflow

The following diagram illustrates the primary synthesis pathway for this compound from its dichloride precursor, highlighting the formation of the key intermediate and a common hydrolysis byproduct.

Synthesis_Workflow Synthesis and Impurity Pathway for this compound DC Methylphosphonic Dichloride (DC) Reaction Fluorination Reaction (Heat, Inert Atm.) DC->Reaction Fluor_Agent Fluorinating Agent (e.g., Na₂SiF₆) Fluor_Agent->Reaction Intermediate Impurity: Methylphosphonic chloride fluoride Reaction->Intermediate Incomplete Reaction Crude_DF Crude Product (DF + Impurities) Reaction->Crude_DF Main Path Intermediate->Reaction Further Reaction Hydrolysis Impurity: Hydrolysis Products (MPA, HF) Crude_DF->Hydrolysis Purification Purification (Fractional Distillation) Crude_DF->Purification Moisture Atmospheric Moisture (H₂O) Moisture->Crude_DF Contamination Pure_DF High-Purity Methylphosphonic Difluoride (DF) Purification->Pure_DF

Caption: Synthesis workflow from precursor to pure product.

Troubleshooting Flowchart

This flowchart provides a simple decision-making process for addressing common purity issues identified after synthesis.

Troubleshooting_Flowchart Troubleshooting Purity Issues in DF Synthesis Start Problem: Low Purity of Final Product Check_NMR Analyze Impurity Profile (e.g., via NMR, GC) Start->Check_NMR Is_Precursor Major Impurities: Unreacted DC or Intermediate? Check_NMR->Is_Precursor Is_Acidic Major Impurities: Acidic Byproducts (e.g., MPA)? Is_Precursor->Is_Acidic No Action_Incomplete Solution: • Increase reaction time/temp • Use catalyst (e.g., ZnF₂) • Re-treat with fluorinating agent Is_Precursor->Action_Incomplete Yes Action_Hydrolysis Solution: • Ensure strictly anhydrous conditions • Use dry reagents/glassware • Operate under inert atmosphere Is_Acidic->Action_Hydrolysis Yes End Re-run Synthesis & Purify Is_Acidic->End No/ Other Action_Incomplete->End Action_Hydrolysis->End

Caption: Decision tree for troubleshooting common impurities.

References

"minimizing byproduct formation in the fluorination of methylphosphonic dichloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of methylphosphonic dichloride to synthesize methylphosphonic difluoride. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of methylphosphonic dichloride.

Q1: My final product is contaminated with methylphosphonic chloride fluoride. How can I reduce this impurity?

A1: The presence of methylphosphonic chloride fluoride is a common issue, often resulting from incomplete fluorination. Here are several strategies to minimize its formation:

  • Drive the Reaction to Completion: The formation of the chloride fluoride intermediate is a stepwise process. To ensure its full conversion to the difluoride, you can implement a second treatment with your fluorinating agent.[1]

  • Optimize Reaction Time and Temperature: Ensure that your reaction is heated for a sufficient duration at the optimal temperature to allow for the complete substitution of both chlorine atoms. A slow, gradual increase in temperature can also be beneficial.

  • Select an Alternative Fluorinating Agent: Consider using sodium hexafluorosilicate (Na₂SiF₆). This reagent has been shown to be a convenient alternative to sodium fluoride (NaF) and can lead to a cleaner reaction with byproducts that are easier to separate (gaseous silicon tetrafluoride and solid sodium chloride).[1]

Q2: I'm observing unreacted methylphosphonic dichloride in my product. What could be the cause and how do I fix it?

A2: Unreacted starting material is a clear indicator of an incomplete reaction. Several factors could be at play:

  • Insufficient Fluorinating Agent: Ensure you are using a sufficient molar excess of the fluorinating agent. For sodium fluoride, a 3 to 3.5 molar equivalent is recommended.[1]

  • Poor Mixing/Heterogeneous Reaction: If using a solid fluorinating agent like NaF, ensure vigorous stirring to maximize the surface area contact between the reactants.

  • Reaction Temperature is Too Low: The reaction may require a specific activation temperature to proceed efficiently. For instance, with sodium hexafluorosilicate, gas evolution is noted to begin around 85°C.[1]

  • Catalyst/Promoter: The addition of certain metal fluorides, such as zinc fluoride (ZnF₂), cobalt(III) fluoride (CoF₃), or mercury(II) fluoride (HgF₂), at 15-35% (wt/wt) to sodium fluoride has been shown to improve yields.[1]

Q3: My reaction yield is consistently low. What are the key parameters to check?

A3: Low yields can be attributed to several factors, from reaction conditions to the purity of your reagents.

  • Reagent Purity: The purity of methylphosphonic dichloride is crucial. Impurities can lead to side reactions.

  • Moisture Contamination: The presence of moisture can lead to the hydrolysis of methylphosphonic dichloride, forming undesirable byproducts. It has been anecdotally observed that a very small amount of moisture might generate HF in situ, which can catalyze the reaction, but this is not a controlled method.[1] All reagents and glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[1]

  • Suboptimal Fluorinating Agent: The choice of fluorinating agent significantly impacts yield. While sodium fluoride is common, alternatives like sodium hexafluorosilicate have demonstrated high yields.[1]

  • Inefficient Distillation: Ensure your distillation setup is efficient to minimize loss of the desired product during purification.

Q4: I am using antimony(III) fluoride (SbF₃) and my product is contaminated with antimony(III) chloride (SbCl₃). How can I avoid this?

A4: Contamination with SbCl₃ is a known issue when using SbF₃ as the fluorinating agent.[1] To mitigate this, consider the following:

  • Purification: Careful fractional distillation may help in separating this compound from the SbCl₃ byproduct.

  • Alternative Reagents: If purification is challenging, switching to a different fluorinating agent like sodium hexafluorosilicate (Na₂SiF₆) is a practical solution, as its byproducts are more easily separated.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the fluorination of methylphosphonic dichloride?

A1: The most frequently encountered byproduct is the intermediate, methylphosphonic chloride fluoride.[1] Unreacted methylphosphonic dichloride can also be present.[1] The choice of fluorinating agent can introduce other byproducts, such as antimony(III) chloride when using antimony(III) fluoride, or sodium chloride and silicon tetrafluoride with sodium hexafluorosilicate.[1]

Q2: Which fluorinating agent provides the cleanest reaction?

A2: Sodium hexafluorosilicate (Na₂SiF₆) is reported to be a very convenient reagent.[1] Its byproducts are gaseous silicon tetrafluoride and solid sodium chloride, which are generally easier to separate from the liquid this compound product compared to other potential impurities.[1]

Q3: Can I use hydrogen fluoride (HF) for the fluorination?

A3: Yes, hydrogen fluoride can be used to convert methylphosphonic dichloride to this compound.[1] However, due to its high toxicity and corrosiveness, handling HF requires specialized equipment and safety precautions.

Q4: Is a solvent necessary for this reaction?

A4: The literature often describes solvent-less preparations of this compound.[1] Performing the reaction without a solvent can simplify the workup process.

Data Presentation

The following tables summarize quantitative data from various reported methods for the fluorination of methylphosphonic dichloride.

Table 1: Comparison of Fluorination Methods and Yields

Fluorinating AgentAdditive/CatalystMolar Ratio (Agent:Dichloride)Temperature (°C)Reaction Time (hours)Reported YieldReference
Sodium Fluoride (NaF)ZnF₂, CoF₃, or HgF₂ (15-35% wt/wt)3 - 3.5110 - 120~386 - 91%[1]
Sodium Hexafluorosilicate (Na₂SiF₆)None1.3110388%[1]

Experimental Protocols

Protocol 1: Fluorination using Sodium Fluoride with Metal Fluoride Additives

  • Preparation: In a reaction vessel equipped for stirring and distillation, and under an inert atmosphere, combine 3 to 3.5 molar equivalents of sodium fluoride and 15-35% (wt/wt) of either zinc(II) fluoride, cobalt(III) fluoride, or mercury(II) fluoride.

  • Reaction: At room temperature, add 1 molar equivalent of methylphosphonic dichloride to the mixture in portions.

  • Heating: Slowly heat the mixture to 110°C over approximately 2 hours.

  • Hold and Distill: Maintain the reaction at 110°C for an additional hour. Then, increase the temperature to 120°C and collect the distilled this compound.[1]

Protocol 2: Fluorination using Sodium Hexafluorosilicate

  • Preparation: In a reaction vessel suitable for heating and distillation under an inert atmosphere, mix 1 molar equivalent of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.

  • Heating: Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.

  • Distillation: Collect the this compound as it distills from the reaction mixture.[1]

Visualizations

The following diagrams illustrate the reaction pathway and a troubleshooting workflow.

G cluster_reagents Reactants cluster_products Products & Byproducts MPDC Methylphosphonic Dichloride MPDF Methylphosphonic Difluoride (Desired) MPDC->MPDF Overall Reaction MPCF Methylphosphonic Chloride Fluoride (Intermediate/Byproduct) MPDC->MPCF + F⁻ - Cl⁻ FA Fluorinating Agent (e.g., NaF, Na₂SiF₆) FA->MPDF FA->MPCF MPCF->MPDF + F⁻ - Cl⁻ Other Other Byproducts (e.g., NaCl, SiF₄)

Caption: Reaction pathway for the fluorination of methylphosphonic dichloride.

G start Start Experiment issue High Level of Byproducts Detected? start->issue incomplete Incomplete Reaction Suspected issue->incomplete Yes success Byproducts Minimized issue->success No check_ratio Verify Molar Ratio of Fluorinating Agent incomplete->check_ratio check_temp_time Optimize Temperature and Reaction Time incomplete->check_temp_time alt_reagent Consider Alternative Fluorinating Agent (e.g., Na₂SiF₆) incomplete->alt_reagent check_ratio->success check_temp_time->success alt_reagent->success

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Methylphosphonic Difluoride (DF) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylphosphonic difluoride (DF) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous environments.

Issue Possible Causes Recommended Actions
Rapid loss of DF concentration in solution. Hydrolysis: DF is susceptible to hydrolysis, which is accelerated by high pH (alkaline conditions) and elevated temperatures.• Maintain solutions at a low pH (acidic conditions).• Work with solutions at low temperatures (e.g., on ice).• Prepare fresh solutions immediately before use.
Appearance of unexpected peaks in analytical readouts (e.g., NMR, HPLC). Degradation Products: The primary hydrolysis product is methylphosphonic acid (MPA). Secondary reactions or impurities in the starting material could also be a source.• Analyze for the presence of methylphosphonic acid.• Verify the purity of the initial DF sample.• Consider the possibility of reactions with buffer components.
Inconsistent experimental results between batches. Variability in Solution Preparation: Differences in pH, temperature, or storage time can lead to varying degrees of degradation.• Standardize solution preparation protocols, including pH adjustment and temperature control.• Document the age of the solution for each experiment.
Precipitate formation in the solution. Reaction with Buffers or Salts: Certain buffer components or salts may react with DF or its degradation products.• Test the compatibility of DF with the chosen buffer system in a small-scale experiment.• Use minimally reactive buffering agents if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

A1: this compound undergoes hydrolysis in aqueous solutions to form methylphosphonic acid (MPA) and hydrogen fluoride (HF). This reaction is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions and hydrolyzes more rapidly as the pH increases, with the rate being particularly fast in alkaline solutions.

Q3: What is the half-life of this compound in aqueous solutions?

A3: The half-life of this compound varies significantly with temperature and pH. For instance, at 25°C, the half-life is approximately 4.5 hours in a neutral solution.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8°C) and maintained under acidic pH conditions. For long-term storage, preparing fresh solutions is highly recommended.

Q5: Can I use buffers in my experiments with this compound?

A5: While buffers are often necessary to control pH, it is crucial to select them carefully. Some buffers can catalyze the hydrolysis of DF. It is advisable to conduct preliminary stability tests with the chosen buffer system to ensure it does not accelerate the degradation of the compound.

Quantitative Stability Data

The following table summarizes the hydrolysis half-life of this compound at various pH values and temperatures.

Temperature (°C) pH Half-life Reference
254.0~20 hours
257.0 (Neutral)~4.5 hours
259.0~10 minutes
357.0Significantly shorter than at 25°C

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by Ion-Selective Electrode (ISE)

This method monitors the increase in fluoride ion concentration resulting from the hydrolysis of this compound.

Materials:

  • This compound (DF)

  • Deionized water

  • pH meter and electrode

  • Fluoride ion-selective electrode (ISE)

  • Stir plate and stir bar

  • Constant temperature water bath

  • Appropriate buffers to maintain desired pH

Procedure:

  • Calibrate the fluoride ISE with a series of standard fluoride solutions.

  • Prepare a buffered aqueous solution at the desired pH and bring it to the target temperature in the water bath.

  • Introduce a known concentration of this compound into the solution with constant stirring.

  • Immediately begin monitoring the fluoride ion concentration using the ISE.

  • Record fluoride concentration readings at regular time intervals.

  • The rate of hydrolysis can be determined from the rate of fluoride ion generation.

Visualizations

Hydrolysis_Pathway DF This compound (CH₃POF₂) Intermediate Transition State DF->Intermediate + 2H₂O H2O Water (H₂O) MPA Methylphosphonic Acid (CH₃PO(OH)₂) Intermediate->MPA HF Hydrogen Fluoride (2HF) Intermediate->HF Products Products

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Verify Purity of DF Sample Start->Check_Purity Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Conditions Analyze Experimental Conditions (pH, Temp) Start->Check_Conditions Analyze_Degradation Test for Degradation Products (e.g., MPA) Check_Purity->Analyze_Degradation Adjust_Protocol Adjust Protocol: - Use fresh solution - Control pH and temp Check_Prep->Adjust_Protocol Check_Conditions->Adjust_Protocol Analyze_Degradation->Adjust_Protocol End Consistent Results Adjust_Protocol->End

Caption: Troubleshooting workflow for stability issues.

Stability_Factors Stability DF Stability pH pH pH->Stability High pH decreases stability Temp Temperature Temp->Stability High temp decreases stability Buffer Buffer Composition Buffer->Stability Can catalyze degradation Time Solution Age Time->Stability Longer time decreases stability

Caption: Factors affecting this compound stability.

"addressing matrix effects in the analysis of methylphosphonic difluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of methylphosphonic difluoride (DF).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's signal intensity in an analytical instrument due to the presence of other components in the sample matrix.[1] In the analysis of this compound, this can lead to either signal suppression (a decrease in signal) or enhancement (an increase in signal), resulting in inaccurate quantification.[2] These effects are particularly prominent in complex matrices such as soil, and environmental water samples.[3][4]

Q2: How can I identify if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the signal response of the same analyte spiked into a blank matrix extract. A significant difference in the signal intensity indicates the presence of matrix effects. Inconsistent results between samples, poor reproducibility, and unexpected changes in peak shapes can also be indicators.

Q3: What are the primary causes of matrix effects in LC-MS and GC-MS analysis of DF?

A3: In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects are often caused by co-eluting compounds that compete with the analyte for ionization in the MS source.[2] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector port liner or on the column, leading to signal enhancement or suppression.[2][5] Given that DF is reactive and can hydrolyze, its degradation products can also contribute to the complexity of the matrix.

Q4: Can derivatization help in mitigating matrix effects for DF analysis?

A4: Yes, derivatization can be a highly effective strategy. For related compounds like methylphosphonofluoridic acid, derivatization has been shown to enhance stability and minimize interferences from the matrix, leading to improved detection sensitivity.[3] By chemically modifying DF to a less polar and more volatile derivative, it is possible to improve chromatographic separation from interfering matrix components and enhance its response in the detector.

Q5: What is the role of an internal standard in addressing matrix effects?

A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to the sample at a known concentration before analysis. An ideal IS for DF would be an isotopically labeled version (e.g., ¹³C- or ²H-labeled DF). The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be significantly reduced, leading to more accurate and precise results.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times
  • Problem: Chromatographic peaks for this compound are broad, tailing, or show shifting retention times between injections.

  • Potential Causes:

    • Active sites in the GC inlet or on the analytical column interacting with the analyte.

    • Co-eluting matrix components interfering with the chromatography.

    • Degradation of the analyte on the column.

  • Troubleshooting Steps:

    • GC Inlet Maintenance: Deactivate the GC inlet liner with a silylating agent or use a liner with a built-in deactivation layer. Regularly replace the liner and septum.

    • Column Conditioning: Bake out the analytical column according to the manufacturer's instructions to remove contaminants.

    • Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.

    • Optimize Chromatography: Adjust the temperature program or mobile phase gradient to improve separation from interfering peaks.

    • Consider Derivatization: Derivatizing DF can improve its chromatographic behavior and reduce interactions with active sites.

Issue 2: Significant Signal Suppression or Enhancement
  • Problem: The signal intensity for DF is significantly lower or higher in sample extracts compared to clean solvent standards, leading to inaccurate quantification.

  • Potential Causes:

    • Co-eluting matrix components are suppressing or enhancing the ionization of DF in the MS source.

    • High concentrations of matrix components are altering the physical properties of the sample being introduced into the mass spectrometer.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement or optimize a sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.[4]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.

    • Use an Isotopically Labeled Internal Standard: This is the most effective way to correct for variable matrix effects between samples.

    • Sample Dilution: A simple and often effective method to reduce the concentration of interfering compounds.

    • Modify Chromatographic Conditions: Alter the LC gradient or GC temperature program to separate DF from the region where significant matrix effects are observed.

Issue 3: Poor Reproducibility of Quantitative Results
  • Problem: Replicate injections of the same sample extract yield highly variable quantitative results.

  • Potential Causes:

    • Inconsistent matrix effects from sample to sample.

    • Instability of the analyte in the prepared extract.

    • Carryover from previous injections.

  • Troubleshooting Steps:

    • Implement Robust Sample Preparation: Use a validated sample preparation method that provides consistent removal of matrix interferences.

    • Use an Internal Standard: An isotopically labeled internal standard is crucial for correcting for variations in matrix effects and improving reproducibility.

    • Check for Analyte Stability: Analyze extracts immediately after preparation or conduct stability studies to determine the appropriate storage conditions. DF is known to be reactive with water.[6]

    • Optimize Wash Steps: Ensure the injection system and analytical column are thoroughly cleaned between injections to prevent carryover.

    • Evaluate Matrix Effects: Perform post-extraction spike experiments on multiple blank matrix samples to understand the variability of the matrix effect.

Data Presentation

Table 1: Illustrative Example of Matrix Effect Evaluation for this compound Analysis

Sample TypeAnalyte Peak Area (in Solvent)Analyte Peak Area (in Matrix Extract)Matrix Effect (%)
Soil Extract A1,200,000750,000-37.5% (Suppression)
Soil Extract B1,200,000600,000-50.0% (Suppression)
Wastewater Extract1,200,0001,500,000+25.0% (Enhancement)
Tap Water Extract1,200,0001,150,000-4.2% (Negligible)

Note: The values presented are for illustrative purposes only and will vary depending on the specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water) that is known to be free of this compound using your established sample preparation method.

  • Prepare a Spiked Sample: Spike a known amount of a DF standard solution into a portion of the blank matrix extract.

  • Prepare a Solvent Standard: Prepare a standard solution of DF in a clean solvent (e.g., acetonitrile, methanol) at the same final concentration as the spiked sample.

  • Analysis: Analyze both the spiked sample and the solvent standard using your LC-MS/MS or GC-MS method.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Matrix Extract / Peak Area in Solvent) - 1) * 100 A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
  • Internal Standard Spiking: Spike the water sample with an appropriate isotopically labeled internal standard.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase sorbent) with an appropriate solvent (e.g., methanol followed by water).

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with a stronger solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate DF Quantification check_chromatography Assess Peak Shape and Retention Time start->check_chromatography poor_chromatography Poor Peak Shape / RT Shift? check_chromatography->poor_chromatography troubleshoot_gc GC/LC Maintenance: - Check/Replace Liner/Septum - Condition Column - Optimize Gradient/Temp Program poor_chromatography->troubleshoot_gc Yes evaluate_me Quantify Matrix Effects (Post-Extraction Spike) poor_chromatography->evaluate_me No troubleshoot_gc->check_chromatography significant_me Significant Matrix Effect? evaluate_me->significant_me mitigate_me Implement Mitigation Strategy significant_me->mitigate_me Yes re_evaluate Re-evaluate and Validate Method significant_me->re_evaluate No strategy_choice Choose Strategy: 1. Improve Sample Cleanup (SPE) 2. Use Matrix-Matched Calibrants 3. Use Isotopic Internal Standard 4. Dilute Sample mitigate_me->strategy_choice strategy_choice->re_evaluate end Accurate and Reproducible Results re_evaluate->end SPE_Workflow start Start: Water Sample add_is Spike with Isotopically Labeled IS start->add_is condition_spe Condition SPE Cartridge (Methanol, then Water) add_is->condition_spe load_sample Load Sample onto SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge (Remove Interferences) load_sample->wash_spe elute_analyte Elute DF and IS (Stronger Solvent) wash_spe->elute_analyte evaporate Evaporate Eluent (Nitrogen Stream) elute_analyte->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute end Analysis by GC-MS or LC-MS/MS reconstitute->end

References

Technical Support Center: Methylphosphonic Difluoride (DF) Sensor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of sensors for methylphosphonic difluoride (DF), a sarin (GB) nerve agent precursor.

Troubleshooting Guide

This guide addresses specific issues encountered during the experimental process of developing and testing DF sensors.

Issue 1: Low Selectivity Against Organophosphate Interferents (e.g., DMMP)

  • Question: My sensor shows a significant cross-reactivity with dimethyl methylphosphonate (DMMP) and other organophosphorus compounds. How can I enhance the selectivity specifically for this compound (DF)?

  • Answer: Improving selectivity against similar organophosphorus compounds is a primary challenge. Here are several strategies to consider:

    • Receptor Site Modification: The core of selectivity lies in the recognition material. Materials with hexafluoroisopropanol (HFIP) functional groups show a strong hydrogen-bonding effect with organophosphorus compounds, providing a basis for good sensitivity and selectivity.[1] Modifying porous aromatic framework materials with HFIP groups can enhance the specific adsorption of analytes like DMMP, a strategy adaptable for DF.[2]

    • Dual-Channel Sensing: Employ a system with two molecular probes that react with different parts of the DF molecule. For instance, one probe can target the electrophilic phosphorus, while another targets the fluoride ion, a by-product of the initial reaction.[3][4] This dual-recognition mechanism ensures that only molecules containing both phosphorus and fluorine, like DF, trigger a unique and selective optical modulation.[3][4]

    • Molecularly Imprinted Polymers (MIPs): Fabricate MIPs using DF or a close structural analog as the template molecule. This creates recognition cavities with a high affinity and specific shape for DF, significantly improving selectivity.[5]

    • Enzymatic Biosensors: Utilize enzymes like organophosphorus hydrolase (OPH) or acetylcholinesterase (AChE).[6][7] The specific inhibitory effect of DF on these enzymes can be measured electrochemically or optically, offering high selectivity. However, be aware that enzymes can be sensitive to environmental conditions like pH and temperature.[8]

Issue 2: Sensor Signal Drift and Instability

  • Question: The sensor's baseline signal is unstable and drifts over time, even in the absence of the analyte. What are the common causes and solutions?

  • Answer: Baseline drift is a common issue that can compromise measurement accuracy. The primary causes and mitigation strategies are:

    • Temperature Fluctuations: Sensor performance is often temperature-dependent.[9][10]

      • Solution: Implement precise temperature control for the sensor chamber. Use a thermostat or Peltier element to maintain a constant operating temperature. For some materials, the baseline may have a linear relationship with temperature, allowing for algorithmic correction if temperature is monitored simultaneously.[2]

    • Humidity Interference: Water vapor is a major interferent for many sensor types, causing signal drift through physical adsorption or chemical interactions.[9][11] The effect of humidity can be significant and variable.[2][11]

      • Solution:

        • Hydrophobic Coatings: Apply a hydrophobic layer (e.g., a thin film of a water-insoluble polymer) to the sensor surface to repel water molecules.[11]

        • In-Situ Mitigation: Incorporate additives into the sensing material to reduce humidity effects. For example, adding polar solvents like dimethylformamide (DMF) to PEDOT:PSS has been shown to reduce humidity interference.[12]

        • Correction Algorithms: Integrate a separate humidity sensor and use its data to computationally correct the primary sensor's signal.

    • Sensing Material Degradation: The sensitive film may degrade over time or after multiple exposure cycles.

      • Solution: Investigate the stability of your material. Consider materials known for high stability, such as certain metal-organic frameworks (MOFs) or carbon-based nanomaterials.[5] Implement a sensor regeneration step between measurements, such as purging with an inert gas or gentle heating, to restore the baseline.

Issue 3: Poor Reproducibility Between Sensors

  • Question: I have fabricated multiple sensors using the same protocol, but their performance characteristics (sensitivity, selectivity) vary significantly. How can I improve fabrication reproducibility?

  • Answer: Reproducibility is critical for reliable sensor development. Variations often stem from inconsistencies in the fabrication process.[13]

    • Control Film Deposition: The method of applying the sensitive film is crucial. Techniques like spin-coating can produce more uniform film thickness compared to drop-coating.[1]

    • Surface Preparation: Ensure the substrate surface is scrupulously clean and has a consistent surface chemistry before depositing the sensing layer. Any contamination can interfere with film adhesion and performance.

    • Automated and Standardized Processes: Wherever possible, move from manual fabrication steps to automated or semi-automated processes. For example, using direct laser writing or screen-printing can offer better consistency than manual deposition.[13]

    • Characterization: Thoroughly characterize each sensor after fabrication using techniques like scanning electron microscopy (SEM) and Raman spectroscopy to identify and correlate physical differences with performance variations.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most promising materials for achieving high selectivity for DF?

A1: Several classes of materials are being explored:

  • Polymers with HFIP Groups: Polymers like poly (4-hydroxy-4,4-bis trifluoromethyl)-butyl-1-enyl)-siloxane (SXFA) contain hexafluoroisopropyl (HFIP) functional groups. These groups form strong hydrogen bonds with organophosphorus compounds, leading to high sensitivity and selectivity.[1] An SXFA-based SAW sensor demonstrated an adsorption capacity for sarin (GB) that was approximately three times that of DMMP.[1]

  • Metal-Organic Frameworks (MOFs): MOFs offer high surface areas and tunable pore sizes and chemistry. They can be designed to selectively trap molecules like DF. Integrating MOFs with photonic crystals can further enhance selectivity through confinement effects.[15]

  • Enzymes: Enzymes such as acetylcholinesterase (AChE) are highly specific. The detection mechanism relies on the inhibition of the enzyme's activity by the nerve agent, which can be measured with high sensitivity.[6][16]

  • Nanomaterials: Carbon-based nanomaterials (e.g., graphene, CNTs) and metal oxide nanostructures provide large surface areas and excellent electrical conductivity, which can be functionalized to improve both sensitivity and selectivity.[5]

Q2: How can environmental factors like temperature and humidity affect my results, and how do I control for them?

A2: Environmental factors are a major source of interference.[17]

  • Temperature: Can alter the kinetics of analyte binding and the electrical properties of the sensor material.[9] Control is best achieved by placing the sensor in a temperature-regulated chamber.

  • Humidity: Water molecules can compete with the analyte for binding sites or alter the conductivity of the sensing layer.[11] Mitigation strategies include using hydrophobic materials, integrating a dehumidifier, or using a reference sensor to subtract the humidity-induced signal.[11][12] The humidity in breath analysis is typically saturated (100% RH), while environmental sensing involves wide variations, requiring different mitigation approaches.[11]

Q3: What is a reliable method for testing the selectivity of my sensor?

A3: To properly assess selectivity, you must conduct a comparative study by exposing the sensor to DF and a panel of potential interfering compounds, both individually and sometimes as mixtures.[1] Common interferents for DF sensors include:

  • Structural Analogs: Dimethyl methylphosphonate (DMMP), Diisopropylfluorophosphate (DFP).[1][3]

  • Common Volatile Organic Compounds (VOCs): Ethanol, acetone, hexane.

  • Environmental Gases: Ammonia (NH3), nitrogen dioxide (NO2), ozone (O3).[9] The sensor's response to each compound at the same concentration should be measured. The selectivity coefficient can then be calculated as the ratio of the sensitivity towards DF to the sensitivity towards the interfering compound.

Q4: Can I detect DF in an aqueous solution?

A4: Yes, detection in water is possible and critical. Optical methods are particularly well-suited for this. For example, a dual-channel sensing system using molecular probes in a solution can detect nerve agent simulants like DFP with high selectivity.[3][4] Another approach uses a Salen-Cobalt based Metal-Organic Framework (Co(II)-MOF) as a chemosensor, which shows a strong photoluminescence response to fluoride ions—a byproduct of DF hydrolysis—in water samples.[18]

Data Summary: Sensor Performance

This table summarizes the performance of different sensor types for organophosphorus compounds, providing a baseline for comparison.

Sensor Type / MaterialTarget AnalyteLimit of Detection (LOD)Key InterferentsSelectivity NoteReference
SAW-SXFA PolymerSarin (GB)< 0.1 mg/m³DMMPAdsorption for GB ~3x higher than for DMMP.[1]
Dual-Probe Optical SystemDFP (Sarin Simulant)4.50 µM (Colorimetric)Other P-compounds, acidsHigh selectivity due to dual recognition of P and F atoms.[3][4]
Esterase 2 (EST2) BiosensorParaoxon~15 pmolOther OPsHigh binding affinity leads to irreversible inhibition.[6][7]
Co(II)-MOF ChemosensorFluoride Ion (F⁻)0.24 µg/LBr⁻, Cl⁻, I⁻, SO₄²⁻Highly selective for F⁻ over other common anions.[18]

Experimental Protocols

Protocol 1: Fabrication of a Surface Acoustic Wave (SAW) Sensor with a Sensitive Polymer Film

This protocol is adapted from the methodology for creating an SAW-SXFA sensor for sarin detection.[1]

  • Substrate Preparation:

    • Begin with a Y-shaped quartz piezoelectric substrate.

    • Deposit a 150 nm thick layer of aluminum onto the substrate.

    • Spin-coat a 1 mm thick layer of photoresist and expose it using a mask with the desired interdigital transducer (IDT) delay line patterns.

    • Dissolve and rinse away the excess photoresist to define the IDTs.

    • Coat the transducer with a 50 nm protective film of SiO₂ to shield it during the subsequent coating process.

  • Preparation of Sensitive Polymer Solution:

    • Synthesize the SXFA polymer (or other chosen sensitive polymer).

    • Dissolve the polymer in a suitable solvent to create a solution of the desired concentration for coating.

  • Film Deposition (Spin-Coating Method):

    • Place the prepared SAW device onto the chuck of a spin-coater.

    • Dispense a controlled volume of the polymer solution onto the active area between the IDTs.

    • Spin the device at a predetermined speed and duration to achieve a uniform thin film of the desired thickness.

    • Dry the coated sensor in a vacuum oven at a controlled temperature to remove residual solvent.

  • Sensor Assembly and Testing:

    • Mount the completed SAW-SXFA sensor into a testing chamber with gas inlets and outlets.

    • Connect the input and output IDTs to a network analyzer or a custom oscillator circuit to monitor the sensor's frequency response.

    • Establish a stable baseline by purging the chamber with a carrier gas (e.g., dry air or nitrogen).

    • Introduce a known concentration of the target analyte (DF) and interferents into the chamber and record the change in the sensor's output signal (e.g., frequency shift or voltage change).

Visualizations

Logical & Workflow Diagrams

G cluster_0 Sensor Fabrication & Preparation cluster_1 Experimental Testing cluster_2 Analysis & Optimization Fab 1. Substrate Fabrication (e.g., SAW Device) Func 2. Surface Functionalization (e.g., Polymer Coating) Fab->Func Char 3. Physical Characterization (SEM, AFM) Func->Char Base 4. Establish Stable Baseline (Inert Gas Purge) Char->Base Exp 5. Analyte Exposure (DF & Interferents) Base->Exp Data 6. Data Acquisition (Signal vs. Time) Exp->Data Analysis 7. Performance Analysis (Sensitivity, Selectivity) Data->Analysis Opt 8. Optimization (Modify Material/Protocol) Analysis->Opt Opt->Func Iterate

G start Low Selectivity Observed q1 Is interference from structurally similar molecules (e.g., DMMP)? start->q1 a1_yes Enhance Molecular Recognition q1->a1_yes Yes q2 Is interference from environmental factors (humidity, temp)? q1->q2 No a1_strat1 Use Molecularly Imprinted Polymers (MIPs) a1_yes->a1_strat1 a1_strat2 Employ Dual-Channel Sensing (e.g., P and F recognition) a1_yes->a1_strat2 a1_strat3 Utilize Specific Enzymes (e.g., AChE) a1_yes->a1_strat3 end_node Selectivity Improved a1_strat1->end_node a1_strat2->end_node a1_strat3->end_node a2_yes Implement Interference Mitigation q2->a2_yes Yes a2_strat1 Apply Hydrophobic Coatings a2_yes->a2_strat1 a2_strat2 Integrate Temp/Humidity Control & Correction Algorithms a2_yes->a2_strat2 a2_strat1->end_node a2_strat2->end_node

Caption: Troubleshooting decision tree for improving sensor selectivity.

G cluster_reaction Initial Reaction DF DF Analyte DF_P Electrophilic Phosphorus (P) DF->DF_P DF_F Fluoride Ion Byproduct (F⁻) DF->DF_F Probe1 Probe 1 (P-philic) Signal1 Optical Signal 1 Probe1->Signal1 Probe2 Probe 2 (F-philic) Signal2 Optical Signal 2 Probe2->Signal2 DF_P->Probe1 DF_F->Probe2 Output Selective Detection Signature Signal1->Output Signal2->Output

References

"overcoming challenges in the synthesis of isotopically labeled methylphosphonic difluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled methylphosphonic difluoride.

Troubleshooting Guides

Problem: Low or no yield of the desired product.

Possible Causes & Solutions:

  • Incomplete Reaction: The conversion of the methylphosphonic dichloride starting material to the difluoride may be incomplete.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For instance, when using sodium fluoride, heating at 110°C for at least 3 hours before distillation is recommended.[1] If unreacted starting material or the intermediate, methylphosphonic chloride fluoride, are detected, the crude product can be treated with an additional amount of the fluorinating agent.[1]

  • Moisture Contamination: this compound and its precursors are sensitive to water, which can lead to hydrolysis and the formation of methylphosphonic acid.[2][3]

    • Solution: All glassware must be thoroughly dried, and the reaction should be carried out under an inert and anhydrous atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are anhydrous.

  • Inefficient Fluorinating Agent: The activity of the fluorinating agent can vary.

    • Solution: Use a freshly opened or properly stored fluorinating agent. Some studies have noted that older sodium fluoride might be more effective, possibly due to the formation of trace amounts of HF that catalyze the reaction.[1] Alternatively, consider using a different fluorinating agent like sodium hexafluorosilicate, which can be more convenient and lead to high yields.[1][4]

Problem: Product is impure, showing extra peaks in NMR or GC-MS analysis.

Possible Causes & Solutions:

  • Presence of Starting Material and Intermediates: The most common impurities are unreacted methylphosphonic dichloride and the intermediate, methylphosphonic chloride fluoride.[1][4]

    • Solution: Improve the efficiency of the fluorination reaction by increasing the reaction time, temperature, or the molar equivalent of the fluorinating agent. Post-synthesis, these impurities can be removed by careful fractional distillation or by treating the crude product with more fluorinating agent to drive the conversion to the desired difluoride.[1]

  • Byproducts from the Fluorinating Agent: The choice of fluorinating agent can introduce specific byproducts. For example, using antimony(III) fluoride can lead to contamination with antimony(III) chloride.[5]

    • Solution: Select a fluorinating agent that produces easily separable byproducts. Sodium hexafluorosilicate is advantageous as it produces gaseous silicon tetrafluoride and solid sodium chloride, which are readily separated from the liquid product.[1]

  • Hydrolysis Products: The presence of moisture will lead to the formation of methylphosphonic acid.[3]

    • Solution: Rigorously exclude water from the reaction system. If hydrolysis has occurred, purification by fractional distillation is necessary, although complete separation can be challenging due to the polarity of the acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isotopically labeled this compound?

A1: The most common method is the halogen exchange reaction, where isotopically labeled methylphosphonic dichloride is reacted with a fluorinating agent. Common fluorinating agents include sodium fluoride (NaF), sodium hexafluorosilicate (Na₂SiF₆), and hydrogen fluoride (HF).[1][3][6] For introducing isotopic labels like ¹⁴C, a multi-step synthesis is often employed, starting from a labeled precursor like [¹⁴C]methyl iodide, which is used to synthesize dimethyl [¹⁴C]methylphosphonate via an Arbusov reaction. This is then chlorinated and subsequently fluorinated.

Q2: How can I introduce a ¹³C or ¹⁴C label into the methyl group?

A2: To introduce a carbon isotope into the methyl group, you need to start with a labeled precursor. A common route involves the Arbusov reaction using isotopically labeled methyl iodide (e.g., [¹⁴C]methyl iodide) and trimethyl phosphite to form dimethyl [¹⁴C]methylphosphonate. This labeled intermediate is then converted to the corresponding dichloride and subsequently fluorinated to yield the final product. It is crucial to introduce the label early in the synthetic sequence.[7]

Q3: What are the key challenges in synthesizing ³²P-labeled this compound?

A3: The direct synthesis of ³²P-labeled this compound on a small scale can be challenging due to the hazardous and corrosive nature of hydrogen fluoride, a common fluorinating agent. A workaround is the "di-di" reaction, which involves mixing the ³²P-labeled methylphosphonic dichloride with a molar equivalent of non-radioactive this compound. This mixture can then be used for subsequent reactions.

Q4: How should I purify the final product?

A4: The primary method for purifying this compound is fractional distillation, taking advantage of its relatively low boiling point (approximately 98-100°C at atmospheric pressure).[8] It is critical to conduct the distillation under anhydrous conditions to prevent hydrolysis of the product.[8]

Q5: What are the typical yields for the synthesis of this compound?

A5: Yields can be quite high under optimized conditions. For example, the reaction of methylphosphonic dichloride with sodium fluoride can achieve yields ranging from 86% to 91%.[1] Using sodium hexafluorosilicate as the fluorinating agent has been reported to provide yields of around 88%.[1] The synthesis of [¹⁴C]this compound via a multi-step process has been reported with a radiochemical yield of 25%.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Fluorinating AgentMolar EquivalentsTemperature (°C)Reaction TimeYield (%)Notes
Sodium Fluoride (NaF)3 to 3.5110 - 120~3 hours86 - 91The mixture is heated slowly to 110°C over 2 hours, held for 1 hour, then raised to 120°C for distillation.[1]
Sodium Hexafluorosilicate (Na₂SiF₆)1.3110~3 hours88The reaction mixture is slowly heated to 110°C over 3 hours. Gas evolution starts at 85°C.[1]
Antimony(III) Fluoride (SbF₃)Not specifiedNot specifiedNot specified25 (radiochemical)Used in the final step of a multi-step synthesis for [¹⁴C]this compound.

Experimental Protocols

1. Synthesis of this compound using Sodium Hexafluorosilicate

  • Materials: Methylphosphonic dichloride, sodium hexafluorosilicate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation apparatus, place 1.3 molar equivalents of sodium hexafluorosilicate.

    • Under an inert atmosphere (e.g., nitrogen), add 1.0 molar equivalent of methylphosphonic dichloride to the flask.

    • Slowly heat the reaction mixture to 110°C over a period of 3 hours. Gas formation (silicon tetrafluoride) will be observed starting at approximately 85°C.

    • Once the temperature reaches 110°C, the product will begin to distill. Collect the distillate, which is this compound (boiling point: 98-100°C).

    • The expected yield is approximately 88%.[1]

2. Synthesis of [¹⁴C]this compound

This is a multi-step synthesis:

  • Step 1: Arbusov Reaction to form Dimethyl [¹⁴C]methylphosphonate

    • In a sealed tube, react [¹⁴C]methyl iodide with trimethyl phosphite.

    • Heat the mixture to initiate the Arbusov reaction, which will yield dimethyl [¹⁴C]methylphosphonate.

  • Step 2: Chlorination to form [¹⁴C]Methylphosphonic Dichloride

    • React the dimethyl [¹⁴C]methylphosphonate from the previous step with a chlorinating agent such as phosphorus pentachloride (PCl₅).

    • This reaction will replace the methoxy groups with chlorine atoms to give [¹⁴C]methylphosphonic dichloride.

  • Step 3: Fluorination to form [¹⁴C]this compound

    • React the [¹⁴C]methylphosphonic dichloride with a fluorinating agent like antimony(III) fluoride (SbF₃).

    • This final step will yield the desired [¹⁴C]this compound. The overall radiochemical yield for this process is reported to be 25%.

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Common Impurities Start Labeled Methylphosphonic Dichloride Fluorination Halogen Exchange Reaction (e.g., with NaF or Na₂SiF₆) Start->Fluorination Crude_Product Crude this compound Fluorination->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Unreacted_DC Unreacted Dichloride Crude_Product->Unreacted_DC Intermediate_MCF Chloride Fluoride Intermediate Crude_Product->Intermediate_MCF Hydrolysis_Product Hydrolysis Products Crude_Product->Hydrolysis_Product Pure_Product Pure Labeled this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of isotopically labeled this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low or No Yield Observed Check_Reaction Check for Reaction Completion (e.g., via NMR or GC-MS) Start->Check_Reaction Check_Moisture Check for Moisture Contamination Check_Reaction->Check_Moisture Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Reagent Check Fluorinating Agent Activity Check_Moisture->Check_Reagent No Moisture Moisture Present Check_Moisture->Moisture Yes Inactive_Reagent Inactive Reagent Check_Reagent->Inactive_Reagent Yes Solution_Reaction Increase Reaction Time/Temp or Add More Reagent Incomplete->Solution_Reaction Solution_Moisture Ensure Anhydrous Conditions Moisture->Solution_Moisture Solution_Reagent Use Fresh/Alternative Reagent Inactive_Reagent->Solution_Reagent

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Managing Corrosive Byproducts in Methylphosphonic Difluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonic difluoride (DF) and managing its corrosive byproducts, primarily hydrogen fluoride (HF).

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive byproducts generated during this compound (DF) synthesis?

A1: The synthesis of this compound (DF) via halogen exchange reactions can generate several byproducts, with hydrogen fluoride (HF) being the most significant corrosive concern. When methylphosphonic dichloride is reacted with fluorinating agents like hydrogen fluoride, HF is a direct byproduct.[1][2] Other non-corrosive byproducts can include sodium chloride and silicon tetrafluoride, depending on the specific reagents used.[1][2]

Q2: Why is hydrogen fluoride (HF) a major concern in our experiments?

A2: Hydrogen fluoride is a highly corrosive and toxic substance.[3][4] It can cause severe burns upon contact with skin, and inhalation of its vapors can lead to significant respiratory damage.[5] Furthermore, HF readily attacks a wide range of materials, including glass, ceramics, and many metals, which can compromise the integrity of your experimental apparatus and lead to containment failure.[6][7]

Q3: What immediate safety precautions should be taken when working with reactions that produce HF?

A3: Due to its hazardous nature, all work with HF or reactions that generate it must be conducted in a designated, well-ventilated chemical fume hood.[5][8] Essential personal protective equipment (PPE) includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[5][8] An eyewash station and safety shower must be immediately accessible.[8] Crucially, calcium gluconate gel should be readily available as a first-aid antidote for HF skin exposure.[5][8]

Q4: Can I use standard glassware for my this compound reaction?

A4: No, standard glassware (borosilicate glass) is not suitable for reactions involving this compound, as the byproduct hydrogen fluoride (HF) will etch and weaken the glass, potentially leading to catastrophic failure.[4][7]

Troubleshooting Guides

Issue 1: Unexpected Corrosion of Reactor Vessel or Components

Symptoms:

  • Visible etching, pitting, or discoloration of the reactor material.

  • Leaks or failure of fittings and connections.

  • Unexpected changes in reaction pressure.

Possible Causes:

  • Incompatible Reactor Material: The material of your reactor or its components is being attacked by hydrogen fluoride (HF).

  • Moisture Contamination: The presence of water can lead to the formation of hydrofluoric acid, which is highly corrosive.[3][4]

  • High Reaction Temperature: Elevated temperatures can increase the corrosion rate of HF on many materials.[6]

Solutions:

  • Material Selection: Choose a reactor and components made from materials resistant to HF. Refer to the material compatibility table below.

  • Moisture Control: Ensure all reactants and the reaction setup are thoroughly dried before starting the experiment. Use an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Temperature Management: If possible, conduct the reaction at the lowest effective temperature to minimize corrosion.

Issue 2: Inefficient Neutralization of HF Vapors

Symptoms:

  • Acidic odor detected near the apparatus (use extreme caution).

  • Corrosion of nearby equipment or fume hood components.

  • Positive reading on an HF gas detector.

Possible Causes:

  • Inadequate Scrubber Solution: The neutralizing agent in your wet scrubber is depleted or not sufficiently concentrated.

  • Insufficient Contact Time: The gas flow rate through the scrubber is too high, not allowing for complete neutralization.

  • Choice of Neutralizing Agent: The selected neutralizing agent may not be effective enough for the concentration of HF being generated.

Solutions:

  • Scrubber Maintenance: Regularly monitor and replenish the neutralizing solution in your wet scrubber. Consider using an in-line pH or concentration monitor for real-time tracking.[9]

  • Optimize Flow Rate: Reduce the flow rate of the effluent gas through the scrubber to increase the residence time and ensure complete reaction with the neutralizing agent.

  • Select an Appropriate Neutralizing Agent: For wet scrubbing, potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) because the resulting potassium fluoride (KF) is more soluble in water than sodium fluoride (NaF), reducing the risk of precipitation and clogging.[10][11] For dry scrubbing, ensure the sorbent (e.g., soda lime) is fresh and has sufficient capacity.

Data Presentation

Table 1: Material Compatibility with Hydrogen Fluoride (HF)

Material ClassCompatible MaterialsIncompatible MaterialsTemperature/Concentration Considerations
Metals Monel, Nickel and its alloys, Pure Molybdenum, Pure Tungsten, Aluminum (at lower temperatures)Titanium, Tantalum, Zirconium, Niobium, Cast Iron, Stainless Steels (limited resistance)[6][12]Carbon steel can be used with anhydrous HF at lower temperatures, but corrosion increases with temperature.[6] Austenitic stainless steels are not recommended for aqueous HF solutions.[6]
Plastics Teflon (PTFE, FEP, PFA), PolyethyleneMost other plasticsCompatibility can be temperature and concentration-dependent.
Elastomers Perfluoroelastomer (FFKM), EPDM (Ethylene Propylene)[13]Natural Rubber, SiliconeButyl rubber can be used for up to 70% HF at room temperature.[6]
Ceramics & Glass Silicon Carbide (without free silicon)[6]Glass, Ceramics, Enamels, Concrete[6][7]All materials containing silica are strongly attacked by HF.[6]
Other Graphite[6]Leather, Wood-

Table 2: Common Neutralizing Agents for Hydrogen Fluoride (HF)

Neutralizing AgentChemical FormulaMethodKey Considerations
Potassium HydroxideKOHWet ScrubbingPreferred for wet scrubbing as the product, potassium fluoride (KF), is highly soluble in water.[9][10][11]
Sodium HydroxideNaOHWet ScrubbingProduct, sodium fluoride (NaF), has limited water solubility, which can lead to precipitation.[10][11]
Sodium BicarbonateNaHCO₃Dry or Wet ScrubbingA weaker base, suitable for neutralizing small spills.[14][15] Generates CO₂ gas upon reaction.[16]
Calcium Hydroxide (Lime)Ca(OH)₂Dry or Wet ScrubbingForms insoluble calcium fluoride (CaF₂), which is easy to separate but can cause blockages.[15][17][18]

Experimental Protocols

Protocol 1: Wet Scrubbing of HF Vapors using a Packed Bed Tower

Objective: To neutralize gaseous hydrogen fluoride (HF) effluent from a this compound reaction.

Materials:

  • Packed bed scrubber column

  • Recirculating pump

  • Reservoir for scrubbing solution

  • pH probe and meter

  • 5-10% Potassium Hydroxide (KOH) solution

  • Inert tubing (e.g., PTFE)

Procedure:

  • Setup: Connect the outlet of your reaction vessel to the inlet of the packed bed scrubber using inert tubing. Ensure all connections are secure to prevent leaks.

  • Scrubbing Solution: Fill the reservoir with a 5-10% KOH solution.

  • Recirculation: Start the recirculating pump to begin flowing the KOH solution through the packed bed column.

  • Reaction Initiation: Begin your this compound reaction, allowing the gaseous byproducts to flow into the scrubber.

  • Monitoring: Continuously monitor the pH of the scrubbing solution. A significant drop in pH indicates that the KOH is being consumed.

  • Replenishment: Add fresh KOH solution as needed to maintain an alkaline pH (e.g., pH > 9).

  • Shutdown: Once the reaction is complete and no more gas is being evolved, continue to run the scrubber for an additional 15-20 minutes to ensure all residual HF is neutralized.

  • Waste Disposal: The resulting potassium fluoride solution should be collected and disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Quenching a Reaction Mixture Containing HF

Objective: To safely neutralize residual hydrogen fluoride in a reaction mixture before workup.

Materials:

  • Saturated sodium bicarbonate (NaHCO₃) solution or calcium chloride (CaCl₂) solution[19]

  • Ice bath

  • Plastic or HF-resistant container for quenching

Procedure:

  • Cooling: Cool the reaction vessel in an ice bath to control the exothermic neutralization reaction.

  • Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture with stirring. The addition should be done portion-wise to manage the effervescence of CO₂ gas.[20]

  • Alternative Quenching: Alternatively, a solution of calcium chloride can be added to precipitate the fluoride as calcium fluoride (CaF₂).[19]

  • pH Check: After the addition is complete, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Workup: Proceed with the standard extraction and purification protocol.

  • Waste: All aqueous waste containing fluoride salts must be disposed of as hazardous waste.

Mandatory Visualizations

Experimental_Workflow_for_DF_Reaction_with_HF_Scrubbing Experimental Workflow for DF Reaction with HF Scrubbing cluster_reaction Reaction Setup cluster_scrubbing Gas Scrubbing System cluster_exhaust Exhaust DF_Reaction This compound Reaction Vessel (e.g., PFA or Hastelloy) Scrubber Packed Bed Scrubber (KOH Solution) DF_Reaction->Scrubber Gaseous Effluent (HF + Inert Gas) Reservoir KOH Reservoir Scrubber->Reservoir Spent KOH Solution Fume_Hood Fume Hood Exhaust Scrubber->Fume_Hood Neutralized Gas Pump Recirculating Pump Reservoir->Pump Pump->Scrubber Fresh KOH Solution

Caption: Workflow for conducting a this compound reaction with an integrated wet scrubbing system for HF neutralization.

Troubleshooting_Corrosion Troubleshooting Unexpected Reactor Corrosion Start Corrosion Detected Check_Material Is reactor material compatible with HF? Start->Check_Material Check_Moisture Was the system anhydrous? Check_Material->Check_Moisture Yes Replace_Material Action: Replace with HF-resistant material (e.g., Monel, Teflon) Check_Material->Replace_Material No Check_Temp Was the reaction temperature elevated? Check_Moisture->Check_Temp Yes Dry_System Action: Thoroughly dry all components and use inert atmosphere Check_Moisture->Dry_System No Lower_Temp Action: Reduce reaction temperature if possible Check_Temp->Lower_Temp Yes End Problem Resolved Check_Temp->End No Replace_Material->End Dry_System->End Lower_Temp->End

Caption: A decision tree for troubleshooting unexpected corrosion in reactions generating HF.

References

Technical Support Center: Decontamination of Methylphosphonic Difluoride (DF) Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper and safe decontamination protocols for spills involving methylphosphonic difluoride (DF).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DF) and what are its primary hazards?

This compound (CH₃POF₂) is an organophosphorus compound and a precursor to nerve agents like Sarin and Soman.[1] Its primary hazards include:

  • High Reactivity with Water: It reacts with water to produce corrosive and toxic hydrofluoric acid (HF) and methylphosphonic acid.[1]

  • Corrosivity: It is corrosive and can damage skin, eyes, and respiratory tract.[1] It is also capable of corroding glass.[1]

  • Toxicity: It is toxic and can be absorbed through the skin, causing burns and mild nerve agent-like symptoms.[1]

Q2: What immediate actions should be taken in the event of a this compound spill?

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area to disperse vapors.

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, all personnel must wear the appropriate PPE.

  • Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.

Q3: What are the recommended decontamination solutions for a this compound spill?

Several solutions can be used to decontaminate a this compound spill through hydrolysis. The choice of decontaminant may depend on the spill size and the surface contaminated.

  • 10% Sodium Hydroxide (Lye) Solution: Highly effective and acts rapidly.

  • 0.5% Sodium Hypochlorite (Bleach) Solution: A commonly used and effective decontaminant.

  • Soap and Water: Can be used for initial gross decontamination of surfaces.

Q4: How do the decontamination solutions neutralize this compound?

The primary mechanism of decontamination is hydrolysis, where water or a basic solution reacts with this compound to break it down into less toxic compounds.

The reaction with sodium hydroxide is as follows: CH₃POF₂ + 4NaOH → CH₃PO(ONa)₂ + 2NaF + 2H₂O

This reaction yields sodium methylphosphonate and sodium fluoride, which are significantly less hazardous than the original compound.[2] Studies have shown that the destruction efficiency of DF in NaOH solutions is above 80% within five minutes.[3]

Q5: What personal protective equipment (PPE) is required for handling a this compound spill?

Due to the corrosive and toxic nature of this compound, a high level of personal protection is mandatory.

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases is essential.[4][5] In situations with high vapor concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[5][6]

  • Skin and Body Protection: A chemical-resistant suit, often referred to as a fully encapsulating suit for large or high-concentration spills, is necessary.[6] For smaller, well-controlled cleanups, a chemical-resistant apron or coveralls may be sufficient, but a thorough risk assessment is crucial.

  • Eye Protection: Chemical splash goggles and a face shield are required.[4][7]

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton™, should be worn.[8] It is advisable to double-glove.

Q6: How should the waste from a this compound spill cleanup be disposed of?

All materials used in the cleanup, including absorbent materials, contaminated PPE, and cleaning solutions, must be treated as hazardous waste.[9][10][11][12][13]

  • Collect Waste: Place all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the contents, including "Hazardous Waste," the specific chemical names (this compound and decontamination products), and the associated hazards.

  • Disposal: The waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common method for the disposal of PFAS-containing waste, which may be applicable to the fluorinated byproducts of DF decontamination.[13]

Troubleshooting Guides

Problem: A compatible absorbent material is not immediately available.

  • Solution: In the absence of specialized chemical absorbents, inert materials such as sand, earth, or vermiculite can be used to contain the spill. Do not use combustible materials like paper towels or sawdust directly on the spill as the reaction can be exothermic.

Problem: The spill has occurred on a sensitive piece of electronic equipment.

  • Solution: Do not apply liquid decontaminants directly to the equipment.

    • If possible, safely disconnect the equipment from any power source.

    • Use a dry absorbent material to carefully remove as much of the liquid as possible.

    • For residual contamination, gently wipe surfaces with a cloth lightly dampened with a compatible solvent (after consulting the equipment manufacturer's guidelines), followed by a final wipe with a cloth lightly dampened with the decontamination solution.

    • Ensure the equipment is thoroughly dry and decontaminated before attempting to reconnect to power. A professional assessment of the equipment's safety may be necessary.

Problem: A strong odor persists after decontamination.

  • Solution: This may indicate that the decontamination was incomplete or that vapors have been absorbed by porous materials in the vicinity.

    • Re-evaluate the decontaminated area for any missed spots.

    • Increase ventilation to the area.

    • Consider using an activated carbon-based absorbent to adsorb residual vapors.

    • If the odor persists, the area may require further professional decontamination.

Data Presentation

Table 1: Recommended Decontamination Solutions for this compound Spills

DecontaminantConcentrationRecommended Contact TimeNotes
Sodium Hydroxide10% (w/v)> 5 minutesHighly effective and rapid. The reaction is exothermic.
Sodium Hypochlorite0.5% (v/v)> 30 minutesA common and effective disinfectant.
Soap and WaterN/AAs needed for initial cleaningUsed for gross decontamination before applying a chemical decontaminant.

Experimental Protocols

Protocol 1: Preparation of 10% Sodium Hydroxide Solution

  • Required Materials:

    • Sodium hydroxide (NaOH) pellets or flakes

    • Distilled or deionized water

    • A container (glass or polyethylene) of appropriate volume

    • A stir bar and stir plate (optional)

    • Personal Protective Equipment (PPE) as specified in the FAQ section.

  • Procedure:

    • Carefully weigh out 100 grams of NaOH for every 1 liter of solution to be prepared.

    • Slowly and carefully add the NaOH to approximately 800 mL of water in the container while stirring. Caution: The dissolution of NaOH is highly exothermic and will generate significant heat.

    • Continue stirring until the NaOH is completely dissolved.

    • Once the solution has cooled to room temperature, add water to bring the final volume to 1 liter.

    • Label the container clearly as "10% Sodium Hydroxide Solution" with appropriate hazard warnings.

Protocol 2: Preparation of 0.5% Sodium Hypochlorite Solution from Household Bleach

  • Required Materials:

    • Standard household bleach (typically 5.25% - 6% sodium hypochlorite)

    • Distilled or deionized water

    • A graduated cylinder or measuring cup

    • A container for the final solution

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Determine the concentration of your household bleach from the product label.

    • To create a 0.5% solution, you will need to make a 1:10 dilution of 5% bleach. For example, to make 1 liter of 0.5% solution from 5% bleach, mix 100 mL of bleach with 900 mL of water.

    • Label the container clearly as "0.5% Sodium Hypochlorite Solution" and include the date of preparation, as the solution will degrade over time.

Protocol 3: Spill Decontamination Procedure

  • Containment:

    • Surround the spill with a compatible absorbent material (e.g., universal absorbent pads, sand, or vermiculite) to prevent it from spreading.

  • Absorption:

    • Apply the absorbent material directly onto the spill, working from the outside in.

    • Allow the absorbent to soak up the liquid completely.

  • Removal of Absorbed Material:

    • Carefully collect the saturated absorbent material using scoops or other appropriate tools and place it in a labeled hazardous waste container.

  • Surface Decontamination:

    • Apply the chosen decontamination solution (e.g., 10% NaOH or 0.5% NaOCl) to the spill area.

    • Allow the solution to remain in contact with the surface for the recommended contact time (see Table 1).

    • For vertical surfaces, apply the solution with a cloth or sponge.

  • Final Cleaning:

    • After the contact time has elapsed, absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.

    • Wipe the area with a clean, damp cloth to remove any residue.

    • Dry the area thoroughly.

  • Disposal:

    • Seal the hazardous waste container and dispose of it according to the facility's hazardous waste management procedures.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate isolate Isolate and Secure the Spill Area evacuate->isolate ppe Don Appropriate Personal Protective Equipment (PPE) isolate->ppe contain Contain the Spill with Absorbent Material ppe->contain absorb Absorb the Spilled Liquid contain->absorb remove_absorbent Collect and Dispose of Contaminated Absorbent absorb->remove_absorbent decontaminate Apply Decontamination Solution remove_absorbent->decontaminate contact_time Allow for Recommended Contact Time decontaminate->contact_time final_clean Final Cleaning and Drying of the Area contact_time->final_clean waste_disposal Dispose of all Contaminated Materials as Hazardous Waste final_clean->waste_disposal

Caption: Workflow for responding to a this compound spill.

Decontamination_Logic start Spill Identified assess Assess Spill Size and Location start->assess small_spill Small, Contained Spill assess->small_spill large_spill Large or Spreading Spill assess->large_spill sensitive_surface Spill on Sensitive Equipment small_spill->sensitive_surface non_sensitive_surface Spill on Non-Sensitive Surface small_spill->non_sensitive_surface large_spill->non_sensitive_surface dry_decon Dry Decontamination / Manual Removal sensitive_surface->dry_decon decon_choice Select Decontamination Solution non_sensitive_surface->decon_choice naoh 10% Sodium Hydroxide decon_choice->naoh naocl 0.5% Sodium Hypochlorite decon_choice->naocl apply_decon Apply Decontaminant naoh->apply_decon naocl->apply_decon dispose Dispose of Waste dry_decon->dispose apply_decon->dispose

Caption: Decision logic for this compound spill decontamination.

References

"selection of appropriate personal protective equipment for handling methylphosphonic difluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the selection and use of appropriate personal protective equipment (PPE) when handling methylphosphonic difluoride (DF). The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound (DF) is a highly toxic and corrosive liquid that poses significant health risks.[1][2][3] It is a precursor to nerve agents such as Sarin and Soman.[4][5] Key hazards include:

  • Toxicity: It can be fatal if inhaled or absorbed through the skin.[6] Exposure can cause symptoms similar to nerve agent poisoning, including muscle weakness, respiratory distress, and ataxia.[2]

  • Corrosivity: DF is corrosive and can cause severe burns to the skin and eyes.[1]

  • Reactivity with Water: It reacts with water to produce highly corrosive and toxic hydrofluoric acid (HF) and methylphosphonic acid.[1][4]

Q2: What is the minimum level of PPE required for handling this compound?

A2: Due to its high toxicity and corrosivity, a high level of PPE is mandatory. The minimum ensemble should be equivalent to OSHA Level B protection, which includes the highest level of respiratory protection with a lesser degree of skin protection than Level A.[7] However, for anything other than very small quantities in a well-ventilated fume hood, Level A protection with a fully encapsulating suit is recommended.[8]

Q3: What type of gloves should I use?

A3: Chemical-resistant gloves are essential. Based on resistance to similar corrosive and organophosphorus compounds, the following materials are recommended:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including acids and esters.[9][10]

  • Viton™: Provides excellent protection against aromatic and chlorinated solvents. A combination of Viton™ over butyl rubber can offer enhanced protection.[10]

Double gloving is a recommended best practice. Always inspect gloves for any signs of degradation or punctures before use.

Q4: What type of respiratory protection is necessary?

A4: A NIOSH-approved Chemical, Biological, Radiological, and Nuclear (CBRN) rated Self-Contained Breathing Apparatus (SCBA) or a positive-pressure supplied-air respirator is required to provide the highest level of respiratory protection.[7][8] For lower-risk situations, a full-facepiece respirator with a NIOSH-approved CBRN canister may be considered, but only after a thorough risk assessment.[11][12] These canisters are tested against chemical warfare agents like Sarin (GB), a direct product of DF.[13]

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately evacuate the area and alert others. Only properly trained and equipped personnel should attempt to clean up the spill. The cleanup procedure should involve:

  • Wearing the appropriate full-body PPE, including SCBA.

  • Containing the spill with a chemical absorbent material that does not react with DF. Do not use combustible materials like paper towels.

  • Neutralizing the spill with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acidic and corrosive spills.

  • Carefully collecting the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminating the spill area thoroughly.

Q6: How should I decontaminate surfaces and equipment after an experiment?

A6: Decontamination should be performed using a solution that can neutralize both the organophosphate and the acidic components. A solution of sodium carbonate or another suitable alkaline solution can be used. All equipment should be thoroughly rinsed after decontamination.

Troubleshooting Guides

Issue Possible Cause Solution
Unusual odor detected while wearing respirator. Improper fit of the respirator facepiece. Cartridge breakthrough or expiration.Immediately leave the contaminated area. Check the respirator fit and perform a seal check. Replace the respirator cartridge.
Skin irritation or redness after handling. Compromised PPE (e.g., pinhole in a glove). Improper doffing procedure leading to cross-contamination.Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Review and practice proper PPE doffing procedures.
Visible degradation of glove material (swelling, discoloration, cracking). Glove material is not resistant to this compound. Exceeded breakthrough time.Immediately replace the gloves with a more resistant material (e.g., butyl rubber or Viton™). Refer to chemical resistance charts and establish a glove change-out schedule based on potential exposure duration.

Quantitative Data Summary

Exposure Limits for this compound

Parameter Value Source
Suggested 8-hour Time-Weighted Average (TWA)0.008 mg/m³[6]
TEEL-0 (Threshold for no adverse health effects)0.75 mg/m³[4]
TEEL-1 (Mild, transient adverse health effects)2.5 mg/m³[4]
TEEL-2 (Irreversible or serious health effects)20 mg/m³[4]
TEEL-3 (Life-threatening health effects)100 mg/m³[4]

Note: TEELs (Temporary Emergency Exposure Limits) are for short-term, emergency exposures.

Glove Material Chemical Resistance (General Guidance for Related Compounds)

Glove Material Resistance to Organophosphates Resistance to Corrosive Acids (e.g., HF) General Recommendation for DF
Butyl Rubber ExcellentExcellentHighly Recommended
Viton™ GoodExcellentHighly Recommended
Nitrile Fair to GoodPoor to FairNot Recommended for direct contact
Neoprene FairGoodNot Recommended for direct contact
Natural Rubber (Latex) PoorPoorNot Recommended

Disclaimer: This table provides general guidance. Specific breakthrough time data for this compound is not widely available. It is crucial to consult the manufacturer's specific chemical resistance data for any selected PPE.

Experimental Protocols

Protocol 1: Small-Scale Handling of this compound in a Fume Hood
  • Preparation:

    • Ensure the fume hood has been certified within the last year and is functioning correctly.

    • Prepare all necessary reagents and equipment before handling the primary container of this compound.

    • Have a spill kit and appropriate neutralizing agents readily accessible.

    • Ensure an emergency shower and eyewash station are unobstructed and within a 10-second travel distance.

  • Personal Protective Equipment (PPE) Donning:

    • Don inner chemical-resistant gloves (e.g., nitrile).

    • Don a chemical-resistant suit or lab coat with apron.

    • Don outer chemical-resistant gloves (e.g., butyl rubber).

    • Don a full-facepiece respirator with a NIOSH-approved CBRN cartridge.

    • Ensure all seals are secure and perform a positive and negative pressure seal check on the respirator.

  • Handling Procedure:

    • Place an absorbent, chemical-resistant liner on the floor of the fume hood.

    • Carefully open the primary container of this compound inside the fume hood.

    • Use a syringe or other appropriate dispensing device to transfer the required amount of the chemical.

    • Immediately and securely close the primary container.

    • Perform the experimental procedure within the fume hood.

  • Decontamination and Waste Disposal:

    • Decontaminate all equipment that has come into contact with this compound using a suitable neutralizing solution (e.g., 5% sodium bicarbonate solution).

    • Rinse decontaminated equipment with distilled water.

    • All contaminated waste, including pipette tips, wipes, and disposable PPE, must be placed in a designated, sealed hazardous waste container.

  • PPE Doffing:

    • Remove outer gloves first, turning them inside out.

    • Remove the chemical-resistant suit or lab coat.

    • Remove inner gloves, turning them inside out.

    • Remove the full-facepiece respirator.

    • Wash hands and face thoroughly with soap and water.

Protocol 2: Emergency Spill Response for this compound
  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the laboratory.

    • If any part of your body has come into contact with the chemical, immediately proceed to an emergency shower or eyewash and flush for at least 15 minutes. Remove all contaminated clothing while showering.

    • Activate the emergency alarm and notify the institutional safety office.

  • Spill Cleanup (to be performed by trained emergency response personnel only):

    • Don Level A PPE, including a fully encapsulating chemical-resistant suit and SCBA.

    • Enter the spill area with at least one other person (buddy system).

    • Contain the spill by creating a dike around it with a chemical-resistant absorbent material.

    • Carefully apply a neutralizing agent (e.g., sodium bicarbonate powder) over the spill, working from the outside in.

    • Allow the neutralizing agent to fully react.

    • Collect the absorbed and neutralized material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

    • Decontaminate the spill area with a neutralizing solution, followed by a water rinse.

    • Properly decontaminate all equipment and PPE used during the cleanup.

Mandatory Visualizations

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment (Quantity, Concentration, Task) start->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level level_a Level A Protection: - Fully Encapsulating Suit - SCBA ppe_level->level_a High Risk (e.g., large quantity, potential for splash) level_b Level B Protection: - Chemical Resistant Suit - SCBA ppe_level->level_b Lower Risk (e.g., small quantity, controlled environment) respiratory Select Respiratory Protection: NIOSH-approved CBRN SCBA or Supplied-Air Respirator level_a->respiratory level_b->respiratory gloves Select Gloves: - Butyl Rubber or Viton™ - Double Gloving respiratory->gloves body_protection Select Body Protection: - Chemical Resistant Suit - Apron gloves->body_protection eye_face Select Eye/Face Protection: - Full-Facepiece Respirator - Chemical Splash Goggles - Face Shield body_protection->eye_face donning Properly Don PPE eye_face->donning handling Perform Experiment donning->handling doffing Properly Doff PPE handling->doffing end End doffing->end

Caption: PPE Selection Workflow for Handling this compound.

Emergency_Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate personal_exposure Personal Exposure? evacuate->personal_exposure shower Use Emergency Shower/Eyewash for 15 minutes Remove Contaminated Clothing personal_exposure->shower Yes notify Notify Institutional Safety Office and Emergency Services personal_exposure->notify No shower->notify assess_spill Assess Spill (Trained Personnel Only) notify->assess_spill don_ppe Don Appropriate PPE (Level A Recommended) assess_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize Spill (e.g., Sodium Bicarbonate) contain->neutralize cleanup Collect Waste in Sealed Hazardous Container neutralize->cleanup decontaminate Decontaminate Spill Area and Equipment cleanup->decontaminate end End Response decontaminate->end

Caption: Emergency Spill Response for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methylphosphonic Difluoride in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylphosphonic difluoride (DF) is a key precursor in the synthesis of certain nerve agents, making its detection and quantification in environmental samples a critical aspect of environmental monitoring and chemical weapons convention compliance. Validated analytical methods are paramount for ensuring the accuracy and reliability of these measurements. This guide provides a comparative overview of analytical methodologies for the determination of DF in environmental matrices, complete with supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the determination of this compound and its surrogates in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the polar and reactive nature of DF, derivatization is often a necessary step, particularly for GC-MS analysis, to improve volatility and chromatographic performance.

Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for the Analysis of this compound and its Surrogates.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Dimethyl methylphosphonate (DMMP) - a DF simulant[1]Methylphosphonofluoridic acid (MPFA) - structurally similar to DF[2]
Matrix WaterWater, Aqueous Soil Extract
Derivatization Not required for DMMP, but often necessary for polar analytes[3][4]Derivatization with 2-[(Dimethylamino)methyl]phenol (2-DMAMP)[2]
Linearity (R²) 0.9998[1]Not explicitly stated, but method demonstrated high sensitivity.
Limit of Detection (LOD) 0.0167 ppm (mg/L)[1]Not explicitly stated, but method is described as highly sensitive.[2]
Limit of Quantification (LOQ) 0.0557 ppm (mg/L)[1]Not explicitly stated.
Accuracy (Recovery) 95.7% - 97.3%[1]Not explicitly stated.
Precision (RSD) Intraday: 3.5%, Interday: 3.7%[1]Not explicitly stated.

Note: The data for the GC-MS method is based on the analysis of the simulant DMMP. The LC-MS/MS method details are based on the analysis of the structurally similar compound MPFA, as direct comparative validation data for DF was not available in the reviewed literature.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for a DF Simulant (DMMP)

This protocol is based on a validated method for the analysis of dimethyl methylphosphonate (DMMP) in water.[1]

1. Sample Preparation (QuEChERS Extraction):

  • To a 10 mL water sample, add the appropriate internal standards.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Structurally Similar Compound (MPFA)

This protocol is adapted from a method for the analysis of methylphosphonofluoridic acid (MPFA).[2]

1. Sample Preparation and Derivatization:

  • For water samples, filter through a 0.45 µm membrane.

  • For soil samples, perform an aqueous extraction (e.g., by shaking 10 g of soil with 20 mL of deionized water). Centrifuge and filter the supernatant.

  • To 1 mL of the aqueous sample, add a solution of 2-[(Dimethylamino)methyl]phenol (2-DMAMP) in a suitable solvent.

  • Agitate the mixture at 50°C for 72 hours.[2]

  • After cooling, the sample is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the derivatized analyte. The derivatized MPFA showed characteristic fragment ions at m/z 185.0 and m/z 107.0.[2]

Visualizing the Analytical Workflow

A generalized workflow for the validation of an analytical method for this compound in environmental samples is presented below. This diagram illustrates the key stages from sample collection to data analysis.

Analytical_Method_Validation_Workflow cluster_0 Sample Handling cluster_1 Derivatization (if required) cluster_2 Instrumental Analysis cluster_3 Method Validation Sample_Collection Sample Collection (Water/Soil) Sample_Preparation Sample Preparation (Extraction/Cleanup) Sample_Collection->Sample_Preparation Derivatization Derivatization Sample_Preparation->Derivatization Optional GC_MS GC-MS Analysis Sample_Preparation->GC_MS Direct Analysis LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Direct Analysis Derivatization->GC_MS Derivatization->LC_MS_MS Linearity Linearity GC_MS->Linearity LC_MS_MS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision LOD_LOQ->Accuracy_Precision Specificity Specificity Accuracy_Precision->Specificity Robustness Robustness Specificity->Robustness Data_Analysis Data Analysis & Reporting Robustness->Data_Analysis

References

Immunoassays for Organophosphorus Compounds: A Comparative Guide on the Cross-Reactivity of Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for organophosphorus (OP) compounds is critical. A key concern is the potential cross-reactivity with structurally related molecules, such as precursors and degradation products. This guide provides a comparative analysis of the potential cross-reactivity of methylphosphonic difluoride (DF), a precursor to the nerve agents sarin and soman, in immunoassays designed for these highly toxic OP compounds.

Principles of Immunoassay Specificity for Organophosphorus Compounds

Immunoassays for small molecules like organophosphorus nerve agents rely on the generation of antibodies that can specifically recognize the target analyte. This is achieved by immunizing an animal with a hapten—a small molecule chemically coupled to a larger carrier protein. The resulting antibodies will primarily recognize the structure of the hapten. Therefore, the design of the hapten is a crucial determinant of the immunoassay's specificity and potential for cross-reactivity.

For sarin and soman immunoassays, haptens are typically designed to mimic the stable portion of the nerve agent molecule, often replacing the highly reactive fluoride group with a linker to attach it to the carrier protein. This strategy aims to generate antibodies that recognize the methylphosphonic acid core and the associated alkyl groups.

Structural Comparison and Potential for Cross-Reactivity

A comparison of the chemical structures of this compound (DF), sarin, and soman reveals both similarities and key differences that would influence antibody recognition.

CompoundChemical StructureKey Features Relevant to Antibody Recognition
This compound (DF) CH₃P(O)F₂Contains the core methylphosphonyl group (CH₃P(O)) but lacks the larger alkoxy side chain present in sarin and soman.
Sarin (GB) (CH₃)₂CHOP(O)(CH₃)FPossesses the methylphosphonyl group and an isopropyl side chain.
Soman (GD) (CH₃)₃CCH(CH₃)OP(O)(CH₃)FFeatures the methylphosphonyl group and a more complex pinacolyl side chain.

The primary epitope recognized by antibodies generated for sarin and soman immunoassays is typically the phosphonic acid core with its specific alkyl (isopropyl or pinacolyl) substituent. Given that DF shares the methylphosphonyl core but lacks the larger, more immunogenic alkoxy groups of sarin and soman, significant cross-reactivity is generally considered unlikely. The antibodies are raised against haptens that mimic the entire nerve agent structure (minus the reactive fluoride), and the unique side chains of sarin and soman are critical for specific antibody binding.

G cluster_molecules Chemical Structures cluster_hapten Hapten Design for Immunoassays cluster_antibody Antibody Generation & Specificity cluster_reactivity Cross-Reactivity Potential DF This compound (DF) CH₃P(O)F₂ Sarin Sarin ((CH₃)₂CHO)P(O)(CH₃)F DF->Sarin Precursor to Soman Soman ((CH₃)₃CCH(CH₃)O)P(O)(CH₃)F DF->Soman Precursor to Sarin_Hapten Sarin Hapten Analogue (Mimics Sarin structure) Anti_Sarin_Ab Anti-Sarin Antibodies Sarin_Hapten->Anti_Sarin_Ab Generates Soman_Hapten Soman Hapten Analogue (Mimics Soman structure) Anti_Soman_Ab Anti-Soman Antibodies Soman_Hapten->Anti_Soman_Ab Generates Anti_Sarin_Ab->Sarin High Affinity Binding DF_Reactivity DF Cross-Reactivity? (Likely Low) Anti_Sarin_Ab->DF_Reactivity Potential Interaction Sarin_Soman_Reactivity Cross-reactivity between Sarin and Soman possible Anti_Sarin_Ab->Sarin_Soman_Reactivity Potential Interaction Anti_Soman_Ab->Soman High Affinity Binding Anti_Soman_Ab->DF_Reactivity Potential Interaction Anti_Soman_Ab->Sarin_Soman_Reactivity Potential Interaction

Reported Cross-Reactivity in Sarin and Soman Immunoassays

Studies on the development and validation of immunoassays for sarin and soman typically assess cross-reactivity against other nerve agents and their degradation products. This is crucial for ensuring the assay can distinguish between different threats and is not confounded by the presence of less toxic metabolites.

A review of available literature indicates that cross-reactivity testing for sarin and soman immunoassays has focused on the following compounds:

  • Other nerve agents: VX, tabun

  • Degradation products: Isopropyl methylphosphonic acid (IMPA) for sarin, and pinacolyl methylphosphonic acid (PMPA) for soman.

Notably, this compound is consistently absent from the lists of tested cross-reactants in these studies. This further suggests that it is not considered a primary interfering substance.

Experimental Protocols

While specific protocols detailing the testing of DF cross-reactivity are not available, a general experimental workflow for assessing cross-reactivity in a competitive immunoassay is as follows:

G A A C C A->C D D C->D B B B->C E E D->E

Conclusion and Future Directions

Based on the principles of hapten design and the available literature on immunoassay specificity for organophosphorus nerve agents, the cross-reactivity of this compound in sarin and soman immunoassays is expected to be low. The antibodies generated for these assays are designed to recognize the larger, more complex structures of the nerve agents themselves, including their specific alkoxy side chains, which are absent in DF.

However, the absence of direct experimental data represents a critical knowledge gap. For applications requiring a high degree of certainty, such as in forensic analysis or clinical toxicology, the potential for cross-reactivity, even if minimal, should be experimentally verified. Future research should include the synthesis of appropriate DF-protein conjugates for immunization and the development of specific antibodies, or at a minimum, the testing of DF as a potential cross-reactant in existing sarin and soman immunoassays. Such studies would provide the definitive data needed to fully characterize the specificity of these vital analytical tools.

A Comparative Guide to Methylphosphonic Difluoride and Methylphosphonic Dichloride: Reactivity and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences between reactive intermediates is paramount for safety and experimental success. Methylphosphonic difluoride (DF) and methylphosphonic dichloride (DC) are two such organophosphorus compounds. While structurally similar, their halogen substituents impart significant differences in reactivity, handling requirements, and applications. Both are notable as precursors for the synthesis of organophosphorus nerve agents, which places them under strict international regulation.[1][2]

This guide provides an objective comparison of their reactivity and handling protocols, supported by available data, to inform safe and effective laboratory use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and methylphosphonic dichloride is presented below. The lower melting and boiling points of the difluoride are consistent with the higher volatility generally observed with organofluorine compounds compared to their chlorinated analogues.

PropertyThis compound (DF)Methylphosphonic Dichloride (DC)
Molecular Formula CH₃F₂OP[2]CH₃Cl₂OP[3]
Molar Mass 100.00 g/mol [2]132.91 g/mol [3]
Appearance Colorless liquid[2]White crystalline solid / Low melting solid[1][3]
Melting Point -37 °C[2]35-37 °C (95-99 °F)[3]
Boiling Point 98-100 °C[2][4]163 °C (325 °F)[3]
Density 1.331 - 1.359 g/mL at 20-25°C[2][4]~1.39 g/cm³ at 38°C[3]
Vapor Pressure 36 mmHg at 25°C (77°F)[2]760 mmHg at 163°C[3]

Reactivity Profile

The primary difference in reactivity between DF and DC lies in the nature of the phosphorus-halogen bond. The P-F bond is stronger and less readily cleaved than the P-Cl bond, yet fluorine's high electronegativity makes the phosphorus atom highly susceptible to nucleophilic attack.

Hydrolysis

Both compounds react vigorously with water, a critical consideration for handling and storage. This reactivity stems from the susceptibility of the electron-deficient phosphorus atom to nucleophilic attack by water.

  • This compound (DF): Reacts with water to produce hydrogen fluoride (HF) fumes and methylphosphonic acid (MPA).[2] The hydrolysis is exceptionally rapid, described as "virtually instantaneous," initially forming methylphosphonofluoridic acid (MF) and HF.[5] The subsequent hydrolysis of MF to MPA is a much slower process.[5] The formation of highly corrosive HF makes this reaction particularly hazardous.[2][6]

  • Methylphosphonic Dichloride (DC): Also reacts vigorously and potentially violently with water to release corrosive hydrochloric acid (HCl) and methylphosphonic acid.[1][7] The reaction can generate significant heat, increasing the concentration of fumes in the air.[3]

Nucleophilic Substitution

The primary utility of both DF and DC is as electrophilic sources of the methylphosphonyl group (CH₃P(O)=). They readily react with nucleophiles, such as alcohols, to form phosphonate esters.

  • This compound (DF): Its most notorious reaction is with alcohols to form highly toxic nerve agents. For instance, its reaction with isopropyl alcohol is the final step in the production of Sarin (GB) in binary chemical weapons.[2]

  • Methylphosphonic Dichloride (DC): It is a versatile reagent in organic synthesis. It is used to prepare various phosphonate esters and amides.[1] For example, it serves as a key reagent in the synthesis of oligonucleoside methylphosphonates, which are analogues of DNA used in antisense therapy.[8][9] The reaction typically involves coupling with a protected deoxyribonucleoside.[8][9]

G cluster_DC Methylphosphonic Dichloride (DC) Reactions cluster_DF This compound (DF) Reactions DC CH₃P(O)Cl₂ Oligo Oligonucleoside Methylphosphonate DC->Oligo + Protected Nucleoside [1, 14] DC_to_DF Synthesis via Fluorination [9, 10] ROH Alcohol (ROH) DF CH₃P(O)F₂ Sarin Sarin (Nerve Agent) [10] DF->Sarin + Isopropyl Alcohol / Amine [10] iPrOH Isopropyl Alcohol G start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (Full-face respirator, chemical suit) evacuate->ppe contain Contain Spill (Use non-reactive absorbent) ppe->contain no_water CRITICAL: AVOID DIRECT WATER CONTACT [7, 8] contain->no_water ventilate Ensure Adequate Ventilation (Fume Hood) contain->ventilate neutralize Neutralize Residue (Consult Safety Protocol) ventilate->neutralize cleanup Collect Waste in Sealed Containers neutralize->cleanup decontaminate Decontaminate Area & PPE cleanup->decontaminate end End of Procedure decontaminate->end

References

A Comparative Guide to the Efficacy of Oximes in Reactivating Acetylcholinesterase Inhibited by Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various oximes in reactivating acetylcholinesterase (AChE) that has been inhibited by the organophosphorus compound methylphosphonic difluoride (DFP), a surrogate for nerve agents like sarin. The information presented herein is synthesized from in vitro studies to aid in the research and development of more effective antidotes for organophosphate poisoning.

Comparative Efficacy of Oximes

The reactivation of DFP-inhibited acetylcholinesterase is a critical measure of an oxime's potential as an antidote. The efficacy is determined by several kinetic parameters, including the reactivation rate constant (kr), the dissociation constant (KD), and the overall reactivation percentage. A higher kr value indicates a faster reactivation rate, while a lower KD suggests a higher affinity of the oxime for the inhibited enzyme.

The following table summarizes the quantitative data on the in vitro reactivation of DFP-inhibited electric eel acetylcholinesterase (eeAChE) by a range of mono- and bis-pyridinium oximes.

OximeTypeLinkerkr (min-1)KD (mM)Reactivation % (at 1 mM, 60 min)Reference
Mono-quaternary
2-PAMAldoxime-0.1380.5221.3[1]
K100Aldoxime-0.0920.4515.8[1]
K024Ketoxime-0.0450.388.7[1]
Bis-quaternary (Symmetric)
ObidoximeAldoximeOxybismethylene0.8520.1378.5[1]
TMB-4AldoximeTrimethylene1.250.1285.2[1]
Bis-quaternary (Asymmetric)
K027AldoximeButane0.4850.1665.4[1]
K048AldoximeButene0.3120.2152.1[1]
K203AldoximePropane0.2550.2545.8[1]
K618AldoximeXylene0.1890.3334.6[1]
K628AldoximeXylene0.1520.3928.9[1]

From the presented data, it is evident that bis-quaternary oximes, particularly TMB-4 and obidoxime, demonstrate superior reactivation efficacy for DFP-inhibited AChE compared to mono-quaternary oximes like the commonly used pralidoxime (2-PAM).[1] The structure of the linker in bis-pyridinium oximes also plays a significant role, with aliphatic linkers generally showing better performance than those with unsaturated or aromatic linkers.[1]

Experimental Protocols

The following is a synthesized description of the experimental methodology typically employed in in vitro studies to assess the reactivation efficacy of oximes against DFP-inhibited AChE.

Materials
  • Acetylcholinesterase (AChE): Typically sourced from electric eel (Electrophorus electricus).

  • This compound (DFP): The inhibiting agent.

  • Oximes: The reactivating agents being tested.

  • Acetylthiocholine iodide (ATCI): Substrate for the AChE activity assay.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB): Ellman's reagent, a chromogen for the activity assay.

  • Phosphate buffer (pH 7.4-8.0): Used for all dilutions and reactions.

Acetylcholinesterase Inhibition Procedure
  • A stock solution of AChE is prepared in phosphate buffer.

  • The enzyme solution is incubated with a specific concentration of DFP for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve a high degree of inhibition (typically >95%).

  • The excess, unreacted DFP may be removed by methods such as gel filtration or dialysis to prevent its interference in the subsequent reactivation step.

Acetylcholinesterase Activity and Reactivation Assay (Ellman's Method)

The activity of AChE, both before inhibition and after reactivation, is commonly measured using the spectrophotometric method developed by Ellman and colleagues.[2][3]

  • Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.[2]

  • Reactivation Step: The DFP-inhibited AChE is incubated with various concentrations of the test oximes for different time intervals.

  • Activity Measurement:

    • At the end of the incubation period, an aliquot of the enzyme-oxime mixture is added to a cuvette containing phosphate buffer and DTNB.

    • The enzymatic reaction is initiated by the addition of the substrate, ATCI.

    • The change in absorbance at 412 nm is recorded over time using a spectrophotometer.

  • Calculation of Reactivation: The percentage of reactivation is calculated by comparing the rate of the reaction for the oxime-treated inhibited enzyme to the rate of the uninhibited enzyme. The kinetic constants, kr and KD, are determined by analyzing the reactivation rates at different oxime concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of oximes in reactivating DFP-inhibited acetylcholinesterase.

experimental_workflow cluster_preparation Preparation cluster_inhibition Inhibition cluster_reactivation Reactivation cluster_assay Activity Assay (Ellman's Method) AChE Acetylcholinesterase (AChE) Solution Inhibition Incubate AChE with DFP (e.g., 30 min, 25°C) AChE->Inhibition DFP This compound (DFP) Solution DFP->Inhibition Oximes Oxime Solutions (Various Concentrations) Reactivation Incubate Inhibited AChE with Oximes Oximes->Reactivation Inhibited_AChE DFP-Inhibited AChE Inhibition->Inhibited_AChE Inhibited_AChE->Reactivation Assay Measure Reactivated AChE Activity Reactivation->Assay Data_Analysis Calculate Reactivation % and Kinetic Parameters (kr, KD) Assay->Data_Analysis

Caption: Experimental workflow for assessing oxime efficacy.

References

"a comparative study of fluorinating agents for methylphosphonic difluoride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methylphosphonic difluoride (DF), a crucial precursor in the production of organophosphorus compounds, including nerve agents like Sarin and Soman, demands a careful selection of fluorinating agents to ensure high yield, purity, and operational safety.[1][2][3] This guide provides an objective comparison of common fluorinating agents used for the synthesis of this compound from methylphosphonic dichloride, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinating Agents

The selection of a fluorinating agent significantly impacts the yield and purity of the final product. The following table summarizes the performance of various agents in the synthesis of this compound.

Fluorinating Agent(s)Starting MaterialCatalystReaction Temperature (°C)Yield (%)Purity (%)Reference
Sodium Fluoride (NaF)Methylphosphonic DichlorideNone110-120Variable, often with impuritiesNot specified[4][5]
Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂)Methylphosphonic Dichloride15-35% (wt/wt) ZnF₂Room temperature, then 110-12086-91>98 (implied)[4][5]
Sodium Fluoride (NaF) with Cobalt(III) Fluoride (CoF₃)Methylphosphonic Dichloride15-35% (wt/wt) CoF₃Room temperature, then 110-12086-91>98 (implied)[4]
Sodium Fluoride (NaF) with Mercury(II) Fluoride (HgF₂)Methylphosphonic Dichloride15-35% (wt/wt) HgF₂Room temperature, then 110-12086-91>98 (implied)[4]
Sodium Hexafluorosilicate (Na₂SiF₆)Methylphosphonic DichlorideNoneSlowly heated to 11088>98[4][5]
Hydrogen Fluoride (HF)Methylphosphonic DichlorideNoneNot specifiedNot specifiedNot specified[1][2][5]
Antimony Trifluoride (SbF₃)Dimethyl Methylphosphonate (via chlorination)NoneNot specified25 (overall radiochemical yield)Not specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants and products.[6][7]

Synthesis using Sodium Fluoride with Zinc Fluoride Catalyst

This method demonstrates improved yields compared to using sodium fluoride alone.[4][5]

Materials:

  • Methylphosphonic dichloride

  • Sodium fluoride (3-3.5 molar equivalents)

  • Zinc fluoride (15-35% wt/wt of sodium fluoride)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel equipped for distillation and under an inert atmosphere, combine sodium fluoride and zinc fluoride.

  • Slowly add methylphosphonic dichloride in portions to the fluoride mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 110°C for one hour.

  • Increase the temperature to 120°C and collect the distilled this compound.

Synthesis using Sodium Hexafluorosilicate

This is reported as a more convenient method, offering high yield and purity without the need for a catalyst.[4][5]

Materials:

  • Methylphosphonic dichloride

  • Sodium hexafluorosilicate (1.3 molar equivalents)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Combine methylphosphonic dichloride and sodium hexafluorosilicate in a reaction vessel under an inert atmosphere.

  • Slowly heat the mixture to 110°C over a period of 3 hours. Gas evolution may be observed starting around 85°C.[4][5]

  • The product, this compound, is collected via distillation.

Visualizing the Synthesis and Agent Comparison

The following diagrams illustrate the general synthetic workflow and a logical comparison of the fluorinating agents.

Synthesis_Workflow cluster_agents Fluorinating Agents cluster_precursor start Methylphosphonic Dichloride NaF Sodium Fluoride (NaF) start->NaF Halogen Exchange NaF_cat NaF + Catalyst (ZnF₂, CoF₃, HgF₂) start->NaF_cat Catalyzed Halogen Exchange Na2SiF6 Sodium Hexafluorosilicate (Na₂SiF₆) start->Na2SiF6 Halogen Exchange HF Hydrogen Fluoride (HF) start->HF Halogen Exchange SbF3 Antimony Trifluoride (SbF₃) (from different precursor) start->SbF3 Alternative Route product This compound NaF->product NaF_cat->product Na2SiF6->product HF->product SbF3->product precursor Dimethyl Methylphosphonate chlorination Chlorination (PCl₅) precursor->chlorination chlorination->start

Caption: General workflow for the synthesis of this compound.

Agent_Comparison cluster_convenience Convenience & Efficacy cluster_other Other Mentioned Agents Na2SiF6 Sodium Hexafluorosilicate (Most Convenient, High Yield & Purity) NaF_cat NaF + Catalyst (High Yield, Catalyst Required) Na2SiF6->NaF_cat More Convenient NaF Sodium Fluoride (Variable Success, Impurities Common) NaF_cat->NaF Improved Yield HF Hydrogen Fluoride (HF) (Anhydrous Conditions Required) SbF3 Antimony Trifluoride (SbF₃) (Used in Radiosynthesis, Lower Overall Yield)

Caption: Comparative hierarchy of fluorinating agents for DF synthesis.

Safety Considerations

Organophosphorus(V) fluorides are toxic and require careful handling.[8] this compound is corrosive, absorbed through the skin, and reacts with water to produce toxic hydrogen fluoride (HF) fumes.[1][2] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.[7] The use of heavy metal fluorides like mercury(II) fluoride poses additional waste disposal challenges.[4]

References

Benchmarking Sensor Performance for Methylphosphonic Difluoride Against Other Nerve Agent Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sensor technologies for the detection of methylphosphonic difluoride (DF), a key precursor to Sarin and Soman nerve agents. The performance of various sensor platforms is benchmarked against other significant nerve agent precursors, namely methylphosphonic dichloride (DC) and dichloromethylphosphine (a common impurity and precursor). This document summarizes quantitative data, details experimental protocols, and provides visualizations to aid in the selection and development of robust detection systems.

Overview of Sensor Technologies

The detection of nerve agent precursors is critical for security and defense applications. A range of sensor technologies have been developed, each with distinct advantages and limitations. The primary methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for chemical identification, offering high selectivity and sensitivity. However, its application in the field is often limited by the size, cost, and complexity of the instrumentation.[1][2][3]

  • Electrochemical Sensors: These sensors offer a portable and low-cost solution for real-time monitoring. They function by detecting changes in electrical properties upon interaction with the target analyte. Nanomaterials are increasingly being used to enhance the sensitivity and selectivity of these sensors.[2][4][5][6]

  • Optical Sensors: This category includes fluorescence-based sensors and optical sensor arrays. They provide a rapid response and are well-suited for developing portable detection devices.[7][8] Optical sensor arrays, inspired by the mammalian olfactory system, utilize multiple fluorescent probes to generate a unique response pattern for each analyte, enhancing selectivity.[7][8]

  • Surface Acoustic Wave (SAW) Sensors: SAW sensors are highly sensitive to surface perturbations, making them effective for detecting low concentrations of gaseous analytes. They measure changes in the properties of an acoustic wave as it travels through a piezoelectric material coated with a sensing layer.[9][10]

Comparative Performance Data

The following tables summarize the performance of different sensor technologies for the detection of this compound (DF) and other relevant nerve agent precursors. It is important to note that much of the available literature focuses on simulants like dimethyl methylphosphonate (DMMP) due to the high toxicity of live agents and their precursors.[7][11]

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)

AnalyteLimit of Detection (LOD)Response TimeKey Experimental ParametersReference
Methylphosphonic Dichloride (DC) ImpuritiesNot explicitly stated, focus on impurity profilingAnalysis time not specifiedInstrumentation: Various GC-MS systems used in OPCW proficiency tests. Data analysis focuses on retention indices and mass spectra for impurity profiling.[12][13]
Nerve Agent Degradation Products (e.g., Alkylphosphonic acids)13 to 56 ng/mLNot specifiedDerivatization with silylating agents (e.g., MTBSTFA) is often required for GC-MS analysis of these polar compounds.[3][14]

Table 2: Performance of Electrochemical Sensors

Sensor TypeAnalyteLimit of Detection (LOD)Response TimeRecovery TimeSelectivityReference
Zirconia Nanoparticle-basedNitroaromatic Organophosphates (Simulants)Not specifiedNot specifiedNot specifiedHigh affinity for phosphoric groups[6]
Metal-Oxide Semiconductor (MOS)DMMP (Sarin simulant)0.05 ppb0.02 min0.5 minGood, but can be affected by humidity and temperature[11]
Metal-Oxide Semiconductor (MOS)GeneralVaries with temperatureSeconds to minutesSeconds to minutesCan be tuned by doping the semiconductor material[1][15][16]

Table 3: Performance of Optical Sensors

Sensor TypeAnalyteLimit of Detection (LOD)Response TimeKey FeaturesReference
Fluorescent Sensor ArrayDMMP (Sarin simulant)0.1 ppmNot specifiedUtilizes an array of fluorescent probes and a smartphone for detection, offering high selectivity through pattern recognition.[7][8]
Fiber Optic Sensor (Polypyrrole)DMMP (Sarin simulant)26 ppmNot specifiedBased on changes in the optical properties of a conducting polymer cladding upon exposure to the analyte.[17]

Table 4: Performance of Surface Acoustic Wave (SAW) Sensors

Sensor TypeAnalyteLimit of Detection (LOD)Response TimeRecovery TimeSelectivityReference
Polymer SXFA-coated SAWSarin (GB)<0.1 mg/m³~10 seconds to reach 40% of max response~10 seconds for 70% recoveryGood selectivity over DMMP[9]
Polymer-coated SAW ArrayNerve Agents (GA, GB) and DMMPNot specifiedFastNot specifiedDifferentiates between analytes based on the response pattern of the array.[18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate benchmarking of sensor performance. Below are outlines of typical methodologies for key sensor types.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nerve Agent Precursor Analysis

A common approach for analyzing nerve agent precursors and their degradation products involves derivatization followed by GC-MS analysis.

Objective: To identify and quantify nerve agent precursors and their degradation products in a sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Solvents (e.g., dichloromethane, acetonitrile)

  • Standard solutions of target analytes

Procedure:

  • Sample Preparation:

    • Extract the analytes from the sample matrix using a suitable solvent.

    • If necessary, perform a clean-up step to remove interfering compounds.

  • Derivatization:

    • Evaporate the solvent from the extract.

    • Add the derivatization agent and a suitable solvent.

    • Heat the mixture at a specific temperature for a defined period (e.g., 60-90°C for 30-60 minutes) to ensure complete reaction.

  • GC-MS Analysis:

    • Inject a specific volume of the derivatized sample into the GC-MS system.

    • Employ a temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in a suitable mode (e.g., electron ionization - EI) to obtain mass spectra of the separated compounds.

  • Data Analysis:

    • Identify the analytes by comparing their retention times and mass spectra with those of known standards.

    • Quantify the analytes by creating a calibration curve using standard solutions.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Sample Clean-up Extraction->Cleanup Derivatize Add Derivatization Agent & Heat Cleanup->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for GC-MS analysis of nerve agent precursors.

Optical Sensor Array Protocol for Gaseous Precursor Detection

This protocol outlines the steps for using a fluorescent sensor array to detect gaseous nerve agent precursors.

Objective: To detect and differentiate between different gaseous nerve agent precursors using a fluorescent sensor array.

Materials:

  • Fluorescent sensor array (multiple fluorescent probes deposited on a solid support)

  • Gas exposure chamber

  • Gas generation system for target analytes

  • Digital camera or smartphone for imaging

  • Image analysis software

Procedure:

  • Sensor Array Preparation:

    • Prepare a solution of each fluorescent probe.

    • Deposit a small, uniform spot of each probe solution onto a solid support (e.g., silica gel plate) to create the array.

    • Allow the solvent to evaporate completely.

  • Baseline Measurement:

    • Place the sensor array in the gas exposure chamber.

    • Acquire an initial image of the array under controlled lighting conditions.

  • Analyte Exposure:

    • Introduce a known concentration of the target gaseous analyte into the chamber.

    • Allow the array to be exposed for a defined period.

  • Image Acquisition:

    • Acquire an image of the sensor array after exposure to the analyte.

  • Data Analysis:

    • Use image analysis software to measure the change in fluorescence intensity for each spot on the array.

    • Generate a response pattern (fingerprint) for the analyte based on the intensity changes of all probes.

    • Compare the obtained pattern with a library of known patterns to identify and differentiate between different analytes.

OpticalSensor_Workflow Start Prepare Fluorescent Sensor Array Baseline Acquire Baseline Image Start->Baseline Exposure Expose to Gaseous Analyte Baseline->Exposure PostExposure Acquire Post-Exposure Image Exposure->PostExposure Analysis Analyze Fluorescence Intensity Change PostExposure->Analysis Pattern Generate Response Pattern Analysis->Pattern Identification Compare to Library and Identify Pattern->Identification

Caption: Workflow for optical sensor array detection of nerve agent precursors.

Conclusion

The selection of an appropriate sensor for the detection of this compound and other nerve agent precursors depends heavily on the specific application requirements. While GC-MS remains the definitive analytical method in a laboratory setting, the development of portable and real-time sensors is crucial for field applications. Electrochemical and optical sensors, particularly those employing nanomaterials and array-based technologies, show great promise in achieving the required sensitivity and selectivity for on-site detection. Surface acoustic wave sensors also offer a highly sensitive platform for gaseous precursor detection. Further research should focus on direct comparative studies of these sensor technologies against a wider range of real nerve agent precursors to validate their performance and facilitate the development of more effective and reliable detection systems.

References

A Comparative Guide to the Neurotoxic Effects of Methylphosphonic Difluoride: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of methylphosphonic difluoride (DF), a key precursor in the synthesis of G-series nerve agents, as observed in in vitro and in vivo studies. Understanding the discrepancies and correlations between these two research modalities is crucial for accurate risk assessment and the development of effective countermeasures. While direct comparative studies are limited due to the compound's hazardous nature, this guide synthesizes available data to offer a clear overview of its neurotoxic profile.

Executive Summary

This compound is a reactive organophosphorus compound that exhibits neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. However, a significant distinction exists between its effects in isolated cellular or biochemical systems (in vitro) and in whole living organisms (in vivo).

  • In vivo , the toxicity of this compound is predominantly attributed to its rapid hydrolysis product, methylphosphonofluoridic acid (MF).[1][2][3] MF is the primary active inhibitor of acetylcholinesterase within the body, leading to a cholinergic crisis characterized by symptoms such as respiratory distress and convulsions.[1]

  • In vitro , under specific conditions that may limit its hydrolysis, this compound itself can exhibit greater potency as a cholinesterase inhibitor than its hydrolysis product, MF.[1][2][3] However, both DF and MF are considerably weaker AChE inhibitors compared to nerve agents like sarin.[1][4]

This fundamental difference underscores the importance of metabolic and physiological processes in determining the ultimate neurotoxic outcome of this compound exposure.

Quantitative Data Comparison

The available quantitative data on the neurotoxicity of this compound is sparse. The following tables summarize the key findings from existing literature to facilitate a direct comparison between in vitro and in vivo endpoints.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourcePotency ComparisonQuantitative Data (IC50)Reference
This compound (DF)Human AcetylcholinesteraseWeak inhibitor; at least five orders of magnitude less potent than sarin.Not explicitly provided in the search results.[1][4]
Methylphosphonofluoridic Acid (MF)Human AcetylcholinesteraseWeak inhibitor; at least five orders of magnitude less potent than sarin.Not explicitly provided in the search results.[1][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Acute Toxicity

CompoundAnimal ModelExposure RouteToxicity EndpointValueReference
This compound (DF)RatInhalationLCLo (Lowest published lethal concentration)1,842 mg/m³/30min[3]
Sarin (for comparison)MouseSubcutaneous injectionLD50 (Median lethal dose)172 µg/kg[5]

LCLo (Lowest published lethal concentration) is the lowest concentration of a substance in the air that has been reported to cause death in humans or animals. LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocols

In Vitro Neurotoxicity Assessment: Acetylcholinesterase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a compound on AChE activity.

  • Preparation of Reagents :

    • Purified human or animal acetylcholinesterase.

    • Substrate: Acetylthiocholine iodide.

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Phosphate buffer (pH 7.4).

    • Test compound (this compound) dissolved in an appropriate solvent.

  • Assay Procedure :

    • In a 96-well microplate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound.

    • Incubate the mixture for a defined period to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis :

    • Calculate the percentage of AChE inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Neurotoxicity Assessment: Acute Inhalation Toxicity Study

This protocol outlines a general procedure for evaluating the acute toxicity of an inhaled substance in rodents, based on OECD guidelines.

  • Animal Model :

    • Young adult rats or mice of a single strain.

    • Animals should be acclimatized to laboratory conditions before the study.

  • Exposure System :

    • A whole-body or nose-only inhalation exposure chamber.

    • A system for generating and monitoring the concentration of the test substance vapor in the air.

  • Experimental Procedure :

    • Divide animals into several groups, including a control group exposed to clean air and at least three test groups exposed to different concentrations of this compound.

    • Expose the animals for a fixed duration (e.g., 30 minutes to 4 hours).

    • Continuously monitor the concentration of the test substance in the chamber.

  • Observations :

    • Observe the animals for clinical signs of toxicity during and after exposure. This includes monitoring for respiratory distress, tremors, convulsions, and other cholinergic signs.

    • Record mortality for at least 14 days post-exposure.

  • Data Analysis :

    • Determine the lethal concentration for 50% of the test animals (LC50) or the lowest lethal concentration (LCLo) using appropriate statistical methods.

    • Perform histopathological examination of target organs, particularly the nervous system, to identify any treatment-related lesions.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase. However, research on related compounds suggests that other signaling pathways may also contribute to the overall neurotoxic effects, particularly in cases of prolonged or repeated exposure.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the central role of AChE inhibition in organophosphate neurotoxicity.

AChE_Inhibition DF This compound (DF) or Methylphosphonofluoridic Acid (MF) AChE Acetylcholinesterase (AChE) DF->AChE Inhibits Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Phosphorylation ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Activates Hyperstimulation Cholinergic Hyperstimulation Receptors->Hyperstimulation Leads to Symptoms Neurotoxic Symptoms (e.g., seizures, respiratory failure) Hyperstimulation->Symptoms

Caption: The primary mechanism of this compound neurotoxicity.

Potential Non-Cholinergic Signaling Pathways

Beyond AChE inhibition, organophosphates can induce neurotoxicity through other mechanisms. While not specifically documented for this compound, these pathways are relevant for the broader class of organophosphorus compounds.

Non_Cholinergic_Pathways cluster_OP Organophosphate Exposure cluster_effects Cellular Effects OP This compound (or its metabolites) Oxidative_Stress Oxidative Stress OP->Oxidative_Stress Neuroinflammation Neuroinflammation OP->Neuroinflammation Glutamatergic Glutamatergic System Dysregulation OP->Glutamatergic Ca_Homeostasis Disrupted Ca2+ Homeostasis OP->Ca_Homeostasis Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Glutamatergic->Neuronal_Damage Ca_Homeostasis->Neuronal_Damage

References

Correlation of In Silico Predictions with Experimental Toxicity of Methylphosphonic Difluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimentally determined toxicity values for methylphosphonic difluoride (DF) and a discussion of in silico predictive approaches for organophosphorus compounds. It is intended for researchers, scientists, and drug development professionals working in toxicology and chemical safety assessment.

Data Presentation: Experimental vs. In Silico Toxicity

The following table summarizes the available experimental acute toxicity data for this compound. Due to the limited publicly available in silico predictions for this specific compound, a predicted range is discussed based on computational models for similar organophosphorus agents.

Toxicity Endpoint Species Route of Administration Experimental Value In Silico Prediction Approach Predicted Toxicity Range (Illustrative)
LD50RatIntravenous13.7 mg/kg[1]Quantitative Structure-Activity Relationship (QSAR) models for organophosphorus compounds. These models correlate chemical structure with biological activity to predict toxicity.10 - 50 mg/kg
LD50MouseIntravenous114 mg/kg[1]Molecular docking simulations to predict binding affinity to acetylcholinesterase.80 - 150 mg/kg
LD50DogIntravenous25.8 mg/kg[1]Expert systems that use a rule-based approach based on a chemical's structural alerts.20 - 60 mg/kg
LCLoRatInhalation1,842 mg/m³/30min[1]Read-across from structurally similar compounds with known inhalation toxicity data.1500 - 2500 mg/m³/30min

Note: The in silico predicted toxicity ranges are illustrative and based on the general predictive capabilities of the mentioned computational methods for organophosphorus compounds. Specific, validated in silico predictions for this compound were not found in the public domain.

Experimental Protocols

The following is a representative experimental protocol for determining the intravenous LD50 of a substance like this compound, based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration to rats.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Age: Young adults (8-12 weeks old).

  • Sex: Typically, nulliparous, non-pregnant females are used as they are often slightly more sensitive.

  • Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.

Test Substance and Administration:

  • This compound is prepared in a suitable vehicle (e.g., sterile saline) to the desired concentrations.

  • The substance is administered as a single bolus injection into a tail vein. The volume of administration is kept low (typically 1-5 mL/kg) and constant across all dose levels.

Procedure (Up-and-Down Method):

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • A single animal is dosed at a level just below the estimated LD50 from the sighting study.

    • The animal is observed for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the dose for the next animal is increased by a defined factor (e.g., 1.5 or 2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This process is continued until a series of outcomes (survival or death) is obtained, which allows for the statistical calculation of the LD50.

  • Observation Period: Following administration, animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in respiration), and changes in body weight for a period of 14 days.

  • Data Analysis: The LD50 and its confidence intervals are calculated using a maximum likelihood method.

Mandatory Visualization

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound cluster_2 Consequence of Inhibition Acetylcholine (ACh) Acetylcholine (ACh) AChE AChE Acetylcholine (ACh)->AChE Hydrolysis Increased ACh Accumulation of Acetylcholine Acetylcholine (ACh)->Increased ACh Blockage of Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products This compound (DF) This compound (DF) Phosphorylated AChE (Inactive) Phosphorylated AChE (Inactive) This compound (DF)->Phosphorylated AChE (Inactive) Irreversible Inhibition AChE_active Acetylcholinesterase (AChE) Overstimulation Cholinergic Receptor Overstimulation Increased ACh->Overstimulation Toxicity Toxic Effects (e.g., seizures, respiratory failure) Overstimulation->Toxicity

Acetylcholinesterase inhibition pathway by this compound.
Experimental Workflow for Toxicity Assessment

The following diagram illustrates the general workflow for comparing in silico predictions with experimental toxicity data.

Toxicity_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Correlation Analysis Chemical_Structure This compound Structure QSAR_Model QSAR Modeling Chemical_Structure->QSAR_Model Molecular_Docking Molecular Docking Chemical_Structure->Molecular_Docking Predicted_Toxicity Predicted LD50/Toxicity QSAR_Model->Predicted_Toxicity Molecular_Docking->Predicted_Toxicity Comparison Compare Predicted vs. Experimental Values Predicted_Toxicity->Comparison Animal_Model Select Animal Model (e.g., Rat) Dose_Administration Intravenous Dose Administration Animal_Model->Dose_Administration Observation Observe for Toxicity and Mortality Dose_Administration->Observation Experimental_LD50 Calculate Experimental LD50 Observation->Experimental_LD50 Experimental_LD50->Comparison Correlation Assess Correlation and Model Accuracy Comparison->Correlation

Workflow for correlating in silico predictions with experimental toxicity.

References

"inter-laboratory comparison of methylphosphonic difluoride analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory comparison is a crucial exercise for validating and harmonizing analytical methods across different facilities, ensuring the reliability and comparability of results. This is particularly critical for compounds like methylphosphonic difluoride (DF), a precursor to nerve agents, where accurate and consistent detection is paramount for security and forensic purposes. While a direct, publicly available inter-laboratory comparison study specifically for this compound is not readily found in the reviewed literature, a study on its immediate precursor, methylphosphonic dichloride (DC), provides a valuable framework and insights that can be extrapolated to DF analysis.

This guide summarizes the findings from a relevant inter-laboratory study on a closely related compound and discusses the analytical techniques applicable to DF, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Performance in a Related Inter-laboratory Study

An inter-laboratory study involving eight globally distributed laboratories was conducted to evaluate a chemical profiling method for methylphosphonic dichloride (DC), a key precursor to DF.[1] The study focused on the analysis of 16 chemical attribution signatures (impurities) using Gas Chromatography-Mass Spectrometry (GC-MS). The results highlight the potential for consistent data acquisition across different laboratories.[1]

The following table summarizes the key performance indicators from this study, which can be considered representative of the expected performance in a similar study for this compound.

Performance MetricResultSignificance in Inter-laboratory Comparison
Number of Participating Laboratories 8Demonstrates the global applicability and robustness of the analytical method.[1]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC/MS)A widely used and reliable technique for the analysis of volatile and semi-volatile organic compounds like DC and DF.[1][2]
Number of Chemical Attribution Signatures Analyzed 16A comprehensive chemical profile allows for better source attribution and discrimination between different batches.[1]
Within-Batch Similarity Values 0.720 - 0.995High similarity values indicate good agreement between laboratories when analyzing samples from the same batch, demonstrating method reproducibility.[1]
Between-Batch Distance Similarity Values 0.509 - 0.576Lower similarity values between different batches indicate that the method can successfully distinguish between samples from different sources or synthesis routes.[1]
Retention Index Variation < ±14 unitsLow variation in retention indices across laboratories is crucial for consistent identification of target compounds.[1]

Experimental Protocols

The methodologies employed in inter-laboratory comparisons are critical for ensuring that the results are comparable. The following sections detail a typical experimental protocol for the analysis of a chemical warfare agent precursor, based on the study of methylphosphonic dichloride.

Sample Preparation
  • Sample Distribution: Two distinct batches of the analyte (in the reference study, methylphosphonic dichloride), produced via different synthetic routes, are dispatched to the participating laboratories along with a reference sample.[1]

  • Sample Handling: Due to the reactivity and toxicity of compounds like DF, appropriate handling procedures under inert atmosphere are necessary to prevent degradation and ensure safety.[3] For analysis, samples are typically diluted in a suitable organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of chemical warfare agent precursors:

  • Instrumentation: The analyses are performed using the individual GC-MS instrumentation available at each participating laboratory.[1] This approach tests the robustness of the method across different equipment setups.

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system, typically in splitless mode to maximize sensitivity for trace impurities.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (or equivalent), is commonly used.[2]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

    • Oven Temperature Program: A temperature gradient is employed to separate the various impurities from the main component. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[2]

    • Mass Range: The mass spectrometer scans a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.[2]

    • Data Acquisition: Data is collected in full scan mode to obtain complete mass spectra for all eluting compounds.

Data Analysis
  • Compound Identification: Chemical attribution signatures are identified based on their mass spectra and retention indices. A targeted MS-library can be used to facilitate this process.[1]

  • Data Alignment: Retention indices are used to align the GC-MS data from different laboratories, correcting for variations in instrumentation.[1]

  • Comparative Analysis: The relative peak areas of the identified impurities are used to create chemical profiles for each sample. Statistical methods, such as calculating similarity values, are then used to compare the profiles obtained by the different laboratories.[1]

Visualizations

Logical Workflow of an Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select & Prepare Test Material A->B C Develop & Distribute Protocol B->C D Sample Distribution to Labs C->D E Analysis by Participating Labs D->E F Data Submission E->F G Statistical Analysis of Results F->G H Evaluation of Laboratory Performance G->H I Final Report Generation H->I

Caption: Workflow of a typical inter-laboratory comparison study.

Comparison of Analytical Techniques for DF and Related Compounds

Several analytical techniques can be employed for the analysis of this compound and its related compounds. The choice of technique depends on the specific analytical goal, such as impurity profiling, quantitative analysis, or structural elucidation.

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques cluster_applications Primary Applications DF This compound (DF) Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) DF->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) DF->LCMS NMR Nuclear Magnetic Resonance (NMR) DF->NMR GCMS_App Impurity Profiling Source Attribution GCMS->GCMS_App Strengths LCMS_App Analysis of Hydrolysis Products Trace Analysis in Environmental Matrices LCMS->LCMS_App Strengths NMR_App Structural Elucidation Isotopic Analysis for Sourcing NMR->NMR_App Strengths

Caption: Comparison of analytical techniques for this compound.

References

Assessing the Developmental Toxicity of Methylphosphonic Difluoride Relative to Other Organophosphates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the developmental toxicity of methylphosphonic difluoride (DF), a chemical precursor to sarin and soman nerve agents, and other selected organophosphates. The information is intended to support research and development efforts by offering a side-by-side look at available experimental data, methodologies, and known mechanisms of action.

Comparative Developmental Toxicity Data

The following tables summarize the available quantitative data from developmental toxicity studies of this compound and other relevant organophosphates. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental protocols, including species, route of administration, and exposure duration.

Table 1: Developmental and Maternal Toxicity of this compound in Rats and Rabbits

SpeciesExposure Concentration (mg/m³)DurationMaternal EffectsDevelopmental EffectsNOAEL/LOAEL (Developmental)
Rat0.2, 1.0, 10.06 hr/day for 10 days (Gestation Days 6-15)Raspy breathing and lower body weight at 10.0 mg/m³.[1]No significant differences in litter number, mean body weight, crown-rump length, or visceral/skeletal malformations.[1][2]Not explicitly stated, but no teratogenic effects were observed up to 10.0 mg/m³.[1][2]
Rabbit0.2, 1.0, 10.06 hr/day for 13 days (Gestation Days 6-18)Nasal exudate at 10.0 mg/m³.[1][2]No significant differences in litter number, mean body weight, crown-rump length, or visceral/skeletal malformations.[1][2]Not explicitly stated, but no teratogenic effects were observed up to 10.0 mg/m³.[1][2]

Table 2: Developmental Toxicity of Selected Organophosphate Nerve Agents

CompoundSpeciesRouteDose (µg/kg/day)Gestation DaysMaternal ToxicityDevelopmental Toxicity
Sarin (GB)RatGavage100, 240, 3806-15Significant toxicity and mortality at 380 µg/kg/day.[3]No evidence of developmental toxicity.[3][4]
Sarin (GB)RabbitGavage5, 10, 156-19Maternal toxicity and mortality at 15 µg/kg/day.[3]No evidence of developmental toxicity.[3][4]
Soman (GD)RatGavage37.5, 75, 150, 1656-15Significant toxicity and mortality at 150 and 165 µg/kg/day.[5]No evidence of prenatal mortality or fetal toxicity.[5]
Soman (GD)RabbitGavage2.5, 5, 10, 156-19Significant toxicity and mortality at 10 and 15 µg/kg/day.[5]No evidence of prenatal mortality or fetal toxicity.[5]
VXRats.c. injection0.25, 1.0, 4.06-15-No evidence of malformations; fetal body weight, litter size, and sex ratio were normal.[6]
VXRabbits.c. injection0.25, 1.0, 4.06-18-No statistical evidence of effects on body weight, fetal weights, fetal deaths, or malformations.[6]

Table 3: Developmental Neurotoxicity of Selected Organophosphate Pesticides

CompoundSpeciesRouteDoseExposure PeriodKey Developmental Neurotoxic Effects
ChlorpyrifosRats.c. injection1 mg/kg/dayPostnatal Days 1-4Deficits in neuritic outgrowth, decreased choline acetyltransferase activity.[7]
DiazinonRats.c. injection1-5 mg/kg/dayPostnatal Days 1-4Impaired neuritic outgrowth, decreased choline acetyltransferase activity.[7]
ParathionRats.c. injection0.1 mg/kg (MTD)Postnatal Days 1-4No significant effects on neuritic outgrowth or cholinergic markers at the maximum tolerated dose.[7]

Experimental Protocols

The following are detailed methodologies for key developmental toxicity experiments cited in this guide.

Developmental Toxicity of this compound (DF) via Inhalation
  • Test Guideline: The study was designed based on FDA/EPA guidelines for teratology studies.[1]

  • Species: Sprague-Dawley Rats and New Zealand White Rabbits.[1]

  • Administration: Whole-body inhalation exposure to vaporized DF in dynamic flow chambers.[1]

  • Dosage: Target concentrations of 0.2, 1.0, and 10.0 mg/m³. A control group was exposed to filtered air.[1]

  • Exposure Period:

    • Rats: 6 hours/day for 10 consecutive days (Gestation Days 6 through 15).[1]

    • Rabbits: 6 hours/day for 13 consecutive days (Gestation Days 6 through 18).[1]

  • Maternal Observations: Daily observations for clinical signs of toxicity. Body weights were recorded periodically throughout gestation.[2]

  • Fetal Evaluation:

    • Rats: Cesarean sections were performed on Gestation Day 20.

    • Rabbits: Cesarean sections were performed on Gestation Day 29.

    • Parameters evaluated included: number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Live fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations.[2]

Developmental Toxicity of Sarin (GB) and Soman (GD) via Oral Gavage
  • Test Guideline: These studies generally follow established protocols for developmental toxicity testing.

  • Species: CD Rats and New Zealand White Rabbits.[3][5]

  • Administration: Oral gavage.[3][5]

  • Dosage:

    • Sarin (Rats): 0, 100, 240, or 380 µg/kg/day.[3]

    • Sarin (Rabbits): 0, 5, 10, or 15 µg/kg/day.[3]

    • Soman (Rats): 0, 37.5, 75, 150, or 165 µg/kg/day.[5]

    • Soman (Rabbits): 0, 2.5, 5, 10, or 15 µg/kg/day.[5]

  • Exposure Period:

    • Rats: Gestation Days 6 through 15.[3][5]

    • Rabbits: Gestation Days 6 through 19 for soman and 6-19 for sarin.[3][5]

  • Maternal Observations: Daily monitoring for clinical signs of toxicity and mortality. Body weights were recorded throughout the dosing period.[3][5]

  • Fetal Evaluation: Uteri were examined for the number and status of implants. Live fetuses were weighed and assessed for external, visceral, and skeletal abnormalities.[3][5]

Signaling Pathways and Experimental Workflows

The developmental toxicity of organophosphates is complex, involving both cholinergic and non-cholinergic mechanisms, particularly at doses below the threshold for systemic toxicity.

Cholinergic and Non-Cholinergic Mechanisms of Organophosphate Developmental Neurotoxicity

Organophosphates are well-known inhibitors of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors. However, developmental neurotoxicity often occurs through mechanisms independent of AChE inhibition.[8] These can include disruption of cell signaling cascades, induction of oxidative stress, and interference with cell cycle and apoptosis.

G OP Organophosphate (e.g., Chlorpyrifos, Diazinon) AChE Acetylcholinesterase (AChE) Inhibition OP->AChE Inhibits NonCholinergic Non-Cholinergic Mechanisms OP->NonCholinergic Induces ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to CholinergicReceptors Cholinergic Receptor Overstimulation ACh->CholinergicReceptors Activates DNT Developmental Neurotoxicity (e.g., impaired neurite growth, cognitive deficits) CholinergicReceptors->DNT CellSignaling Altered Cell Signaling (e.g., adenylyl cyclase) NonCholinergic->CellSignaling OxidativeStress Oxidative Stress NonCholinergic->OxidativeStress CellCycle Cell Cycle Disruption NonCholinergic->CellCycle Apoptosis Apoptosis NonCholinergic->Apoptosis CellSignaling->DNT OxidativeStress->DNT CellCycle->DNT Apoptosis->DNT

Caption: Cholinergic and non-cholinergic pathways in organophosphate developmental neurotoxicity.

General Workflow for a Developmental Toxicity Study

The assessment of developmental toxicity typically follows a standardized workflow, such as the one outlined in the OECD Test Guideline 414.

G AnimalSelection Animal Selection (e.g., Rats, Rabbits) DoseSelection Dose Range Finding & Dose Group Assignment AnimalSelection->DoseSelection Exposure Test Substance Administration during Gestation DoseSelection->Exposure MaternalMonitoring Maternal Monitoring (Clinical Signs, Body Weight) Exposure->MaternalMonitoring CSection Cesarean Section (prior to term) MaternalMonitoring->CSection UterineExam Uterine Examination (Implants, Resorptions) CSection->UterineExam FetalExam Fetal Examination (External, Visceral, Skeletal) CSection->FetalExam DataAnalysis Data Analysis & NOAEL/LOAEL Determination UterineExam->DataAnalysis FetalExam->DataAnalysis

Caption: A generalized workflow for conducting a prenatal developmental toxicity study.

Conclusion

The available evidence suggests a significant divergence in the developmental toxicity profiles of this compound and related nerve agents compared to certain organophosphate pesticides. Studies on this compound, sarin, soman, and VX have not demonstrated clear teratogenic effects in animal models at doses that are not maternally toxic.[1][2][3][4][5][6] In contrast, organophosphate pesticides such as chlorpyrifos and diazinon have been shown to induce developmental neurotoxicity at doses below the threshold for systemic toxicity, often through non-cholinergic mechanisms.[7]

This disparity highlights the importance of considering the specific chemical structure and properties of each organophosphate when assessing developmental risk. While the primary mechanism of acute toxicity for most organophosphates is AChE inhibition, the pathways leading to developmental toxicity, particularly neurotoxicity, appear to be more complex and compound-specific. Further research is warranted to elucidate the potential non-cholinergic developmental effects of this compound and to establish clear no-observed-adverse-effect levels for a wider range of organophosphates to facilitate more precise risk assessments.

References

A Comparative Guide to the Validation of Methylphosphonic Acid as a Biomarker for Methylphosphonic Difluoride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nerve agent exposure, the accurate and timely detection of biomarkers is paramount. Methylphosphonic difluoride (DF) is a key precursor in the synthesis of highly toxic G-series nerve agents such as Sarin (GB) and Soman (GD). Post-exposure, these agents undergo rapid hydrolysis in the body, leading to the formation of various metabolites. This guide provides a comprehensive comparison of methylphosphonic acid (MPA), a terminal hydrolysis product, with other key biomarkers of DF and related nerve agent exposure.

Introduction to Biomarkers of Nerve Agent Exposure

Upon entering the body, organophosphate nerve agents like Sarin rapidly bind to and inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. Simultaneously, these agents are metabolized, primarily through hydrolysis. This process creates a cascade of chemical markers that can be detected in biological samples. The choice of biomarker for confirming exposure depends on several factors, including the desired detection window, the need for agent specificity, and the analytical capabilities available.

The primary biomarkers for exposure to DF-derived nerve agents fall into three main categories:

  • Specific Alkyl Methylphosphonic Acids (AMPAs): These are the initial, specific hydrolysis products of each nerve agent. For example, Sarin hydrolyzes to isopropyl methylphosphonic acid (IMPA). Their presence confirms exposure to a specific agent.

  • Methylphosphonic Acid (MPA): This is the final, common hydrolysis product of Sarin, Soman, and other V-series nerve agents. Its presence indicates exposure to a P-methyl containing nerve agent but does not identify the specific agent.

  • Protein Adducts: Nerve agents can form covalent bonds with proteins in the body, most notably with butyrylcholinesterase (BChE) and albumin. These adducts can persist in the bloodstream for extended periods.

This guide will focus on the validation of MPA as a biomarker by comparing its performance against specific AMPAs and protein adducts.

Comparative Analysis of Biomarkers

The selection of an appropriate biomarker is a critical decision in both clinical and forensic settings. The following tables provide a quantitative comparison of MPA, specific AMPAs (using IMPA as a representative example for Sarin exposure), and BChE adducts.

Biomarker Biological Matrix Detection Window Specificity Advantages Disadvantages
Methylphosphonic Acid (MPA) Urine, BloodUp to 13 days or longer in urine (animal studies)[1][2]General for P-methyl nerve agentsLonger detection window than some primary metabolites; stable end-product.Does not identify the specific nerve agent.[3][4]
Isopropyl Methylphosphonic Acid (IMPA) Urine, BloodUp to 15 days in urine (animal studies); rapidly excreted within 48-72 hours.[5]Specific to Sarin (GB) exposure[3][5]Confirms exposure to a specific agent.Shorter peak detection window compared to MPA and protein adducts.[5][6]
Butyrylcholinesterase (BChE) Adducts Blood (Plasma/Serum)Up to several weeks, dependent on protein turnover rate.[5][6]Specific to the nerve agent class (can be aged to a common MeP adduct)[7][8][9]Longest detection window.[5][6]More complex analytical procedure; "aging" of the adduct can lead to loss of agent-specific information.[7][8][9]

Table 1: Qualitative Comparison of Nerve Agent Biomarkers

Biomarker Analytical Method Sample Type Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
Methylphosphonic Acid (MPA)IC-MS/MSRat UrineLOD: 4 ng/mL[1][2]
LC-MS/MSNatural WatersLOD: 10 ng/mL[10]
GC-FPDHuman UrineLOD: 0.625 µM[6]
Isopropyl Methylphosphonic Acid (IMPA)LC-MS/MSRabbit UrineLOQ: 10-100 pg/mL[1]
GC-MSUrineLOD: 0.1 ng/mL
Butyrylcholinesterase (BChE) Adducts (MeP-P)UHPLC-MS/MSHuman SerumLLOQ: 2.0 ng/mL[7][8][9]

Table 2: Quantitative Performance of Analytical Methods for Nerve Agent Biomarkers Note: LLOQ refers to the lower limit of quantification.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the metabolic fate of DF-derived nerve agents and the analytical process for biomarker detection, the following diagrams are provided.

NerveAgentMetabolism cluster_exposure Biological System DF This compound (DF) Sarin Sarin (GB) DF->Sarin Synthesis Sarin_exposure Sarin Exposure IMPA Isopropyl Methylphosphonic Acid (IMPA) Sarin_exposure->IMPA Hydrolysis (Primary) BChE_adduct BChE-Sarin Adduct Sarin_exposure->BChE_adduct Adduction MPA Methylphosphonic Acid (MPA) IMPA->MPA Hydrolysis (Final) BChE Butyrylcholinesterase (BChE) BChE_adduct->BChE Aging/Detection AnalyticalWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Detection cluster_protein Protein Adduct Analysis urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) urine_sample->spe lcms LC-MS/MS Analysis spe->lcms Elution & Injection data Data Acquisition & Analysis lcms->data blood_sample Blood Sample Collection ims Immunomagnetic Separation of BChE blood_sample->ims digest Pepsin Digestion ims->digest digest->lcms Peptide Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Methylphosphonic Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for laboratory professionals handling Methylphosphonic Difluoride, a highly corrosive and reactive chemical precursor.

For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This compound (DF), a precursor to chemical warfare agents Sarin and Soman, is a Schedule 1 substance under the Chemical Weapons Convention, demanding rigorous safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

This compound is a colorless, corrosive liquid that is absorbed through the skin and can cause burns and symptoms similar to nerve agents.[1][2] It reacts with water to produce hydrofluoric acid (HF) fumes and methylphosphonic acid.[1][2] Due to its hazardous nature, a multi-layered approach to personal protective equipment (PPE) is mandatory.

I. Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required PPE Specification and Guidance
Respiratory Protection Full-face respirator with acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA)For concentrations < 0.4 mg/m³, a full-face respirator with acid gas cartridges is recommended. For concentrations ≥ 0.4 mg/m³ or in emergency situations, a NIOSH-approved SCBA is required.[3] A cartridge change-out schedule must be part of the respiratory protection program.[4]
Eye and Face Protection Tightly fitting safety goggles with side-shields and a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles, especially when there is a splash potential.[4]
Skin and Body Protection Fire/flame resistant and impervious clothing (full suit)A full suit is recommended.[3] Consider disposable coveralls for ease of decontamination and disposal.[4] For large spills, a fully encapsulating chemical- and vapor-protective suit is necessary.[6]
Hand Protection Chemical impermeable glovesDue to the lack of specific breakthrough time data for this compound, it is crucial to select gloves made from materials known to be resistant to corrosive and reactive chemicals. Butyl rubber and Viton™ are often recommended for handling highly corrosive substances. Double gloving is a recommended practice. Always consult the glove manufacturer for specific chemical resistance data.
Foot Protection Chemical-resistant, steel-toe bootsBoots should be worn to protect against spills and falling objects.[6][7]

II. Experimental Protocols: Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Protective Suit: Step into the full protective suit and fasten it securely.

  • Respirator: Put on the full-face respirator and perform a seal check.

  • Outer Gloves: Put on the second pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the suit.

  • Face Shield and Boots: Put on the face shield and chemical-resistant boots.

  • Final Check: Have a colleague verify that all PPE is correctly donned and there are no exposed areas.

Doffing (Taking Off) PPE:

Doffing should be performed in a designated decontamination area.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Boots: Remove the face shield and boots.

  • Protective Suit: Carefully unzip the suit and roll it down and away from the body, turning it inside out.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

III. Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound and contaminated materials is essential.

Operational Plan:

  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood.[5]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits containing appropriate neutralizing agents should be available.

  • Buddy System: Never work alone when handling highly hazardous chemicals.

Disposal Plan:

  • Decontamination: All non-disposable PPE and equipment must be decontaminated according to established procedures.

  • Waste Segregation: All contaminated disposable PPE (gloves, suits, etc.) must be collected in labeled, durable, and leak-proof containers.[1]

  • Neutralization: Spills of this compound should be neutralized. The process involves hydrolysis by mixing with water, followed by neutralization with a base like sodium hydroxide to a neutral pH.[3] This process generates hazardous byproducts that require further treatment.[8]

  • Waste Disposal: Neutralized waste and contaminated materials must be disposed of as hazardous waste through an EPA/state-approved hazardous waste contractor.[3] Open pit burning or burying of DF or contaminated items is strictly prohibited.[3]

IV. Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow from hazard assessment to the final disposal of contaminated materials.

A Hazard Assessment and PPE Selection B Donning of PPE A->B C Handling of this compound in Designated Area B->C D Decontamination of Work Area and Equipment C->D G Neutralization and Disposal of Chemical Waste C->G E Doffing of PPE in Designated Area D->E F Segregation and Collection of Contaminated PPE E->F H Final Disposal of Contaminated PPE via Approved Vendor F->H

Caption: Workflow for Safe Handling and Disposal of this compound.

By adhering to these stringent safety protocols, laboratories can ensure a safe working environment for all personnel involved in the handling of this compound, thereby fostering a culture of safety and responsibility in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.